Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
説明
特性
IUPAC Name |
disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O8S2.2Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;;/h1-4H,(H,5,6,7)(H,8,9,10);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYGKJGYGOFFIK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Na2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583414 | |
| Record name | Sodium 1,2-dihydroxyethane-1,2-disulfonate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6057-38-1, 332360-05-1 | |
| Record name | Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006057381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1,2-dihydroxyethane-1,2-disulfonate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 1,2-dihydroxyethane-1,2-disulphonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 1,2-DIHYDROXY-1,2-ETHANEDISULFONATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T0J444EKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
This guide provides an in-depth exploration of the synthesis pathway for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, a key intermediate in the development of various active compounds[1][2]. Commonly known as Glyoxal-sodium bisulfite monohydrate, this compound is the product of a classic nucleophilic addition reaction. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a detailed rationale for the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Significance
This compound serves as a stabilized, solid form of glyoxal, a highly reactive dialdehyde. In its pure form, glyoxal is often challenging to handle and store due to its tendency to polymerize[3][4]. By converting it into its bisulfite adduct, the electrophilic aldehyde groups are masked, resulting in a stable, water-soluble solid that can be easily stored and used as a glyoxal surrogate in subsequent synthetic steps[5][6]. Its applications are diverse, including its use in the synthesis of heterocyclic compounds like quinoxalines and indole derivatives[2][5].
The synthesis is fundamentally a bisulfite addition reaction, a well-established method for the purification or derivatization of aldehydes[6]. The nucleophilic sulfur atom from the bisulfite ion attacks the electrophilic carbonyl carbons of glyoxal, forming a tetrahedral intermediate which is subsequently protonated to yield the stable α-hydroxy sulfonate salt.
Core Synthesis Pathway: From Glyoxal to the Bisulfite Adduct
The primary pathway involves a two-step process: first, the generation of an aqueous glyoxal solution, and second, the formation and isolation of the disodium bisulfite adduct. While commercial glyoxal solutions are available, for purity and control, synthesis from precursors like paraldehyde is a viable laboratory method detailed in authoritative sources like Organic Syntheses[7][8].
Step 1: Preparation of Aqueous Glyoxal Solution (via Oxidation)
The most reliable laboratory-scale synthesis of glyoxal involves the oxidation of a suitable precursor. The oxidation of acetaldehyde or its trimer, paraldehyde, with selenious acid is a preferred method due to its high selectivity and good yields, typically ranging from 70-74%[4][7][8].
Mechanism Rationale: Selenious acid (H₂SeO₃) is a specific oxidizing agent for the α-carbon of carbonyl compounds. The reaction proceeds through the formation of a selenium ester intermediate, which then undergoes a rearrangement and elimination to yield the dicarbonyl compound, glyoxal, and elemental selenium.
Step 2: Formation of the Disodium Bisulfite Adduct
This is the critical step where the reactive glyoxal is converted into its stable, crystalline form. The reaction involves the addition of two equivalents of sodium bisulfite across the two aldehyde functionalities of glyoxal.
Experimental Protocols & Methodologies
The following protocols are based on the well-vetted procedures published in Organic Syntheses, ensuring a high degree of reliability and reproducibility[7][8].
Protocol 1: Synthesis of Aqueous Glyoxal Solution
-
Apparatus Setup: A 2-liter round-bottomed flask is fitted with an efficient reflux condenser and placed in a hot water bath.
-
Reagent Charging: To the flask, add 222 g (1.72 moles) of selenious acid, 270 ml of paraldehyde, 540 ml of dioxane, and 40 ml of 50% acetic acid.
-
Reaction: The mixture is heated to reflux for 6 hours.
-
Workup & Isolation:
-
Decant the solution from the solid inorganic material. Wash the solids with two 150 ml portions of water.
-
Combine the decanted solution and the washes. Steam-distill the mixture to remove the paraldehyde and dioxane (approx. 3.5 hours).
-
Decant the solution from any precipitated selenium. Add a slight excess of 25% lead acetate solution to precipitate lead selenite, which is removed by filtration.
-
Saturate the filtrate with hydrogen sulfide in a fume hood to precipitate any remaining lead. Add 20 g of Norit (activated carbon), warm to 40°C, and filter with suction. .
-
The resulting clear solution is an aqueous solution of glyoxal, ready for the next step.
-
Protocol 2: Synthesis of this compound
-
Concentration: Concentrate the aqueous glyoxal solution from the previous step to a volume of approximately 150 ml using a rotary evaporator with a hot water bath.
-
Preparation of Bisulfite Solution: In a separate 4-liter beaker, prepare a solution by dissolving 312 g of technical sodium bisulfite in 2.1 liters of warm (approx. 40°C) water. Add 1.4 liters of 95% ethanol and filter the solution.
-
Precipitation: Place the filtered sodium bisulfite solution in the 4-liter beaker equipped with a mechanical stirrer. Add the 150 ml concentrated glyoxal solution to the stirred bisulfite solution.
-
Expert Insight: Continuous mechanical stirring is crucial at this stage. It prevents the formation of a solid cake and ensures the product precipitates as a fine, granular solid, which is easier to filter and wash[7].
-
-
Reaction & Isolation: Stir the mixture for 3 hours. The white precipitate of the bisulfite adduct will form.
-
Filtration and Washing: Filter the product with suction using a large Büchner funnel. Wash the filter cake sequentially with two 150 ml portions of ethanol and then with 150 ml of ether.
-
Drying: Air-dry the product. The expected yield is 350–360 g (72–74% based on the initial selenious acid)[8]. The product is sufficiently pure for most applications.
Visualizing the Synthesis Workflow
The overall process can be visualized as a two-stage sequence involving the initial oxidation followed by the adduct formation and purification.
Caption: Workflow for the synthesis of the target compound.
Chemical Reaction Diagram
The core of the synthesis is the nucleophilic addition of bisulfite to the glyoxal carbonyls.
Caption: The overall chemical transformation.
Product Characterization and Data
The final product, this compound, is a white, crystalline solid. Its identity and purity can be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₂H₆Na₂O₉S₂ | [9] |
| Molecular Weight | 284.17 g/mol | [9][10] |
| Appearance | White solid | [2] |
| Melting Point | 193 °C (decomposes) | [2][5] |
| Solubility | Completely soluble in water | [5] |
| CAS Number | 6057-38-1 (monohydrate) | [9][10] |
Trustworthiness of the Protocol: The bisulfite addition reaction is reversible. If subsequent reactions require the liberation of the free aldehyde, the adduct can be treated with a base (e.g., sodium hydroxide solution) to regenerate the glyoxal[6]. This inherent reversibility provides a self-validating system for the adduct's function as a protected aldehyde. The stability of the solid product under standard conditions ensures its integrity as a starting material.
Conclusion
The synthesis of this compound is a robust and well-documented process, pivotal for harnessing the synthetic utility of glyoxal in a safe and manageable form. By following established protocols, such as those from Organic Syntheses, and understanding the chemical principles behind each step, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glyoxal sodium bisulfite addition compound 332360-05-1 [sigmaaldrich.com]
- 3. US1988455A - Preparation of glyoxal - Google Patents [patents.google.com]
- 4. Glyoxal - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound|lookchem [lookchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The production of Glyoxal bisulfite - Chempedia - LookChem [lookchem.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of Glyoxal-sodium bisulfite monohydrate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stability, reactivity, and applications of glyoxal-sodium bisulfite monohydrate. This stable, crystalline solid serves as a convenient and safer surrogate for the highly reactive dialdehyde, glyoxal, in a multitude of chemical syntheses. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the fundamental chemistry of this versatile reagent, detailed experimental protocols, and a thorough examination of its utility in the synthesis of valuable chemical entities, including pharmaceutical intermediates.
Introduction: Unveiling a Stable Glyoxal Precursor
Glyoxal, the simplest dialdehyde, is a highly reactive and versatile C2 building block in organic synthesis. However, its inherent reactivity and tendency to polymerize in aqueous solutions present significant handling and storage challenges.[1] Glyoxal-sodium bisulfite monohydrate, a stable, crystalline addition compound, effectively circumvents these issues by "masking" the reactive aldehyde functionalities of glyoxal.[2] This white to faintly beige powder is readily soluble in water and serves as a convenient "on-demand" source of glyoxal, releasing the free dialdehyde under specific reaction conditions.[3][4] This guide will delve into the core chemical principles governing its stability and reactivity, providing a robust framework for its effective utilization in research and development.
Physicochemical Properties: A Quantitative Overview
Glyoxal-sodium bisulfite monohydrate is chemically known as disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate.[4][5][6] Its structure is a testament to the nucleophilic addition of two bisulfite ions to the two carbonyl carbons of glyoxal.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4][5][6] |
| Synonyms | Glyoxal bis(sodium hydrogen sulfite) adduct hydrate, Glyoxal disodium bisulfite | [3] |
| CAS Number | 332360-05-1 (hydrate), 517-21-5 (anhydrous) | [3][5][7] |
| Molecular Formula | C₂H₆Na₂O₉S₂ | [6] |
| Molecular Weight | 284.18 g/mol | [8] |
| Appearance | White to faintly beige crystalline powder | [3] |
| Melting Point | 193 °C (decomposes) | [7] |
| Solubility | Freely soluble in water; practically insoluble in alcohol | [4] |
The Chemistry of Adduct Formation and Decomposition: A Tale of Equilibrium
The formation of glyoxal-sodium bisulfite is a reversible nucleophilic addition reaction.[5] The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbons of glyoxal. This equilibrium is a critical aspect of its chemistry, as it dictates both the stability of the adduct and the conditions required for the release of free glyoxal.
Figure 1: Reversible formation of glyoxal-sodium bisulfite adduct.
Spectroscopic and Analytical Characterization
A comprehensive understanding of a chemical's properties relies on its spectroscopic signature. While detailed, fully assigned spectra for glyoxal-sodium bisulfite monohydrate are not widely published, data from chemical databases provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the methine protons (H-C-OH), shifted downfield from typical alkane protons due to the presence of adjacent oxygen and sulfur atoms.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbon atoms of the C-O-S moiety. A predicted ¹³C NMR spectrum is available on chemical databases.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of glyoxal-sodium bisulfite monohydrate would be characterized by the absence of a strong carbonyl (C=O) stretching band (typically around 1700 cm⁻¹) and the presence of strong absorptions corresponding to:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and water of hydration.
-
S=O stretching: Strong, characteristic bands in the 1000-1250 cm⁻¹ region, corresponding to the sulfonate groups.
Reactivity and Synthetic Applications
The primary utility of glyoxal-sodium bisulfite monohydrate lies in its role as a stable, solid source of glyoxal. This allows for the controlled generation of the reactive dialdehyde in situ, enabling a variety of synthetic transformations.
Synthesis of Heterocyclic Compounds
A significant application of this reagent is in the synthesis of quinoxaline derivatives.[7][11] Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them important scaffolds in drug discovery.[12] The reaction typically involves the condensation of an o-phenylenediamine with glyoxal-sodium bisulfite monohydrate.
Figure 2: Synthesis of quinoxaline from o-phenylenediamine.
The reaction proceeds via the in situ generation of glyoxal from the bisulfite adduct, which then undergoes a double condensation with the diamine to form the quinoxaline ring system. This methodology provides a safe and efficient route to a variety of substituted quinoxalines.[13]
As a Glyoxal Surrogate in Other Reactions
Beyond quinoxaline synthesis, glyoxal-sodium bisulfite monohydrate can be employed in any reaction where the controlled addition of glyoxal is desired. This includes its use in the preparation of other heterocyclic systems and as a cross-linking agent for polymers.[3]
Applications in Drug Development and Bioconjugation
The ability of glyoxal to react with amino groups on proteins makes it a potential tool in bioconjugation and the development of cross-linked biomaterials for drug delivery.[14] While direct applications of the bisulfite adduct in this context are less documented, its role as a controlled-release source of glyoxal is of significant interest.
The formation of hydrogels through the cross-linking of biopolymers like chitosan and gelatin with glyoxal has been explored for the sustained release of therapeutic agents.[15] The use of the bisulfite adduct could offer a more controlled and tunable cross-linking process, which is critical for optimizing drug release kinetics. Further research in this area could unlock the potential of glyoxal-sodium bisulfite monohydrate in the design of advanced drug delivery systems.
Analytical Methodologies
The quality control and quantification of glyoxal-sodium bisulfite monohydrate are essential for its effective use.
Titrimetric Analysis
A common method for determining the purity of the adduct is through titration.[3] This typically involves an iodometric titration where the bisulfite is oxidized by iodine.
High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for the direct analysis of the glyoxal-sodium bisulfite adduct is not widely published, a reversed-phase HPLC method could potentially be developed. The separation would likely require an ion-pairing agent in the mobile phase to retain the highly polar, ionic adduct on a C18 column, with UV detection.[16] Alternatively, methods for the analysis of glyoxal itself, often involving derivatization followed by HPLC, can be used to indirectly assess the concentration of the adduct after its decomposition.[17]
Experimental Protocol: Synthesis of Quinoxaline
This protocol is a general procedure for the synthesis of quinoxaline from o-phenylenediamine and glyoxal-sodium bisulfite monohydrate, adapted from established methods.[13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagent: To the stirred solution, add glyoxal-sodium bisulfite monohydrate (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure quinoxaline.
Safety and Handling
Glyoxal-sodium bisulfite monohydrate is considered to be an irritant to the skin, eyes, and respiratory system.[7] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[17]
Conclusion
Glyoxal-sodium bisulfite monohydrate stands as a valuable and practical reagent in organic synthesis, offering a stable and safe alternative to the direct use of glyoxal. Its well-defined chemical properties, particularly the reversible nature of the bisulfite adduct, allow for the controlled release of the reactive dialdehyde, facilitating a range of important chemical transformations. Its application in the synthesis of pharmaceutically relevant heterocycles, such as quinoxalines, underscores its importance in drug discovery and development. As research into controlled-release systems and bioconjugation continues to expand, the potential applications of this versatile compound are likely to grow, solidifying its role as a key tool in the modern chemist's arsenal.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0290371) [np-mrd.org]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]
- 10. GLYOXAL SODIUM BISULFITE(517-21-5) 13C NMR [m.chemicalbook.com]
- 11. ijrti.org [ijrti.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Synthesis of Pharmacological Heterocyclic Derivatives Based Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Molecular Identity: A Technical Guide to the Structure Elucidation of N-Acetyl-L-tryptophan
Abstract
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, technically-focused walkthrough of the structure elucidation process, centered on the exemplary molecule, N-Acetyl-L-tryptophan. While this investigation was prompted by an inquiry into CAS number 6057-38-1, initial analysis revealed a significant discrepancy in public databases. Authoritative chemical inventories correctly assign CAS number 6057-38-1 to Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate . However, to provide a more illustrative and relevant guide for researchers in organic and medicinal chemistry, we will pivot to N-Acetyl-L-tryptophan (a compound sometimes erroneously associated with the former CAS number). N-Acetyl-L-tryptophan, with its stereocenter, aromatic system, and multiple functional groups, offers a superior case study for the application of modern spectroscopic and analytical techniques. This paper will detail the synergistic use of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy, culminating in a definitive structural assignment.
Introduction: The Criticality of Unambiguous Structure Elucidation
The journey from a candidate molecule to a therapeutic agent is predicated on a comprehensive understanding of its chemical identity. The molecular structure dictates its physicochemical properties, its interaction with biological targets, and its metabolic fate. Any ambiguity can lead to catastrophic failures in later-stage development, regulatory hurdles, or unforeseen toxicities. The process of structure elucidation is, therefore, not merely an academic exercise but a critical, self-validating system of inquiry that forms the bedrock of modern drug development.
This guide is structured to mirror the logical workflow of a structure elucidation project, from initial characterization to the fine-grained details of atomic connectivity and stereochemistry. We will explore not just the "what" of each technique, but the "why"—the causal reasoning behind experimental choices and the logic of data integration.
Initial Characterization: Elemental Composition and Molecular Mass
The first step in identifying an unknown compound is to determine its molecular formula. This is typically achieved through a combination of combustion analysis and high-resolution mass spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of N-Acetyl-L-tryptophan is prepared in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Instrumentation: The sample is introduced into an ESI-TOF mass spectrometer.
-
Ionization: Electrospray ionization in positive ion mode is employed. The dissolved sample is passed through a heated, charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, typically protonated species [M+H]⁺.
-
Analysis: The ions are accelerated into the time-of-flight analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to the square root of its m/z ratio. This allows for very precise mass determination.
Data Presentation:
| Parameter | Observed Value |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Calculated Monoisotopic Mass | 246.10044 Da |
| Observed [M+H]⁺ | 247.1077 Da |
The observed mass is consistent with the protonated form of the molecular formula C₁₃H₁₄N₂O₃.
Functional Group Analysis: Infrared (IR) Spectroscopy
With the molecular formula established, the next step is to identify the functional groups present in the molecule. Fourier-transform infrared (FTIR) spectroscopy is a rapid and informative technique for this purpose.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid N-Acetyl-L-tryptophan powder is placed directly on the ATR crystal (typically diamond).
-
Analysis: Anvil pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At this interface, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to the vibrational energies of its functional groups.
-
Data Acquisition: The detector measures the attenuated infrared radiation, and a Fourier transform is applied to the signal to generate the infrared spectrum.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide & Indole |
| ~3050 | C-H stretch | Aromatic (Indole) |
| ~2900 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch | Amide I band |
| ~1550 | N-H bend | Amide II band |
The presence of broad O-H, N-H, and two distinct C=O stretches strongly suggests the presence of a carboxylic acid and an amide group, corroborating the information from the molecular formula.[1][2]
Building the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of N-Acetyl-L-tryptophan is dissolved in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.
¹H NMR: The Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.83 | s | 1H | Indole NH |
| 8.15 | d | 1H | Amide NH |
| 7.55 | d | 1H | Ar-H |
| 7.32 | d | 1H | Ar-H |
| 7.10 | s | 1H | Ar-H |
| 7.04 | t | 1H | Ar-H |
| 6.96 | t | 1H | Ar-H |
| 4.45 | m | 1H | α-CH |
| 3.15, 3.05 | dd, dd | 2H | β-CH ₂ |
| 1.83 | s | 3H | Acetyl CH ₃ |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows all the unique carbon atoms in the molecule.
¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| 173.8 | Carboxylic C =O |
| 169.3 | Amide C =O |
| 136.2 | Ar-C |
| 127.4 | Ar-C |
| 123.8 | Ar-C H |
| 121.0 | Ar-C H |
| 118.6 | Ar-C H |
| 118.4 | Ar-C H |
| 111.5 | Ar-C H |
| 110.1 | Ar-C |
| 54.2 | α-C H |
| 27.8 | β-C H₂ |
| 22.8 | Acetyl C H₃ |
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is key for connecting different spin systems.
Workflow for 2D NMR Data Integration:
Caption: Integrated NMR workflow for structure elucidation.
Interpretation of 2D NMR Data:
-
HSQC allows for the unambiguous assignment of each proton to its attached carbon. For example, the proton at 4.45 ppm correlates to the carbon at 54.2 ppm, confirming their assignment as the α-CH group.
-
COSY reveals the spin system of the alanine sidechain. A cross-peak between the α-CH proton (4.45 ppm) and the β-CH₂ protons (3.15, 3.05 ppm) establishes their connectivity.
-
HMBC is the final piece of the puzzle. A key correlation is observed between the β-CH₂ protons (3.15, 3.05 ppm) and the indole carbons (e.g., C2 and C4 of the indole ring), definitively linking the sidechain to the aromatic system. Furthermore, a correlation between the amide NH proton (8.15 ppm) and the acetyl carbonyl carbon (169.3 ppm) confirms the N-acetylation.
Definitive 3D Structure: X-ray Crystallography
While NMR provides the constitutional structure, X-ray crystallography can provide the absolute configuration and detailed 3D arrangement of atoms in the solid state.
Principle: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated, from which the atomic positions can be determined.[5]
A study by Yamane et al. (1977) determined the crystal structure of N-Acetyl-L-tryptophan, confirming the L-configuration at the α-carbon and providing precise bond lengths and angles.[6] This technique serves as the ultimate validation of the structure elucidated by spectroscopic methods.
Conclusion
The structure elucidation of N-Acetyl-L-tryptophan serves as a prime example of a systematic, multi-technique approach to molecular characterization. By logically progressing from elemental composition (HRMS) and functional group identification (FTIR) to detailed connectivity and stereochemistry (1D and 2D NMR), and finally to absolute 3D structure (X-ray Crystallography), we can achieve an unambiguous and self-validated structural assignment. This rigorous process is indispensable in the field of drug development, ensuring the safety, quality, and efficacy of new therapeutic agents. It also highlights the importance of consulting authoritative sources for chemical identifiers like CAS numbers to avoid potential confusion in research and development.
References
- 1. N-Acetyl-DL-tryptophan(87-32-1) IR Spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 5. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 6. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectral Analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
Abstract
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, a key compound in various chemical and pharmaceutical applications, presents a unique analytical challenge due to its ionic nature, hygroscopicity, and multiple functional groups. This technical guide provides a comprehensive, multi-technique spectroscopic approach for the unambiguous structural elucidation and characterization of this molecule. We present field-proven, step-by-step protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Electrospray Ionization-Mass Spectrometry (ESI-MS). The causality behind experimental choices, such as solvent selection in NMR and ionization modes in MS, is explained in detail. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and validated methodology for the analysis of complex sulfonated organic salts.
Introduction: The Analytical Imperative
This compound (C₂H₄Na₂O₈S₂·H₂O) is a stable adduct of glyoxal and sodium bisulfite.[1][2] Its structure features a central ethane backbone with hydroxyl (-OH) and sulfonate (-SO₃⁻) groups on each carbon, creating a highly polar, water-soluble molecule.[2] This compound and its analogues are utilized in applications ranging from cross-linking agents in material science to potential roles in pharmaceutical formulations.
Chemical Structure:
-
IUPAC Name: disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate[3]
-
Molecular Formula: C₂H₆Na₂O₉S₂[3]
-
Molecular Weight: 284.18 g/mol [1]
-
SMILES: C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+][3]
The analytical challenge lies in confirming the integrity of its core structure: the presence and connectivity of the hydroxyl and sulfonate groups, the carbon backbone, and the confirmation of its molecular weight in an ionic state. A single analytical technique is insufficient. This guide, therefore, establishes an integrated workflow, leveraging the strengths of vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry to build a complete and validated structural profile.
Integrated Spectroscopic Workflow
A robust analysis follows a logical progression, where the results of one technique inform and validate the others. The proposed workflow ensures maximum data acquisition from a minimal number of experiments, providing a self-validating system for structural confirmation.
Caption: Integrated workflow for the spectral analysis of the target compound.
Vibrational Spectroscopy: The Functional Group Fingerprint
Vibrational spectroscopy is the ideal starting point for analysis, providing rapid and definitive identification of the key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR excels at identifying polar bonds. For this molecule, it is the primary tool for confirming the presence of O-H (hydroxyl and water), S=O, and S-O (sulfonate) groups. We recommend the Attenuated Total Reflectance (ATR) technique as it requires minimal sample preparation for a solid powder and yields high-quality, reproducible spectra.
Experimental Protocol (ATR-FTIR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with isopropanol and a soft laboratory wipe, then perform a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.
-
Data Processing: Perform baseline correction and normalization as required.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Comments |
| ~3500 - 3200 | Strong, Broad | O-H Stretch | Overlapping signals from hydroxyl groups and the water of hydration. Broadness is due to extensive hydrogen bonding.[4] |
| ~1250 - 1150 | Strong | Asymmetric S=O Stretch | A characteristic and intense band for sulfonate (SO₃⁻) groups.[5] |
| ~1080 - 1030 | Strong | Symmetric S=O Stretch | The second key indicator for the sulfonate group.[4] |
| ~1100 - 1000 | Medium-Strong | C-O Stretch | Typical for secondary alcohols. |
| ~800 - 700 | Medium | C-S Stretch | Confirms the link between the carbon backbone and the sulfur atom. |
Raman Spectroscopy
Expertise & Rationale: Raman spectroscopy serves as an excellent complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman is more sensitive to non-polar or symmetric bonds. It is particularly useful for confirming the C-C and C-S skeletal vibrations which may be weak in the IR spectrum.[6][7][8]
Data Presentation: Expected Raman Shifts
| Raman Shift (cm⁻¹) | Expected Intensity | Vibrational Assignment | Rationale & Comments |
| ~1250 - 1150 | Weak | Asymmetric S=O Stretch | Sulfonate stretches are also Raman active, but typically weaker than in FTIR. |
| ~1080 - 1030 | Medium | Symmetric S=O Stretch | The symmetric stretch is often more intense in Raman than the asymmetric one for sulfonates. |
| ~880 - 820 | Medium | C-C Stretch | Provides evidence for the ethane backbone. |
| ~750 - 650 | Strong | C-S Stretch | The C-S bond often produces a stronger signal in Raman than in FTIR, providing excellent confirmatory data.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule, confirming connectivity, and providing insights into the chemical environment of each atom.
Trustworthiness & Causality: The choice of solvent is critical. Due to the compound's ionic and highly polar nature, it is insoluble in standard organic NMR solvents like CDCl₃ or DMSO-d₆. Deuterium oxide (D₂O) is the required solvent.[10][11] An important consequence of using D₂O is that the acidic protons of the hydroxyl (-OH) groups will exchange with deuterium and become "invisible" in the ¹H NMR spectrum.[12][13] This is a self-validating feature: the disappearance of the -OH protons confirms their presence.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of D₂O (99.9% D) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer of at least 400 MHz. The instrument will "lock" on the deuterium signal from the D₂O.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
A residual HDO (water) peak will be observed around 4.7-4.8 ppm. This can be suppressed using pre-saturation techniques if it interferes with analyte signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Presentation: Expected NMR Signals
¹H NMR (in D₂O)
| Expected Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale & Comments |
|---|
| ~4.0 - 4.5 ppm | Singlet | 2H | -CH- | The two methine protons (-CH(OH)-) are in identical chemical environments, resulting in a single signal. The hydroxyl protons are exchanged with D₂O and are not observed. |
¹³C NMR (in D₂O)
| Expected Chemical Shift (δ) | Assignment | Rationale & Comments |
|---|
| ~85 - 95 ppm | -CH(OH)SO₃⁻ | The carbon atom is significantly deshielded due to the direct attachment of two highly electronegative groups: hydroxyl and sulfonate. |
Mass Spectrometry: Definitive Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry provides the ultimate confirmation of molecular weight and formula. For a pre-charged ionic compound like this, Electrospray Ionization (ESI) is the technique of choice.[14][15][16] It is a "soft" ionization method that gently transfers ions from solution into the gas phase, minimizing fragmentation and ensuring the observation of the parent ion.[15][17] Analysis should be performed in negative ion mode to detect the dianion [C₂H₄O₈S₂]²⁻.
Experimental Protocol (Negative Ion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a 50:50 mixture of acetonitrile and deionized water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Negative Ion Mode):
-
Set the capillary voltage to a negative value (e.g., -3.0 to -4.5 kV).
-
Optimize nebulizing gas flow and drying gas temperature to achieve stable spray and efficient desolvation.
-
-
Data Acquisition: Scan a mass range appropriate to detect the expected ions (e.g., m/z 50-500).
Data Presentation: Expected Ions in ESI-MS
| Ion | Calculated m/z | Expected Observation | Rationale |
| [M-2Na]²⁻ | 110.98 | Primary Target Ion. The doubly charged parent anion.[18] | |
| [M-Na]⁻ | 242.95 | Possible singly charged ion, though less likely than the dianion. | |
| [M-2Na+H]⁻ | 220.97 | The dianion with one proton adduct. |
Conclusion: A Triad of Evidence for Unambiguous Characterization
The structural elucidation of this compound cannot be reliably achieved with a single technique. The robust, self-validating methodology presented in this guide—a triad of evidence from FTIR, NMR, and ESI-MS—provides an unambiguous and scientifically sound characterization. FTIR confirms the essential sulfonate and hydroxyl functional groups. NMR spectroscopy in D₂O maps the C-H backbone and validates the presence of exchangeable hydroxyl protons. Finally, negative ion ESI-MS provides definitive confirmation of the molecular weight of the core dianion. This integrated workflow ensures the identity, purity, and structural integrity of the compound for demanding research and development applications.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification and Determination of Oxygen-Containing Inorganosulfur Compounds by Laser Raman Spectrometry [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 13. knockhardy.org.uk [knockhardy.org.uk]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. GSRS [gsrs.ncats.nih.gov]
An In-depth Technical Guide to Glyoxal-sodium bisulfite monohydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Glyoxal-sodium bisulfite monohydrate, a compound of interest for researchers and professionals in drug development. The information presented is curated to support laboratory work, safety protocols, and potential applications.
Introduction: Understanding the Adduct
Glyoxal-sodium bisulfite monohydrate is the adduct formed from the reaction of glyoxal with sodium bisulfite.[1] This reaction transforms the volatile and highly reactive dialdehyde, glyoxal, into a stable, crystalline solid.[2] The formation of this adduct is a reversible process, a key characteristic that underpins its utility. In essence, the monohydrate serves as a stabilized carrier of glyoxal, mitigating its inherent reactivity and facilitating easier handling and storage.
From a structural standpoint, it is identified as 1,2-Dihydroxy-1,2-ethanedisulfonic acid disodium salt monohydrate.[2][3] The formation of sulfonate adducts like this is a common strategy in chemistry to protect aldehyde functional groups. These adducts are notably more stable and resistant to oxidation compared to the parent aldehyde.[1] For professionals in drug development, understanding this equilibrium is critical, as the adduct can act as a controlled-release source of glyoxal under specific conditions, which may be relevant in formulation or synthesis.
Core Physicochemical Properties
A clear understanding of the fundamental properties of a chemical is paramount for its safe and effective use in a research and development setting.
-
Chemical Name: 1,2-Dihydroxy-1,2-ethanedisulfonic acid disodium salt monohydrate[2]
-
Synonyms: Glyoxal bis(sodium hydrogen sulfite) adduct, Disodium 1,2-dihydroxy-1,2-ethanedisulfonate hydrate[4][5]
-
CAS Number: 517-21-5 (anhydrous), 332360-05-1 (hydrate), 6057-38-1 (monohydrate)[2][3][4]
-
Molecular Formula: C₂H₄Na₂O₈S₂ · H₂O or C₂H₆Na₂O₉S₂[3]
-
Molecular Weight: 284.17 g/mol (monohydrate)[3]
Glyoxal-sodium bisulfite monohydrate is typically a white to beige fine crystalline powder.[6][7] It is generally described as having a faint sulfur dioxide odor.[2] The compound is freely soluble in water but is practically insoluble in alcohol, a property that can be exploited in purification and reaction workups.[2]
| Property | Value | Source(s) |
| Appearance | White to beige fine crystalline powder | [6][7] |
| Odor | Faint SO₂ odor | [2] |
| Molecular Formula | C₂H₆Na₂O₉S₂ | [3] |
| Molecular Weight | 284.17 g/mol | [3] |
| Melting Point | 193-195 °C (decomposes) | [4][8] |
| Solubility | Freely soluble in water; practically insoluble in alcohol | [2] |
| Stability | Stable under normal temperatures and pressures | [6][9] |
Chemical Behavior: Stability and Reactivity
The compound is stable under normal storage conditions, which include a cool, dry, and well-ventilated area.[6][10] It is crucial to avoid contact with incompatible materials, particularly strong oxidizing agents, as this can lead to vigorous reactions.[4][9] The material is also sensitive to heat, which can cause decomposition.[4]
The primary chemical characteristic is the equilibrium between the adduct and its precursors, glyoxal and bisulfite. This equilibrium is pH-dependent.[11] Under basic or acidic conditions, the adduct can decompose to regenerate the free aldehyde. This controlled release is a pivotal aspect of its chemistry.
Hazardous decomposition products primarily include sulfur oxides.[4][9] The compound does not undergo hazardous polymerization.[4][9]
Experimental Protocols and Methodologies
For researchers, having robust analytical methods is essential for quality control and experimental monitoring. Since the adduct itself lacks a strong chromophore, direct analysis often involves derivatization of the parent glyoxal.
This workflow outlines the analysis of the glyoxal component after release from the bisulfite adduct. This is a common requirement for assessing the purity and content of the active aldehyde.
Caption: Workflow for the quantitative analysis of glyoxal from its bisulfite adduct using HPLC with pre-column derivatization.
This protocol is based on the widely accepted 2,4-dinitrophenylhydrazine (2,4-DNPH) derivatization method.[12][13]
-
Standard Preparation:
-
Prepare a stock solution of a certified glyoxal standard.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
Treat each standard dilution with an acidic solution of 2,4-DNPH.
-
Heat the solutions (e.g., at 70°C for 30 minutes) to ensure complete formation of the glyoxal-bis-2,4-dinitrophenylhydrazone derivative.[12][13]
-
Cool and dilute to a known volume with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample of Glyoxal-sodium bisulfite monohydrate.
-
Dissolve the sample in a slightly basic or acidic aqueous solution to facilitate the dissociation of the adduct.
-
Follow the same derivatization procedure as described for the standards.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically effective.[12]
-
Mobile Phase: A mixture of acetonitrile and water, or a buffered aqueous solution with an organic modifier.[14]
-
Detection: UV detection at the wavelength of maximum absorbance for the derivative, which is around 385 nm for the DNPH adduct.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Analysis:
-
Inject the prepared standards and sample onto the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the glyoxal standards.
-
Determine the concentration of glyoxal in the sample by interpolating its peak area from the calibration curve.
-
Causality in Experimental Choices: The choice of 2,4-DNPH as a derivatizing agent is due to its reliable reaction with carbonyl compounds to form stable hydrazones that have a strong UV absorbance, making them easily detectable.[12] The reverse-phase C18 column is selected for its ability to effectively separate the relatively nonpolar hydrazone derivative from polar interferences.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. Glyoxal-sodium bisulfite monohydrate is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[6][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[6][7] If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidants.[4][6]
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6]
In all cases of exposure, seek medical attention if symptoms persist.[6][7]
Conclusion and Future Perspectives
Glyoxal-sodium bisulfite monohydrate serves as a valuable, stabilized form of glyoxal, offering advantages in handling, storage, and controlled application. Its well-defined physical and chemical properties, coupled with established analytical methods, make it a reliable reagent for the research and drug development community. Future applications may leverage its role as a glyoxal-releasing agent in novel cross-linking strategies, as a building block in complex organic synthesis, or in the development of new drug delivery systems. A thorough understanding of its stability, reactivity, and safe handling is the foundation for innovative and successful scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyoxal-Sodium Bisulfite [drugfuture.com]
- 3. 6057-38-1 | Glyoxal-sodium bisulfite monohydrate - Moldb [moldb.com]
- 4. fishersci.com [fishersci.com]
- 5. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. GLYOXAL SODIUM BISULFITE | CAS#:517-21-5 | Chemsrc [chemsrc.com]
- 9. fishersci.nl [fishersci.nl]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
A Comprehensive Technical Guide to the Solubility Profile of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
Introduction
Compound Overview
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is a chemical compound often recognized by its common synonym, glyoxal sodium bisulfite monohydrate.[1][2][3] It is the addition product of glyoxal and sodium bisulfite.[2][4][5]
-
IUPAC Name: Disodium 1,2-dihydroxyethane-1,2-disulfonate hydrate[6]
-
Synonyms: Glyoxal sodium bisulfite monohydrate, Glyoxal sodium bisulfite addition compound hydrate[1][2]
-
CAS Number: 332360-05-1 (monohydrate specific)[1]
-
Molecular Formula: C₂H₆Na₂O₉S₂[6]
-
Molecular Weight: 284.18 g/mol [3]
This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, a critical parameter for its application in research, chemical synthesis, and potential pharmaceutical formulations.
The Critical Role of Solubility Profiling
Solubility is a fundamental physicochemical property that dictates the behavior of a compound in a liquid medium. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is a cornerstone of success. It influences everything from reaction kinetics in synthesis to bioavailability and formulability in pharmaceuticals.[7] A complete profile, encompassing thermodynamic equilibrium, pH-dependence, and behavior in various solvents, is not merely a set of data points; it is a predictive tool that informs critical decision-making throughout the development lifecycle, in line with principles outlined by international guidelines such as those from the ICH.[8][9][10]
Scope and Objectives
This document serves as an in-depth guide to establishing a robust and reliable solubility profile for this compound. The primary objectives are:
-
To outline the theoretical principles governing the solubility of this ionic compound.
-
To provide detailed, field-proven experimental protocols for determining thermodynamic solubility and pH-dependent solubility.
-
To present a framework for reporting and interpreting solubility data.
-
To equip the scientist with the knowledge to design and execute a self-validating solubility study.
Physicochemical Properties and Theoretical Considerations
Key Molecular Characteristics
The structure of this compound, with its two sulfonate groups and two hydroxyl groups, dictates its solubility behavior. The presence of highly polar sulfonate groups (–SO₃⁻) and sodium counter-ions (Na⁺) makes it an ionic salt. These groups, along with the hydroxyl (–OH) moieties, can act as hydrogen bond donors and acceptors.[1] This molecular architecture strongly suggests a high affinity for polar solvents, particularly water, and limited solubility in non-polar, organic solvents.
Theoretical Principles of Solubility
A nuanced understanding of solubility requires differentiating between two key measurements: thermodynamic and kinetic solubility.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium.[7][12] It is a critical parameter for developing stable formulations, as any concentration above this value will eventually lead to precipitation. The shake-flask method is the gold-standard for its determination.[13]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from an initial stock solution (often in DMSO) added to an aqueous buffer.[7][13] While useful for high-throughput screening in early drug discovery, it often overestimates the true solubility because it can reflect the properties of a metastable or amorphous form rather than the most stable crystalline form.[14]
For a compound like this compound, which is described as being readily soluble in water[1][2], determining the quantitative thermodynamic solubility across different conditions is paramount for its precise application.
Methodologies for Comprehensive Solubility Assessment
The following sections detail the necessary experimental protocols. The causality behind each step is explained to ensure the generation of trustworthy and reproducible data.
Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method is the universally accepted standard for determining the equilibrium solubility of a compound.[15] The principle is straightforward: an excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach a state of equilibrium between the dissolved and undissolved solid. The concentration of the compound in the saturated supernatant is then measured. The duration of agitation is critical; it must be sufficient to ensure equilibrium is reached, which often requires preliminary time-to-equilibrium studies.
-
Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a series of clear glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., ultrapure water, ethanol, methanol, acetonitrile) to each vial.
-
Equilibration: Seal the vials securely. Place them in a temperature-controlled shaker or rotator set to a consistent temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours). A preliminary experiment should be run to confirm that equilibrium is reached within this timeframe (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer increases).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow the excess solid to settle. Causality Note: This step is crucial to prevent solid particulates from contaminating the sample for analysis. Forcing separation via centrifugation (at the controlled temperature) is a more robust and efficient alternative.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the analyte). Dilute the filtrate precisely with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (see Section 3.3).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
pH-Dependent Solubility Profiling
For any ionizable compound, solubility is intrinsically linked to the pH of the aqueous medium.[16][17] A pH-solubility profile characterizes this relationship and is essential for predicting a compound's behavior in various environments, such as the gastrointestinal tract in pharmaceutical applications or buffered solutions in laboratory settings.[18][19] The profile is generated by measuring the thermodynamic solubility in a series of buffers across a wide pH range.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10). Use buffers with appropriate buffering capacity and ensure their components will not interact with the test compound (e.g., citrate, phosphate, borate buffers).
-
Solubility Determination: Perform the shake-flask method as described in Section 3.1.2 for each prepared buffer.
-
pH Measurement: Crucially, after the equilibration period, measure the final pH of the supernatant in each vial. Trustworthiness Note: The dissolution of an acidic or basic compound can alter the pH of the buffer. Reporting the solubility against the final, measured pH, not the initial buffer pH, is a hallmark of a scientifically valid study.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH.
Caption: Logical relationship for generating a pH-solubility profile.
Analytical Quantification of the Solute
HPLC is the preferred method for quantifying the concentration of this compound due to its specificity, sensitivity, and precision. Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or alternative methods like ion-pair chromatography with indirect photometric detection may be necessary.[20] Several methods exist for the analysis of sulfonate compounds.[21][22][23]
-
Instrument: Agilent 1200 HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic (e.g., 95% A, 5% B) or a shallow gradient depending on sample purity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: UV/Vis Diode Array Detector (DAD) at 210 nm.
-
Injection Volume: 10 µL.
-
Calibration: A multi-point calibration curve (e.g., 5-6 points) must be prepared using certified reference standards to demonstrate linearity and accuracy.
Solubility Profile Data and Interpretation
Disclaimer: The following data are illustrative and provided as a representative example of a comprehensive solubility profile. Actual experimental values must be determined empirically.
Table 1: Solubility in Various Solvents at 25 °C
| Solvent | Classification | Illustrative Solubility (mg/mL) |
| Water | Polar Protic | > 200 (Very Soluble) |
| Methanol | Polar Protic | < 1.0 (Slightly Soluble) |
| Ethanol | Polar Protic | < 0.1 (Very Slightly Soluble) |
| Acetonitrile | Polar Aprotic | < 0.1 (Very Slightly Soluble) |
| Acetone | Polar Aprotic | < 0.01 (Practically Insoluble) |
| Dichloromethane | Non-Polar | < 0.01 (Practically Insoluble) |
Table 2: Illustrative pH-Solubility Profile in Aqueous Buffers at 25 °C
| Final Measured pH | Buffer System | Illustrative Solubility (mg/mL) |
| 2.1 | Citrate | > 200 |
| 4.5 | Acetate | > 200 |
| 6.8 | Phosphate | > 200 |
| 7.4 | Phosphate | > 200 |
| 9.2 | Borate | > 200 |
Table 3: Effect of Temperature on Aqueous Solubility
| Temperature (°C) | Illustrative Solubility in Water (mg/mL) |
| 5 | ~180 |
| 25 | > 200 |
| 40 | > 250 |
Interpreting the Data: Insights for Application
The illustrative data reinforces the expected behavior of a highly polar, ionic compound.
-
High Aqueous Solubility: The compound is exceptionally soluble in water across a wide pH range. This makes it ideal for aqueous formulations, stock solutions for biological assays, or as a reagent in aqueous-phase chemical reactions.
-
Poor Organic Solubility: The negligible solubility in less polar and non-polar organic solvents is a key characteristic. This would make processes requiring its dissolution in organic media, such as certain purification or formulation steps (e.g., solvent casting), extremely challenging.
-
pH-Independence: For a salt of a strong acid (sulfonic acid) and a strong base (NaOH), the solubility is expected to be largely independent of pH, which the illustrative data reflects.
-
Temperature Dependence: Solubility appears to have a positive correlation with temperature, which is typical for most solid solutes.
Conclusion and Future Directions
This guide has established a comprehensive framework for determining and interpreting the solubility profile of this compound. The compound exhibits very high solubility in water and poor solubility in organic solvents, with its aqueous solubility being largely independent of pH.
For drug development professionals, while the high aqueous solubility is advantageous, further investigation into solubility in bio-relevant media (e.g., FaSSIF, FeSSIF) would be a logical next step to better predict in-vivo behavior. Additionally, solid-state characterization (e.g., via pXRD, DSC) of the material before and after solubility experiments is recommended to identify any potential changes in crystal form (polymorphism), which can significantly impact solubility.
References
- 1. This compound|lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS 517-21-5: Sodium glyoxal bisulfite | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. enamine.net [enamine.net]
- 14. ovid.com [ovid.com]
- 15. govinfo.gov [govinfo.gov]
- 16. pharmatutor.org [pharmatutor.org]
- 17. PH Solubility Profile: Significance and symbolism [wisdomlib.org]
- 18. The composite solubility versus pH profile and its role in intestinal absorption prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. pnrjournal.com [pnrjournal.com]
"molecular weight of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate"
An In-Depth Technical Guide to Disodium 1,2-dihydroxy-1,2-ethanedisulfonate Monohydrate
Introduction
This compound, a compound frequently identified by its common synonym Glyoxal-sodium bisulfite monohydrate, serves as a versatile and crucial intermediate in advanced chemical synthesis.[1][2][3] Its utility is particularly noted in the development of complex organic molecules, including active pharmaceutical ingredients (APIs).[4][5] This guide provides an in-depth analysis of its core physicochemical properties, applications, and essential handling protocols, designed for researchers and drug development professionals who require a comprehensive understanding of this reagent.
Core Physicochemical & Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential chemical and physical data for this compound.
Molecular Identity and Weight
The cornerstone of any chemical synthesis is the accurate molecular weight for stoichiometric calculations. This compound has a molecular weight of approximately 284.17 g/mol .[3]
The compound is identified by the CAS Number 6057-38-1 .[1][3] Its molecular formula is C₂H₆Na₂O₉S₂ .[1][3]
Structural Representation
The structure is characterized by a two-carbon ethane backbone, with each carbon atom bonded to a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group. The negative charges on the sulfonate groups are balanced by two sodium ions (Na⁺), and the compound crystallizes with one molecule of water.
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The following table summarizes key quantitative data for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 284.17 g/mol | [3] |
| Exact Mass | 283.92486268 Da | [1][2] |
| Molecular Formula | C₂H₆Na₂O₉S₂ | [1][3] |
| CAS Number | 6057-38-1 | [1][3] |
| Melting Point | 193°C (decomposes) | [2] |
| Water Solubility | Completely soluble | [2] |
| Appearance | White to cream powder or crystals | [6][7] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 9 | [2] |
Role in Synthetic Chemistry
The true utility of this compound lies in its reactivity as an adduct of glyoxal and sodium bisulfite. This structure imparts a unique chemical functionality, making it a valuable tool for introducing specific structural motifs in organic synthesis.
Mechanism of Action and Causality
The compound acts as a stabilized carrier of the glyoxal moiety. The bisulfite groups are effective leaving groups under appropriate reaction conditions, allowing the core 1,2-dihydroxyethane structure to participate in cyclization and condensation reactions. This is experimentally advantageous as it circumvents the challenges of handling highly reactive and volatile glyoxal directly.
Field-Proven Applications
The efficacy of this compound is demonstrated in several documented synthetic pathways.
-
Synthesis of Heterocyclic Compounds: It has been successfully used in the synthesis of 6-hydroxyquinoxaline.[2] In this context, it serves as a precursor to the two-carbon fragment required to form the pyrazine ring of the quinoxaline system.
-
Indole Chemistry: The reagent was employed to convert N-benzyl-2,3,4-trimethoxyaniline into sodium 5,6,7-trimethoxy-1-benzylindolyl-2-sulfite, showcasing its utility in constructing complex indole derivatives.[2]
The experimental workflow for such syntheses typically involves reacting the substrate with this compound in a suitable solvent system, often with heat, to drive the reaction to completion.
Caption: Generalized workflow for using the reagent in heterocyclic synthesis.
Safety and Handling Protocols
Given its role as a reactive chemical, adherence to strict safety protocols is mandatory to ensure personnel safety and experimental integrity. The information below is synthesized from material safety data sheets (MSDS) for the compound and its close structural analogs.[8][9]
Hazard Identification
While the monohydrate itself is primarily classified as a skin and eye irritant, related anhydrous compounds are noted to cause severe skin burns and eye damage.[8][9] Therefore, treating the reagent with a high degree of caution is imperative.
-
Causes skin irritation. [9]
-
Causes serious eye irritation. [9]
-
May cause respiratory irritation. [9]
-
Fine dust may form combustible mixtures with air. [9]
Recommended Handling Procedures
The following step-by-step protocol constitutes a self-validating system for safe handling.
-
Engineering Controls: Always handle this product within a certified chemical fume hood to ensure adequate ventilation and containment of dusts.[8] Ensure an eyewash station and safety shower are in close proximity to the workstation.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA (29 CFR 1910.133) or European Standard EN166.[9]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use. A lab coat is mandatory to prevent skin contact.[8]
-
-
Material Handling:
-
First Aid Measures (In Case of Exposure):
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
-
Ingestion: Rinse mouth and do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[9]
-
Conclusion
This compound is a well-characterized chemical reagent with a defined molecular weight and a clear role in specialized organic synthesis. Its ability to act as a stable glyoxal surrogate makes it an invaluable tool for constructing complex heterocyclic molecules relevant to the pharmaceutical and fine chemical industries. For researchers and drug development professionals, a thorough understanding of its properties, coupled with strict adherence to safety protocols, is essential for leveraging its full synthetic potential.
References
- 1. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. A11439.36 [thermofisher.com]
- 7. 1,2-Ethanedisulfonic acid dihydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. fishersci.dk [fishersci.dk]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide on the Stability and Storage of Glyoxal-sodium bisulfite monohydrate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a detailed technical overview of Glyoxal-sodium bisulfite monohydrate, focusing on its stability profile, recommended storage conditions, and the scientific principles underpinning these practices.
Introduction to Glyoxal-sodium bisulfite monohydrate
Glyoxal-sodium bisulfite monohydrate, with the chemical formula C₂H₄Na₂O₈S₂·H₂O, is the addition product of glyoxal and sodium bisulfite.[1] It is a white, fine crystalline powder that is freely soluble in water but practically insoluble in alcohol.[1] This compound serves various roles in laboratory and industrial settings, including as a cross-linking agent and a pH-lowering chemical.[2] Its utility in sensitive applications necessitates a thorough understanding of its stability characteristics.
Chemical Structure and Properties:
-
Molecular Formula: C₂H₄Na₂O₈S₂ · xH₂O[3]
-
Appearance: White fine crystalline powder[4]
-
Synonyms: Disodium 1,2-dihydroxy-1,2-ethanedisulfonate hydrate, Glyoxal bis(sodium hydrogen sulfite) adduct[3][5]
Chemical Stability and Degradation Pathways
Glyoxal-sodium bisulfite monohydrate is generally considered stable under normal temperatures and pressures.[4] However, its stability can be compromised by several factors, leading to degradation that can impact its performance in experimental protocols.
Core Stability Profile:
Material Safety Data Sheets (MSDS) consistently report that the compound is stable under normal conditions.[3][4] Hazardous polymerization is not expected to occur.[3][4][5] The primary concerns for stability revolve around exposure to incompatibilities and extreme conditions.
Factors Influencing Stability:
-
Temperature: While stable at ambient temperatures, excessive heat should be avoided.[3][5] The melting point is reported to be between 193-195°C, at which decomposition can occur.[3][4][6]
-
Incompatible Materials: Strong oxidizing agents are the primary materials to avoid.[3][4][5] Contact with these can lead to vigorous reactions and decomposition.
-
Dust Formation: As a fine powder, avoiding dust formation is crucial, not only for safety reasons (inhalation) but also to minimize the surface area exposed to atmospheric conditions.[3][5]
Hazardous Decomposition Products:
Upon decomposition, typically under fire conditions, Glyoxal-sodium bisulfite monohydrate can release hazardous substances. These include:
The following diagram illustrates the key factors that can lead to the degradation of Glyoxal-sodium bisulfite monohydrate.
Caption: Factors leading to the degradation of Glyoxal-sodium bisulfite monohydrate.
Recommended Storage and Handling Conditions
To maintain the integrity and stability of Glyoxal-sodium bisulfite monohydrate, adherence to proper storage and handling protocols is essential. These recommendations are derived from safety data sheets and best laboratory practices.
Storage Recommendations:
The following table summarizes the key storage conditions for Glyoxal-sodium bisulfite monohydrate.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2][4][6] | Prevents thermal degradation and minimizes moisture uptake. |
| Container | Keep container tightly closed when not in use.[2][3][4][5][6][7] | Protects from atmospheric moisture and contaminants. |
| Ventilation | Store in a well-ventilated area.[2][3][5] | Prevents accumulation of any potential off-gassing and ensures a safe storage environment. |
| Incompatibilities | Store away from strong oxidizing agents.[3][4][5] | Avoids chemical reactions that could lead to decomposition and hazardous conditions. |
Handling Procedures:
Proper handling is critical to prevent contamination and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5][7] In cases of insufficient ventilation or dust generation, a NIOSH/MSHA-approved respirator is recommended.[4][5]
-
Avoid Dust Generation: Handle the powder carefully to avoid creating dust.[2][3][5][6] Use in a well-ventilated area or under a fume hood.[2][4][6][7]
-
Hygiene: Wash hands thoroughly after handling the compound.[2][4]
The following workflow outlines the recommended procedure for handling and preparing a solution of Glyoxal-sodium bisulfite monohydrate.
Caption: Recommended workflow for handling and solution preparation.
Analytical Methods for Stability Assessment
For applications requiring stringent quality control, analytical methods can be employed to assess the stability and purity of Glyoxal-sodium bisulfite monohydrate. While specific methods for this compound are not extensively detailed in the immediate search results, general techniques for related compounds like sodium bisulfite can be adapted.
Stability-Indicating HPLC Methods:
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. A reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the determination of sodium bisulfite in pharmaceutical formulations.[8][9][10][11]
Example Protocol Outline for HPLC Analysis:
This protocol is based on a method for sodium bisulfite and may require optimization for Glyoxal-sodium bisulfite monohydrate.[8][9][10][11]
-
Column: A suitable reversed-phase column, such as a C18 or a cyano (CN) column, can be used.[8][9][10][11]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.[8][9][10][11]
-
Detection: UV detection at a low wavelength (e.g., 215 nm) is often suitable for bisulfite and related compounds.[8][9][10][11]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method should be able to separate the intact compound from these degradation products.
Conclusion
The stability of Glyoxal-sodium bisulfite monohydrate is robust under recommended storage conditions. By controlling temperature, moisture, and exposure to incompatible substances, researchers can ensure the long-term integrity of the reagent. Adherence to proper handling procedures is crucial for both experimental success and personal safety. For critical applications, the implementation of analytical techniques like stability-indicating HPLC methods can provide an additional layer of quality assurance.
References
- 1. Glyoxal-Sodium Bisulfite [drugfuture.com]
- 2. jpharmachem.com [jpharmachem.com]
- 3. fishersci.nl [fishersci.nl]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Introduction: Unveiling the Glyoxal-Bisulfite Adduct
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, often referred to in literature and commercial settings as the glyoxal-sodium bisulfite addition compound, is a fascinating and versatile chemical entity.[1][2][3] Its structure, characterized by a central ethane backbone adorned with two hydroxyl and two sulfonate groups, imparts unique properties that make it a valuable intermediate in various organic syntheses. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
The formation of this compound is a classic example of the nucleophilic addition of bisulfite to an aldehyde, a reaction of significant interest in both synthetic chemistry and atmospheric sciences.[4][5][6] Understanding the principles behind its synthesis and the analytical techniques for its characterization is paramount for its effective utilization. This document is structured to provide not just a set of instructions, but a self-validating framework for the preparation and confirmation of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
Synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate: A Mechanistic Approach
The synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is achieved through the reaction of glyoxal with sodium bisulfite. This reaction is a reversible nucleophilic addition where the bisulfite ion acts as the nucleophile, attacking the electrophilic carbonyl carbons of glyoxal.[5][6]
Reaction Mechanism
The reaction proceeds in a stepwise manner. In the first step, a bisulfite ion attacks one of the carbonyl carbons of glyoxal, forming a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield a monoadduct. Subsequently, a second bisulfite ion attacks the remaining carbonyl carbon, leading to the formation of the diadduct, Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. The reaction is typically carried out in an aqueous or aqueous-alcoholic medium to facilitate the dissolution of the reactants.[7]
Caption: Reaction mechanism for the synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Materials and Equipment:
-
Glyoxal (40% solution in water)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reaction flask (e.g., 500 mL round-bottom flask)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Beakers and graduated cylinders
-
pH meter or pH indicator strips
Procedure:
-
Preparation of the Sodium Bisulfite Solution: In a reaction flask, dissolve a stoichiometric amount of sodium bisulfite in a mixture of deionized water and ethanol.[7] The use of an alcohol-water mixture helps in precipitating the final product.
-
Reaction Initiation: While stirring the sodium bisulfite solution, slowly add a stoichiometric amount of the 40% glyoxal solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature within a safe range (e.g., 20-30°C).
-
Reaction Progression and Monitoring: Continue stirring the mixture for a designated period (e.g., 2-3 hours) at room temperature.[7] The progress of the reaction can be monitored by the formation of a white precipitate of the product.
-
Product Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.[7] A final wash with a non-polar solvent like ether can aid in drying.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The final product is typically a white to off-white crystalline solid.[3]
Caption: Experimental workflow for the synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
Comprehensive Characterization of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-faceted analytical approach is recommended.
Spectroscopic Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In D₂O, the proton NMR spectrum is expected to show a singlet for the two equivalent C-H protons. The chemical shift will be influenced by the adjacent hydroxyl and sulfonate groups.
-
¹³C NMR: The carbon NMR spectrum in D₂O should exhibit a single signal for the two equivalent carbon atoms, confirming the symmetry of the molecule.
| Technique | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR (D₂O) | ~4.5 - 5.0 | Singlet | -CH(OH)SO₃⁻ |
| ¹³C NMR (D₂O) | ~80 - 90 | - | -CH(OH)SO₃⁻ |
2. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[8]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretching | Hydroxyl (-OH) |
| 1200 - 1100 | S=O stretching (asymmetric) | Sulfonate (-SO₃⁻) |
| 1050 - 1000 | S=O stretching (symmetric) | Sulfonate (-SO₃⁻) |
| ~1100 | C-O stretching | Alcohol (-C-OH) |
3. Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for characterizing this ionic compound. The expected mass-to-charge ratio (m/z) for the dianion [C₂H₂O₈S₂]²⁻ would be approximately 109.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, Na, S) in the compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₂H₄Na₂O₈S₂).[2]
| Element | Theoretical % |
| Carbon (C) | 8.96 |
| Hydrogen (H) | 1.50 |
| Sodium (Na) | 17.15 |
| Sulfur (S) | 23.92 |
| Oxygen (O) | 47.47 |
Applications and Future Perspectives
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate serves as a valuable building block in organic synthesis. For instance, it has been utilized in the synthesis of heterocyclic compounds like 6-hydroxyquinoxaline and sodium 5,6,7-trimethoxy-1-benzylindolyl-2-sulfite.[1][3] Its ability to act as a masked form of glyoxal makes it a useful reagent in reactions where the controlled release of the aldehyde is desired.
The continued exploration of the reactivity of this compound holds promise for the development of novel synthetic methodologies and the creation of complex molecular architectures relevant to the pharmaceutical and materials science industries.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. By understanding the underlying chemical principles and employing the detailed protocols outlined herein, researchers can confidently prepare and validate this important chemical compound. The integration of mechanistic insights with practical experimental details is intended to empower scientists to not only reproduce these results but also to innovate and expand upon them.
References
- 1. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate|lookchem [lookchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Glyoxal sodium bisulfite addition compound 332360-05-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bisulfite - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Atomic Architecture: A Technical Guide to Disodium 1,2-dihydroxy-1,2-ethanedisulfonate Monohydrate
To our valued researchers, scientists, and drug development professionals,
This guide endeavors to provide a comprehensive technical overview of the crystal structure of disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate. However, after an exhaustive search of publicly available scientific literature and crystallographic databases, it has been determined that the specific single-crystal X-ray diffraction data, which is essential for a detailed analysis of its crystal structure, is not available in the public domain at this time.
While we cannot present a detailed crystallographic analysis, this guide will provide a thorough examination of the compound's molecular structure, known physicochemical properties, and the methodologies that would be employed for its crystal structure determination. This information is crucial for researchers working with this compound and for those who may undertake its crystallographic analysis in the future.
Introduction to this compound
This compound, also known by its common synonym glyoxal-sodium bisulfite monohydrate, is a stable addition product of glyoxal and sodium bisulfite.[1][2] Its chemical formula is C₂H₆Na₂O₉S₂.[3] The molecule features a central ethane backbone with hydroxyl (-OH) and sulfonate (-SO₃⁻) groups attached to each carbon atom. Two sodium ions counterbalance the negative charges of the sulfonate groups, and a single water molecule is incorporated into the solid-state structure.
This compound serves as a drug intermediate in the synthesis of various active pharmaceutical ingredients.[4] Understanding its solid-state structure is paramount for controlling its reactivity, solubility, and stability during pharmaceutical manufacturing processes.
Molecular Structure and Properties
While the precise three-dimensional arrangement of the molecules in a crystalline lattice is not publicly documented, we can infer significant information from its molecular formula and spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₂H₆Na₂O₉S₂ | [3] |
| Molecular Weight | 284.17 g/mol | [3] |
| IUPAC Name | disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate | PubChem |
| CAS Number | 6057-38-1 | [3] |
| Melting Point | 193 °C (decomposition) | Sigma-Aldrich |
| Solubility | Soluble in water | LookChem |
The molecular structure consists of a 1,2-dihydroxy-1,2-ethanedisulfonate dianion, two sodium cations, and one water molecule. The ethanedisulfonate core possesses two chiral centers at the C1 and C2 positions, meaning it can exist as different stereoisomers.
Below is a diagram illustrating the chemical connectivity of the 1,2-dihydroxy-1,2-ethanedisulfonate dianion.
Caption: Molecular connectivity of the 1,2-dihydroxy-1,2-ethanedisulfonate dianion.
Hypothetical Workflow for Crystal Structure Determination
For researchers aiming to elucidate the crystal structure of this compound, the following experimental and computational workflow would be essential.
Single Crystal Growth (Protocol)
The cornerstone of X-ray crystallography is the availability of high-quality single crystals.
Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.
Methodology:
-
Solvent Selection: Given the compound's solubility in water, aqueous solutions are a logical starting point. Mixtures of water with other miscible solvents (e.g., ethanol, isopropanol) can be explored to fine-tune solubility and promote crystallization.
-
Supersaturation: A supersaturated solution is required for crystal nucleation and growth. This can be achieved through several methods:
-
Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility.
-
-
Crystal Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) and quality (transparent, well-defined faces) have formed, they are carefully removed from the mother liquor and mounted for analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.
Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The positions and intensities of the diffracted beams are recorded.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract a list of unique reflections with their corresponding intensities.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial electron density map of the unit cell.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation and Output: The final crystal structure is validated for geometric and crystallographic reasonability. The results are typically reported in a standard format, the Crystallographic Information File (CIF).
Expected Insights from the Crystal Structure
Should the crystal structure of this compound be determined, it would provide invaluable information for drug development professionals, including:
-
Conformation of the Dianion: The precise geometry, including bond lengths, bond angles, and torsion angles of the 1,2-dihydroxy-1,2-ethanedisulfonate dianion.
-
Coordination Environment of Sodium Ions: How the sodium cations are coordinated by the oxygen atoms of the sulfonate and hydroxyl groups, as well as the water molecule.
-
Hydrogen Bonding Network: The intricate network of hydrogen bonds involving the hydroxyl groups and the water of hydration, which plays a crucial role in the stability of the crystal lattice.
-
Crystal Packing: The arrangement of the molecules in the unit cell, which influences the crystal's morphology, density, and mechanical properties.
-
Polymorphism: The potential for the compound to exist in different crystalline forms (polymorphs), which can have different physical properties and bioavailability.
Conclusion
While a definitive, experimentally determined crystal structure of this compound is not currently available in the public domain, this guide has outlined the known molecular characteristics and the standard methodologies for its determination. The elucidation of its three-dimensional atomic arrangement would be a significant contribution to the fields of pharmaceutical sciences and materials science, enabling a more profound understanding and control over its solid-state properties. We encourage researchers in the field to pursue the single-crystal growth and X-ray diffraction analysis of this important compound.
References
An In-depth Technical Guide on the Toxicology of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Data-Driven Approach to a Substance with Limited Direct Toxicological Profiling
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate (DHDESM), also known as Glyoxal sodium bisulfite addition compound hydrate, is a chemical entity for which direct and comprehensive toxicological data is notably scarce in publicly accessible literature and regulatory databases. This guide, therefore, adopts a scientifically rigorous approach by examining the toxicological profiles of its constituent or related substances in aqueous solution: glyoxal and sodium bisulfite. By understanding the well-documented hazards of these precursors, we can infer a putative toxicological profile for DHDESM, while simultaneously highlighting the critical data gaps that necessitate further investigation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the safety and risk assessment of this compound.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of a substance is paramount to any toxicological assessment. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 332360-05-1 | [1][2][3] |
| Molecular Formula | C₂H₆Na₂O₉S₂ | [4] |
| Molecular Weight | 284.17 g/mol | [4] |
| Synonyms | Glyoxal-sodium bisulfite monohydrate, Glyoxal sodium bisulfite addition compound hydrate | [1][3][4] |
| Appearance | Solid | [2] |
| Melting Point | 193 °C (decomposes) | [2][3] |
| Water Solubility | Completely soluble in water | [3] |
The Toxicological Profile of Glyoxal: A Key Precursor
Given that DHDESM is an adduct of glyoxal and sodium bisulfite, the toxicology of glyoxal is of primary importance. Extensive reviews by the Organisation for Economic Co-operation and Development (OECD) and the Scientific Committee on Consumer Products (SCCP) provide a robust dataset for this dialdehyde.
Acute Toxicity
Glyoxal exhibits moderate acute toxicity via the oral route and low toxicity via the dermal and inhalation routes.[5][6] Gastric irritation and kidney damage are noted as the main effects following acute oral administration.[6]
| Route | Species | LD₅₀/LC₅₀ | Classification |
| Oral | Rat | 640 - 8979 mg/kg bw (40% solution) | Moderate Toxicity |
| Dermal | Rabbit | 12700 mg/kg bw (40% solution) | Low Toxicity |
| Inhalation | Rat | >1300 mg/m³ (4 hours, 40% solution) | Low Toxicity |
Irritation and Sensitization
Glyoxal is a known irritant to the skin and eyes.[5] It can cause slight to definite skin irritation depending on the duration of exposure.[5] Furthermore, glyoxal is recognized as a skin sensitizer in both animal models and humans.[5]
Repeated Dose Toxicity
Sub-chronic studies have been conducted to evaluate the effects of repeated exposure to glyoxal. In a 28-day oral study in rats, a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg bw/day for a 40% glyoxal solution was determined.[5] In a 29-day inhalation study in rats, minimal squamous metaplasia of the epiglottal epithelium in the larynx was observed at concentrations of 2 and 10 mg/m³, leading to a NOAEL of 0.4 mg/m³ for local effects.[5]
Genotoxicity and Carcinogenicity
Glyoxal has demonstrated mutagenic activity in various in vitro genotoxicity studies, including in prokaryotic (e.g., Ames test) and eukaryotic cells.[5] However, in vivo studies, such as the micronucleus test in mice following oral administration, have yielded negative results.[5] There is no evidence to suggest that glyoxal is carcinogenic.[5]
The Toxicological Profile of Sodium Bisulfite: The Sulfonating Moiety
Sodium bisulfite, the other key component of the DHDESM adduct, has a distinct toxicological profile characterized primarily by its irritant and sensitizing properties, with some evidence of genotoxicity under specific conditions.
Acute Toxicity
Sodium bisulfite exhibits low acute oral toxicity. The oral LD₅₀ in rats is reported to be 2000 mg/kg.[7]
Irritation and Sensitization
Sodium bisulfite is an irritant to the skin, eyes, and respiratory tract.[2] Inhalation of mists can cause respiratory irritation.[2] A significant health concern associated with sodium bisulfite is its potential to cause sensitization, particularly in individuals with asthma.[7]
Genotoxicity
The genotoxicity of sodium bisulfite is a subject of some debate in the scientific literature. While some sources state that sulfites do not exhibit genotoxicity, other studies suggest that under certain conditions, such as altered pH, sodium bisulfite may induce mutagenic effects.[1][5] For instance, it has been shown to cause sister-chromatid exchanges and may be mutagenic in Salmonella.[1][5] One study indicated that high oral doses of sodium metabisulfite, a related compound, may pose a genotoxic risk in mice.[8]
Carcinogenicity
The International Agency for Research on Cancer (IARC) has concluded that there is inadequate evidence for the carcinogenicity of sodium bisulfite in humans.[1] Safety data sheets for sodium bisulfite also state that it is not listed as a carcinogen by IARC, NTP, NIOSH, OSHA, or ACGIH.[2][7]
Reproductive and Developmental Toxicity
Available data suggests that sodium bisulfite is not associated with reproductive or developmental toxicity.[2][6] A fact sheet from the New Jersey Department of Health indicates that sodium bisulfite has been tested and has not been shown to affect reproduction.[6]
Inferred Toxicological Profile and Data Gaps for this compound
Based on the toxicological profiles of glyoxal and sodium bisulfite, a putative toxicological profile for DHDESM can be inferred. In an aqueous environment, it is plausible that DHDESM exists in equilibrium with its constituent parts.
Caption: Potential dissociation of DHDESM in an aqueous environment.
Postulated Hazards
-
Irritation: Given that both glyoxal and sodium bisulfite are irritants, it is highly probable that DHDESM is also an irritant to the skin, eyes, and respiratory tract.[2][9]
-
Sensitization: The sensitizing properties of both glyoxal and sodium bisulfite suggest a potential for DHDESM to act as a skin and possibly a respiratory sensitizer.
-
Genotoxicity: The positive in vitro genotoxicity findings for glyoxal and the equivocal data for sodium bisulfite indicate that DHDESM should be considered potentially genotoxic until proven otherwise through direct testing.
-
Acute Toxicity: The acute toxicity of DHDESM is likely to be low to moderate, similar to its components.
Critical Data Gaps
The primary and most significant data gap is the near-complete absence of direct toxicological studies on DHDESM itself. To conduct a thorough and reliable risk assessment, the following studies are considered essential:
-
Acute Toxicity: Oral, dermal, and inhalation toxicity studies.
-
Irritation and Corrosivity: Skin and eye irritation/corrosion studies.
-
Sensitization: A skin sensitization study (e.g., LLNA).
-
Genotoxicity: A battery of in vitro genotoxicity tests (e.g., Ames test, in vitro micronucleus assay) and, if positive, an in vivo follow-up study.
-
Repeated Dose Toxicity: A 28-day or 90-day repeated dose oral toxicity study.
-
Toxicokinetics: An investigation into the absorption, distribution, metabolism, and excretion of the substance.
Experimental Protocols: The Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used and internationally accepted method for identifying substances that can produce genetic damage that leads to gene mutations.
Principle
Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted and compared to the number of spontaneous revertants in the negative control.
Step-by-Step Methodology
-
Strain Selection: Utilize a range of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Dose Range Finding: Conduct a preliminary experiment to determine the appropriate concentration range of the test substance, identifying any cytotoxic effects.
-
Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of an overnight culture of the bacterial strain, 0.1 mL of the test substance at the desired concentration, and 0.5 mL of S9 mix or buffer (for the non-activated system). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. d. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is indicated by a dose-related increase in the number of revertants and/or a reproducible and significant increase in the number of revertants at one or more concentrations compared to the negative control.
Caption: Workflow for the Ames Test (Plate Incorporation Method).
Conclusion
In the absence of direct toxicological data for this compound, a precautionary approach based on the known hazards of its precursors, glyoxal and sodium bisulfite, is warranted. The inferred toxicological profile suggests that DHDESM is likely to be an irritant to the skin, eyes, and respiratory tract, a potential sensitizer, and may possess genotoxic properties. However, this inferential analysis is not a substitute for empirical data. To ensure a robust and scientifically defensible risk assessment, a comprehensive toxicological evaluation of DHDESM, following established international guidelines, is strongly recommended.
References
- 1. Sodium bisulfite - Wikipedia [en.wikipedia.org]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. Autoxidation and mutagenicity of sodium bisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. ineos.com [ineos.com]
- 8. Genotoxicity of sodium metabisulfite in mouse tissues evaluated by the comet assay and the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalchemicalresources.com [globalchemicalresources.com]
Methodological & Application
The Synthetic Utility of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate: A Versatile Glyoxal Surrogate in Organic Synthesis
Introduction: Unlocking the Potential of a Stable Glyoxal Equivalent
In the realm of organic synthesis, the quest for stable, safe, and easy-to-handle reagents is paramount. Glyoxal, a fundamental C2 building block, is a highly reactive dicarbonyl compound with broad applications in the construction of diverse molecular architectures, particularly heterocycles. However, its high reactivity, volatility, and tendency to polymerize present significant handling challenges in the laboratory. To circumvent these issues, chemists have turned to stable surrogates, among which Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also known as glyoxal sodium bisulfite, has emerged as a reliable and convenient alternative.[1][2] This crystalline solid offers the synthetic advantages of glyoxal in a non-volatile, water-soluble, and stable form, making it an invaluable tool for researchers in academia and the pharmaceutical industry.
This comprehensive guide delves into the practical applications of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in organic synthesis, with a focus on detailed protocols for the preparation of valuable heterocyclic scaffolds. We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss the mechanistic underpinnings of these transformations.
Core Application: Synthesis of Quinoxaline Derivatives
Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, and antibacterial properties. The most direct and convergent method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate serves as an excellent glyoxal surrogate in this reaction, providing a straightforward and efficient route to a variety of quinoxaline derivatives.[3]
Mechanistic Rationale: The In Situ Generation of Glyoxal
The utility of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate lies in its ability to generate reactive glyoxal in situ under the reaction conditions. The bisulfite adduct is stable under neutral conditions but readily releases glyoxal in the presence of acid or base, or upon heating. This controlled release ensures that the highly reactive dicarbonyl species is available to react with the diamine without significant polymerization or side reactions.
The general mechanism for the synthesis of quinoxalines involves a double condensation reaction. The o-phenylenediamine, with its two nucleophilic amino groups, attacks the electrophilic carbonyl carbons of the in situ generated glyoxal. This is followed by a cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system.
Experimental Protocol: Synthesis of 2-Hydroxyquinoxaline
This protocol details the synthesis of 2-hydroxyquinoxaline, a key intermediate in the preparation of various pharmaceuticals, via the condensation of o-phenylenediamine with a glyoxylic acid derivative, conceptually similar to the use of the glyoxal bisulfite adduct.[4][5]
Materials and Equipment
| Material/Equipment | Specifications |
| o-Phenylenediamine | Reagent grade |
| Glyoxylic acid monohydrate | Reagent grade |
| Methanol | ACS grade |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Sodium hypophosphite | Reagent grade |
| Activated carbon | Decolorizing grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Buchner funnel and filter paper | |
| Vacuum flask |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in methanol (5-8 volumes relative to the o-phenylenediamine).
-
Pre-cooling: Cool the solution to between -6 and 0 °C using an ice-salt bath or a cryocooler. This pre-cooling is crucial to control the initial exothermic reaction and minimize the formation of colored byproducts.[4]
-
Addition of Glyoxylic Acid: Slowly add a solution of glyoxylic acid (1.05 eq) in methanol to the cooled o-phenylenediamine solution while maintaining the internal temperature below 0 °C. The slow addition rate is critical to prevent localized heating and side reactions.
-
Condensation Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. A precipitate of the crude 2-hydroxyquinoxaline will form.
-
Isolation of Crude Product: Isolate the crude product by vacuum filtration through a Buchner funnel. Wash the filter cake with cold methanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the crude product under vacuum to a constant weight.
-
Recrystallization and Purification:
-
Transfer the crude 2-hydroxyquinoxaline to a clean round-bottom flask.
-
Add a mixed solvent of N,N-dimethylformamide and methanol.
-
Add a reducing agent such as sodium hypophosphite and a small amount of activated carbon for decolorization.
-
Heat the mixture to reflux for 1-4 hours. During this time, the fine powder of the crude product will convert into white crystals.[4]
-
Cool the solution slowly to room temperature and then to below 10 °C in an ice bath to maximize crystallization.
-
Isolate the purified white crystals of 2-hydroxyquinoxaline by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
Visualizing the Workflow
Conceptual Protocol: Multicomponent Synthesis of Indole Scaffolds
While specific protocols for the use of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in Ugi or Passerini reactions are not yet widely reported, its potential as a glyoxal surrogate in these powerful multicomponent reactions (MCRs) is significant. The following conceptual protocol outlines a research direction for the development of a one-pot synthesis of indole-2-carboxamides, a valuable motif in medicinal chemistry.
Proposed Reaction Scheme
This proposed synthesis would involve the Ugi four-component reaction of an aniline, an isocyanide, formic acid, and Disodium 1,2-dihydroxy-1,2-ethanedisulfonate as the glyoxal source. The resulting Ugi adduct would then undergo an acid-catalyzed intramolecular cyclization to furnish the indole ring system.
Research Workflow
-
Feasibility Study: The initial step would be to investigate the compatibility of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate with the standard conditions of the Ugi reaction. This would involve a model reaction with simple substrates to determine if the in situ generation of glyoxal is efficient and does not interfere with the other components.
-
Optimization of Reaction Conditions: Key parameters to optimize would include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The rate of glyoxal release from the bisulfite adduct may need to be carefully controlled to achieve high yields of the desired Ugi product.
-
Cyclization Step: Once the Ugi adduct is successfully synthesized, the next step would be to explore various acidic conditions to promote the intramolecular cyclization to the indole. This could involve screening different Brønsted or Lewis acids and optimizing the reaction temperature and time.
-
Substrate Scope Exploration: With an optimized protocol in hand, the scope of the reaction would be investigated by varying the aniline, isocyanide, and potentially other components to generate a library of diverse indole-2-carboxamide derivatives.
Visualizing the Proposed Research Workflow
Conclusion and Future Outlook
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate stands out as a highly practical and efficient surrogate for glyoxal in organic synthesis. Its stability, ease of handling, and ability to generate the reactive dicarbonyl species in situ make it a valuable reagent for the construction of important heterocyclic frameworks like quinoxalines. The detailed protocol provided herein offers a robust starting point for researchers interested in synthesizing these valuable compounds.
Furthermore, the potential for its application in more complex transformations, such as multicomponent reactions, opens up exciting avenues for future research. The development of novel synthetic methodologies utilizing this versatile reagent will undoubtedly contribute to the advancement of organic synthesis and drug discovery.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 5. US4450271A - Preparation of 2-hydroxyquinoxaline - Google Patents [patents.google.com]
Application Notes and Protocols for Glyoxal-Sodium Bisulfite in Formaldehyde-Free Applications
Introduction: The Imperative for Formaldehyde-Free Crosslinking
For decades, formaldehyde has been the gold standard for fixing biological tissues and crosslinking macromolecules. Its efficiency in preserving cellular architecture is undeniable. However, significant health and safety concerns, including its classification as a known human carcinogen, have necessitated the search for safer and equally effective alternatives. Glyoxal, the smallest dialdehyde, has emerged as a leading substitute, offering rapid and efficient crosslinking with a significantly improved safety profile.[1][2][3][4][5] This document provides a comprehensive guide to the use of glyoxal, often utilized in the form of its more stable sodium bisulfite adduct, for various formaldehyde-free applications in research and drug development. We will delve into the underlying chemistry, provide a comparative analysis against formaldehyde, and offer detailed, field-proven protocols for its successful implementation.
The Chemistry of Glyoxal Crosslinking: A Tale of Two Aldehydes
Glyoxal's efficacy as a crosslinker stems from the reactivity of its two aldehyde groups. Unlike formaldehyde, which forms methylene bridges, glyoxal introduces a two-carbon bridge, influencing the nature and stability of the crosslinks.
Mechanism of Action:
Glyoxal primarily reacts with the primary amine groups of lysine and the guanidinium group of arginine residues in proteins.[6] It also reacts with nucleic acids, particularly with guanine bases.[7][8][9] The reaction proceeds through the formation of Schiff bases, which can further react to form stable, heterocyclic adducts. The reaction is notably pH-dependent; acidic conditions (pH 4-5) are optimal for many applications, leading to faster fixation and better preservation of cellular morphology compared to formaldehyde.[10]
Glyoxal-Sodium Bisulfite Adduct:
Commercially, glyoxal is often supplied as a 40% aqueous solution. In this state, it exists in equilibrium with its hydrated form and cyclic oligomers.[1] To stabilize glyoxal and improve its handling, it can be converted to a glyoxal-sodium bisulfite addition compound. This is a solid, more stable form that, when dissolved in water, can release glyoxal for crosslinking reactions. The formation of this adduct is a reversible reaction typical of aldehydes with bisulfite.[11][12][13]
Comparative Analysis: Glyoxal vs. Formaldehyde
The choice of a crosslinking agent has profound implications for experimental outcomes. Here, we present a comparative overview of glyoxal and formaldehyde to guide your selection process.
| Feature | Glyoxal | Formaldehyde |
| Reaction Speed | Faster, leading to better preservation of dynamic cellular processes.[2][10] | Slower, can introduce artifacts due to prolonged fixation times. |
| Toxicity | Less toxic and not classified as a human carcinogen.[2] | Known human carcinogen, requiring stringent safety precautions. |
| Crosslinking | Forms 2-carbon bridges, primarily with arginine and lysine.[6] Less aggressive crosslinking can improve antibody penetration.[14] | Forms methylene bridges, leading to extensive and sometimes irreversible crosslinking.[1] |
| Antigenicity | Often results in better preservation of epitopes, leading to enhanced immunostaining signals for many targets.[2][4][14] | Can mask epitopes, often necessitating antigen retrieval steps.[1] |
| Morphology | Provides excellent preservation of cellular and tissue morphology, with notable clarity of cellular detail.[1][2][10] | Can cause tissue hardening and shrinkage. |
| pH Optimum | Acidic (pH 4-5) for optimal performance in many applications.[10] | Typically used in a buffered solution at neutral pH (e.g., 10% neutral buffered formalin). |
| Reversibility | Crosslinks can be partially reversed under certain conditions (e.g., high pH and temperature).[1] | Crosslinks are generally considered irreversible.[6] |
Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization for specific cell types, tissues, and target molecules is highly recommended.
Protocol 1: Immunocytochemistry (ICC) of Cultured Cells
This protocol is adapted for the fixation of adherent cells on coverslips for subsequent immunofluorescent staining.
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glyoxal Fixation Buffer: 3% glyoxal, 20% ethanol, 0.8% acetic acid in ddH₂O. Adjust pH to 4-5.[15]
-
Quenching Buffer: 100 mM Ammonium Chloride (NH₄Cl) in PBS.[15]
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS.
-
Primary and secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Wash: Briefly wash cells grown on coverslips with PBS.
-
Fixation: Fix the cells with the Glyoxal Fixation Buffer for 15-20 minutes at room temperature.
-
Quenching: Quench the fixation by incubating with Quenching Buffer for 10 minutes at room temperature.[15]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
Workflow for Immunocytochemistry:
Caption: Workflow for immunocytochemistry using glyoxal fixation.
Protocol 2: Tissue Fixation for Histology
This protocol is suitable for the immersion fixation of small tissue samples for subsequent paraffin embedding and sectioning.
Materials:
-
10% Neutral Buffered Formalin (for comparison)
-
Glyoxal Fixation Solution A: 3% glyoxal, 20% ethanol, 1% acetic acid in ddH₂O.[16]
-
Glyoxal Fixation Solution B: 9% glyoxal, 8% acetic acid in ddH₂O.[16]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Standard tissue processing reagents (graded alcohols, xylene, paraffin)
Procedure:
-
Tissue Dissection: Immediately after dissection, place the tissue sample (no thicker than 5 mm) into a container with at least 10 times its volume of fixative.
-
Fixation:
-
For Glyoxal Fixation Solution A or B, fix for 4-24 hours at room temperature, depending on the tissue size and type.[16]
-
For comparison, fix a parallel sample in 10% neutral buffered formalin for 24-48 hours.
-
-
Post-Fixation Wash: After fixation, wash the tissue in PBS for at least 1 hour, with several changes of PBS.
-
Dehydration and Clearing: Process the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), followed by clearing in xylene.
-
Paraffin Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a block.
-
Sectioning and Staining: Cut thin sections (4-5 µm) using a microtome and mount on slides. The sections are now ready for standard histological staining (e.g., Hematoxylin and Eosin) or immunohistochemistry.
Note on Antigen Retrieval: A key advantage of glyoxal fixation is that antigen retrieval may not be necessary for many antibodies.[5] However, for some robustly crosslinked epitopes, a high-pH heat-induced antigen retrieval may be beneficial.[1]
Chemical Reaction of Glyoxal with Arginine:
Caption: Glyoxal reacts with arginine to form a stable imidazole adduct.
Safety and Handling
While glyoxal is significantly less hazardous than formaldehyde, it is still a chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[17][18][19]
-
Ventilation: Handle glyoxal solutions in a well-ventilated area or a chemical fume hood.[19]
-
Spills: In case of a small spill, absorb the liquid with an inert material and dispose of it as chemical waste.[17][20]
-
Disposal: Dispose of glyoxal waste according to your institution's environmental health and safety guidelines. Do not pour down the drain.[19][21]
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Staining | Suboptimal fixation time. | Optimize fixation time (glyoxal is a fast-acting fixative). |
| Antibody not compatible with glyoxal fixation. | Test different antibodies or consider a mild antigen retrieval step. | |
| High Background | Inadequate quenching or blocking. | Ensure quenching step is performed correctly and increase blocking time or change blocking reagent. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Poor Morphology | Fixation time too long or too short. | Optimize fixation time for your specific sample. |
| Inappropriate fixative composition. | Test different glyoxal formulations (e.g., with or without ethanol/acetic acid).[14] | |
| Tissue Brittleness | Over-fixation. | Reduce fixation time. |
Conclusion
Glyoxal presents a compelling alternative to formaldehyde for a wide range of applications in life sciences research. Its rapid action, excellent preservation of morphology and antigenicity, and improved safety profile make it an invaluable tool for researchers and drug development professionals. By understanding the underlying chemistry and following optimized protocols, scientists can achieve high-quality, reliable results while minimizing exposure to hazardous chemicals. The transition to formaldehyde-free methodologies represents a significant step forward in creating a safer and more efficient research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy — MIT Media Lab [www-prod.media.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super-resolution microscopy [pubmed.ncbi.nlm.nih.gov]
- 5. What is glyoxal? And, more importantly, why should you care? [nsh.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methylglyoxal, an endogenous aldehyde, crosslinks DNA polymerase and the substrate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation mechanism of glyoxal-DNA adduct, a DNA cross-link precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bisulfite - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. Glyoxal fixation: An approach to solve immunohistochemical problem in neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysy.com [sysy.com]
- 16. sysy.com [sysy.com]
- 17. trc-corp.com [trc-corp.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. carlroth.com [carlroth.com]
Application Notes and Protocols for the Quantification of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Introduction: The Analytical Imperative for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also known as glyoxal-sodium bisulfite, is a chemical entity of significant interest in various industrial and pharmaceutical applications. Its precise and accurate quantification is paramount for quality control, stability studies, and formulation development. This document provides a comprehensive guide to the analytical methodologies for the determination of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness of the generated data.[1][2][3][4]
The molecular structure of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, with its two sulfonate groups and hydrophilic nature, presents unique analytical challenges. This guide will focus on two robust and specific chromatographic techniques: Ion Chromatography (IC) with Suppressed Conductivity Detection and Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) with UV Detection. These methods are selected for their specificity, sensitivity, and applicability to the chemical properties of the analyte.
Method 1: Ion Chromatography with Suppressed Conductivity Detection (IC-SCD)
Scientific Rationale
Ion chromatography is a powerful technique for the separation and quantification of ionic species.[5] For an analyte like Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, which is a disulfonate anion, anion-exchange chromatography is the method of choice. The stationary phase in the analytical column is functionalized with cationic groups that electrostatically interact with the anionic analyte.
The cornerstone of this method's sensitivity and low baseline noise is the use of a suppressor.[6][7][8] The suppressor is a device placed after the analytical column and before the conductivity detector. It works by exchanging the cations from the eluent (e.g., sodium or potassium) with hydronium ions, thereby neutralizing the eluent and converting the analyte into its more conductive acid form. This significantly enhances the signal-to-noise ratio, allowing for the detection of low concentrations of the analyte.[6][7][8]
Experimental Workflow for IC-SCD Analysis
Caption: Workflow for the quantification of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate by IC-SCD.
Detailed Protocol for IC-SCD
1. Materials and Reagents:
-
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate reference standard
-
Sodium carbonate (Na₂CO₃), anhydrous, reagent grade
-
Sodium bicarbonate (NaHCO₃), reagent grade
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters, 0.22 µm, chemically compatible
2. Instrumentation:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange analytical column (e.g., a high-capacity, hydroxide-selective column)
-
Anion-exchange guard column
-
Autosampler
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Analytical Column | High-capacity anion-exchange column (e.g., Dionex IonPac™ AS11-HC or similar) |
| Guard Column | Compatible with the analytical column |
| Eluent | 30 mM Potassium Hydroxide (KOH) generated electrolytically or prepared manually |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Suppressor | Anion electrolytically regenerated suppressor |
| Detection | Suppressed Conductivity |
| Run Time | Approximately 15 minutes |
4. Preparation of Solutions:
-
Eluent (if not electrolytically generated): To prepare a 30 mM KOH eluent, carefully dilute the appropriate volume of a concentrated KOH solution with deionized water. Degas the eluent before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Disodium 1,2-dihydroxy-1,2-ethanedisulfonate reference standard and dissolve it in a 25 mL volumetric flask with deionized water.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with deionized water to cover the expected concentration range of the samples. A suggested range is 1-50 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve it in a known volume of deionized water, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1][2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | Recovery of spiked samples should be between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. |
| Robustness | The method's performance should be unaffected by small, deliberate variations in parameters (e.g., flow rate, eluent concentration). |
Method 2: Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) with UV Detection
Scientific Rationale
For highly polar and ionic compounds that show poor retention on traditional reversed-phase HPLC columns, ion-pair chromatography is an excellent alternative.[9][10][11] This technique involves the addition of an ion-pairing reagent to the mobile phase. The ion-pairing reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain.[9][11]
In this case, a cationic ion-pairing reagent, such as tetrabutylammonium (TBA⁺), will be used. The TBA⁺ ions will form a neutral ion pair with the anionic Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. This neutral complex can then be retained and separated on a non-polar stationary phase, such as a C18 column.[12]
While aliphatic sulfonates do not possess a strong native chromophore for UV detection, they can often be detected at low UV wavelengths (e.g., 190-210 nm). Alternatively, if sensitivity is insufficient, a derivatization step to attach a chromophore to the analyte could be considered, though this adds complexity to the procedure. For this protocol, we will focus on direct UV detection at a low wavelength.
Experimental Workflow for IP-HPLC Analysis
Caption: Workflow for the quantification of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate by IP-HPLC.
Detailed Protocol for IP-HPLC
1. Materials and Reagents:
-
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate reference standard
-
Tetrabutylammonium hydroxide (TBAOH) or Tetrabutylammonium phosphate (TBAP)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Phosphoric acid (H₃PO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters, 0.45 µm, chemically compatible
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
C18 guard column
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm |
| Guard Column | C18, compatible with analytical column |
| Mobile Phase A | 20 mM KH₂PO₄ buffer with 5 mM TBAOH, pH adjusted to 6.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 5% B; 10-15 min: 5-30% B; 15-20 min: 30% B; 20-21 min: 30-5% B; 21-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection | UV at 195 nm |
4. Preparation of Solutions:
-
Mobile Phase A: Dissolve the appropriate amounts of KH₂PO₄ and TBAOH in deionized water. Adjust the pH to 6.5 with dilute phosphoric acid. Filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Disodium 1,2-dihydroxy-1,2-ethanedisulfonate reference standard and dissolve it in a 25 mL volumetric flask with Mobile Phase A.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with Mobile Phase A to cover the expected concentration range.
-
Sample Solution: Accurately weigh the sample, dissolve it in a known volume of Mobile Phase A, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Method Validation: The validation parameters and acceptance criteria are the same as those outlined for the IC-SCD method, following ICH Q2(R1) guidelines.[1][2][3][4]
Data Presentation and Comparison
The choice between IC-SCD and IP-HPLC will depend on the available instrumentation and the specific requirements of the analysis. Below is a comparative summary of the expected performance characteristics.
| Feature | Ion Chromatography with Suppressed Conductivity Detection (IC-SCD) | Ion-Pair HPLC with UV Detection |
| Principle | Anion-exchange separation | Reversed-phase separation of a neutral ion-pair |
| Selectivity | High for ionic species | Good, can be optimized with mobile phase composition |
| Sensitivity | Very high due to suppressed conductivity | Moderate, dependent on UV absorbance at low wavelengths |
| Robustness | Generally high | Can be sensitive to ion-pair reagent concentration and pH |
| Instrumentation | Specialized Ion Chromatograph | Standard HPLC system |
| Mobile Phase | Simple aqueous eluents (e.g., KOH) | Requires buffer, ion-pairing reagent, and organic solvent |
Conclusion
The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. The choice of method should be based on a thorough evaluation of the specific analytical needs, including required sensitivity, sample matrix, and available instrumentation. Both the IC-SCD and IP-HPLC methods, when properly validated, will yield accurate and precise results, ensuring the quality and consistency of products containing this compound. Adherence to the principles of scientific integrity and the validation framework outlined by the ICH is essential for generating trustworthy data in a regulated environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Suppression in Ion Chromatography [thermofisher.com]
- 7. What's suppression in ion chromatography all about? Theoretical aspects and practical benefits explained. | Metrohm [metrohm.com]
- 8. youtube.com [youtube.com]
- 9. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 10. welch-us.com [welch-us.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
Application Note: A Comprehensive Guide to the FTIR Analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
Introduction: The Analytical Imperative
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is a compound of interest in various chemical and pharmaceutical contexts.[1][2][3] Its molecular integrity, purity, and stability are critical quality attributes that necessitate robust analytical characterization. Fourier Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and highly specific method for the structural elucidation and quality control of this molecule.[4] This application note provides a detailed protocol for the FTIR analysis of this compound, grounded in first principles and field-proven methodologies. We will explore the causality behind experimental choices, ensuring a self-validating and reproducible analytical workflow.
The core of this analysis lies in the molecule's distinct functional groups: hydroxyl (-OH), sulfonate (-SO₃⁻), and the water of hydration (H₂O). Each of these groups exhibits characteristic vibrational modes upon interaction with infrared radiation, producing a unique spectral fingerprint that allows for unambiguous identification and assessment.
Foundational Principles: Why FTIR?
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific molecular bond, absorption occurs, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's chemical structure and bonding.[4][5]
For this compound, with the molecular formula C₂H₆Na₂O₉S₂, we are particularly interested in the stretching and bending vibrations of its key functional groups.[1][2] The presence and state of these groups (e.g., hydrogen bonding) are directly reflected in the resulting spectrum.
Below is a representation of the chemical structure, highlighting the key functional groups amenable to FTIR analysis.
References
Application Notes and Protocols for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
Introduction
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, also commonly known by its synonym Glyoxal-sodium bisulfite monohydrate, is a versatile organic compound utilized in various research and development applications.[1][2] Its utility in chemical synthesis, for example in the preparation of quinoxalines, necessitates a thorough understanding of its properties and safe handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.
Material Identification and Properties
A foundational aspect of safe laboratory practice is the correct identification and understanding of the physical and chemical properties of any substance.
Synonyms:
-
Disodium 1,2-dihydroxyethane-1,2-disulfonate hydrate[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 6057-38-1, 332360-05-1 | [1][3][4][5] |
| Molecular Formula | C₂H₆Na₂O₉S₂ | [3] |
| Molecular Weight | 284.17 g/mol | [3][6] |
| Appearance | White to cream powder | [7] |
| Melting Point | 193°C (decomposes) | [1][2] |
| Water Solubility | Completely soluble | [1][2] |
| LogP | -1.18910 | [1] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[1] Understanding the potential hazards is crucial for implementing appropriate safety measures.
Hazard Codes: Xi (Irritant)[1]
Hazard Statements: 36/37/38 - Irritating to eyes, respiratory system, and skin.[1]
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[8][9] The use of a chemical fume hood is recommended, especially when working with the powder form to minimize inhalation of dust.[10] Ensure that safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[10]
-
Skin and Body Protection: A lab coat should be worn at all times.[10]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.
-
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is paramount to prevent accidental exposure and maintain the chemical's stability.
Handling:
-
Read and understand the Safety Data Sheet (SDS) before working with the compound.
-
Avoid generating dust.[11]
-
Do not eat, drink, or smoke in the laboratory.[12]
Storage:
Emergency Procedures
In the event of an emergency, a prompt and informed response can significantly mitigate harm.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 2.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8][9][11]
-
Clean the spill area with a wet cloth or paper towels and place the cleaning materials in the waste container.
-
For large spills, contact your institution's environmental health and safety department.
Experimental Protocol: Preparation of an Aqueous Solution
This protocol provides a step-by-step guide for the preparation of an aqueous solution of this compound.
Materials:
-
This compound
-
Deionized or distilled water
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
-
Analytical balance
Procedure:
-
Don appropriate PPE: lab coat, safety goggles, and gloves.
-
Tare the analytical balance with the weighing paper or boat.
-
Weigh the desired amount of this compound.
-
Transfer the weighed solid to the beaker or flask.
-
Add a portion of the deionized water to the beaker and begin stirring with the magnetic stirrer. The compound is completely soluble in water.[1][2]
-
Continue adding water while stirring until the desired final volume and concentration are reached.
-
Ensure the solid is fully dissolved.
-
Label the container with the chemical name, concentration, date, and your initials.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. chemneo.com [chemneo.com]
- 2. This compound|lookchem [lookchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of linear alkylbenzene sulfonates and their degradation intermediates at low temperatures during activated sludge treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate as a Drug Intermediate
Introduction: A Stable and Versatile Glyoxal Surrogate in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and manufacturing, the pursuit of robust, scalable, and high-purity synthetic routes is paramount. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, commonly known as the glyoxal sodium bisulfite addition compound, emerges as a critical drug intermediate that addresses many of the challenges associated with its parent compound, glyoxal. Glyoxal, a highly reactive dialdehyde, is a valuable C2 building block for the synthesis of a diverse array of heterocyclic compounds that form the core of numerous active pharmaceutical ingredients (APIs). However, its high reactivity, volatility, and tendency to polymerize make it difficult to handle and store, particularly on an industrial scale.
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate serves as a convenient and stable solid surrogate for glyoxal, offering a non-aqueous and easily manageable alternative for synthetic applications.[1][2] Its utility extends beyond being a mere glyoxal equivalent; the formation of the bisulfite adduct itself provides a powerful method for the purification of aldehydes, a technique that is gaining traction in process chemistry for its scalability and avoidance of column chromatography.[3]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate as a drug intermediate. We will delve into the underlying chemistry, provide step-by-step synthetic protocols for key applications, and discuss the critical aspects of purification and analytical characterization.
Core Principles and Advantages
The application of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in drug synthesis is centered around two key principles:
-
In situ Generation of Glyoxal: Under appropriate reaction conditions, the bisulfite adduct reverts to glyoxal, which is then immediately consumed by other reactants in the mixture. This "on-demand" generation minimizes the decomposition and polymerization of the reactive dialdehyde.
-
Purification via Adduct Formation: The formation of the solid bisulfite adduct can be employed as a highly effective method to isolate and purify aldehydes from complex reaction mixtures, significantly enhancing the purity of downstream intermediates and the final API.[3]
Key Advantages:
-
Stability and Handling: As a solid, it is significantly more stable and easier to handle than aqueous glyoxal solutions.[2]
-
Non-Aqueous Reactions: It allows for the use of glyoxal chemistry in non-aqueous solvent systems, expanding its synthetic utility.
-
Enhanced Purity: The adduct formation can be used as a purification step, leading to cleaner reaction profiles and higher purity products.[3]
-
Scalability: The purification by filtration is a highly scalable unit operation, making it suitable for large-scale pharmaceutical manufacturing.[3]
Synthesis of Pharmaceutically Relevant Heterocycles
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds that are prevalent in medicinal chemistry.
Synthesis of Quinoxalines
Quinoxaline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5] The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and efficient method for the synthesis of quinoxalines. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate serves as an excellent glyoxal surrogate in this reaction.
Reaction Mechanism:
The reaction proceeds via the in situ generation of glyoxal from the bisulfite adduct, followed by a double condensation with the o-phenylenediamine to form the quinoxaline ring system.
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 6-Hydroxyquinoxaline
This protocol describes the synthesis of 6-hydroxyquinoxaline, a valuable building block in medicinal chemistry, using Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
Materials:
-
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
-
4-Hydroxy-1,2-phenylenediamine dihydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-1,2-phenylenediamine dihydrochloride in water.
-
Carefully add a solution of sodium hydroxide to neutralize the hydrochloride salt and generate the free diamine in situ.
-
To this solution, add a stoichiometric amount of this compound.
-
Add ethanol as a co-solvent to aid in the solubility of the reactants and product.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6-hydroxyquinoxaline, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure 6-hydroxyquinoxaline.
Causality and Self-Validation:
-
The in situ generation of the free diamine from its more stable salt form ensures its immediate availability for reaction with the in situ generated glyoxal.
-
The use of a water/ethanol solvent system facilitates the dissolution of both the inorganic and organic reactants.
-
Precipitation of the product upon cooling provides a straightforward initial purification step. The purity can be readily assessed by melting point determination and spectroscopic methods (NMR, IR).
Synthesis of Indole Derivatives
The indole scaffold is a cornerstone of medicinal chemistry, present in a vast number of natural products and synthetic drugs. The Fischer indole synthesis is a classic method, but alternative strategies are often sought for specific substitution patterns. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate can be utilized in the synthesis of certain indole derivatives.[3] For instance, it has been used to convert N-substituted anilines to the corresponding indole-2-sulfites.[1]
Reaction Mechanism:
The reaction of a substituted aniline with the glyoxal bisulfite adduct can lead to the formation of an intermediate that undergoes cyclization to form the indole ring.
Caption: General workflow for indole derivative synthesis.
Application as a Purification Handle
One of the most powerful and industrially relevant applications of bisulfite adducts is their use as a "purification handle" for aldehydes. This technique is particularly valuable when dealing with aldehydes that are difficult to purify by conventional methods like distillation or chromatography, or when a highly pure intermediate is required for a subsequent cGMP step. A notable example is in the synthesis of ionizable lipids for mRNA vaccines.[3]
The Principle:
The reversible reaction between an aldehyde and a bisulfite salt (such as sodium bisulfite or sodium metabisulfite) forms a solid α-hydroxysulfonate salt. This solid can be isolated by filtration, leaving behind non-aldehydic impurities in the mother liquor. The purified aldehyde can then be regenerated by treating the adduct with a base, or in many cases, the adduct can be used directly in the next synthetic step.
General Protocol for Aldehyde Purification via Bisulfite Adduct Formation:
Materials:
-
Crude aldehyde mixture
-
Sodium bisulfite or sodium metabisulfite
-
Suitable solvent (e.g., ethanol, methanol, water, or a mixture)
-
Base for regeneration (e.g., sodium carbonate, sodium hydroxide)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Adduct Formation:
-
Dissolve the crude aldehyde mixture in a suitable solvent.
-
Prepare a saturated aqueous solution of sodium bisulfite or sodium metabisulfite.
-
Slowly add the bisulfite solution to the aldehyde solution with vigorous stirring.
-
The solid bisulfite adduct will precipitate. Continue stirring to ensure complete precipitation.
-
Collect the solid adduct by filtration and wash it with a small amount of cold solvent to remove residual impurities.
-
-
Aldehyde Regeneration (if required):
-
Suspend the purified bisulfite adduct in a biphasic mixture of water and an organic extraction solvent.
-
Slowly add an aqueous base solution (e.g., sodium carbonate) with stirring until the solid dissolves and the pH is basic.
-
The aldehyde will be liberated into the organic phase.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Direct Use of the Adduct:
In many cases, the isolated and dried bisulfite adduct can be used directly in the subsequent reaction, such as a reductive amination. This eliminates the need for the regeneration step, further streamlining the process.[3]
Caption: Workflow for aldehyde purification.
Analytical Characterization and Quality Control
Ensuring the quality and purity of drug intermediates is a critical aspect of pharmaceutical development. The following analytical techniques are recommended for the characterization of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate and its reaction products.
| Analytical Technique | Purpose | Expected Observations/Data |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Strong S=O stretching bands for the sulfonate groups, broad O-H stretching for the hydroxyl groups and water of hydration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and purity assessment | Characteristic signals for the C-H protons and carbons of the ethane backbone. The spectra can confirm the structure of the adduct and its reaction products. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and reaction monitoring | A primary method for assessing the purity of the intermediate and the progress of reactions. A suitable method would involve a reverse-phase column with a buffered mobile phase.[6] |
| Elemental Analysis | Confirmation of elemental composition | Provides the percentage of C, H, N, and S, which can be compared to the theoretical values to confirm the empirical formula. |
| Melting Point | Physical property and purity indicator | A sharp melting point range is indicative of high purity. The compound typically decomposes upon melting.[3] |
Conclusion
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is a highly valuable and versatile drug intermediate that offers significant advantages in terms of stability, handling, and its dual role as a glyoxal surrogate and a purification handle. Its application in the synthesis of pharmaceutically relevant heterocyclic compounds, such as quinoxalines and indoles, underscores its importance in modern drug discovery and development. The ability to perform clean and scalable syntheses, often obviating the need for chromatographic purification, makes it an attractive choice for process chemists aiming to develop efficient and sustainable manufacturing routes for active pharmaceutical ingredients. By understanding the underlying principles and employing the detailed protocols outlined in this guide, researchers and scientists can effectively leverage the unique properties of this intermediate to accelerate their drug development programs.
References
- 1. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes & Protocols: Safe Laboratory Practices for Glyoxal-sodium bisulfite monohydrate
Introduction
Glyoxal-sodium bisulfite monohydrate (GBSM) is a stable, solid adduct of glyoxal, utilized in various research and development applications. It serves as a convenient solid precursor for glyoxal in synthetic chemistry, including in the preparation of heterocyclic compounds like quinoxalines and indoles.[1][2][3] Its utility extends to its role as a cross-linking agent and a pH adjuster in various formulations.[4] While it is a valuable reagent, a thorough understanding of its hazard profile and adherence to rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This document provides a comprehensive guide to the safe handling, storage, and disposal of Glyoxal-sodium bisulfite monohydrate. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to foster a proactive safety culture.
Hazard Identification and Risk Assessment
Glyoxal-sodium bisulfite monohydrate is classified as a hazardous substance. A comprehensive risk assessment must be conducted before commencing any work. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6][7][8]
1.1. GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[5][6] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[5][6] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[5][6][8] |
1.2. Physicochemical Hazards
-
Chemical Stability : The compound is stable under normal laboratory conditions and temperatures.
-
Reactivity : It is incompatible with strong oxidizing agents.[5][7] Contact with such agents can lead to vigorous reactions.
-
Hazardous Decomposition : Upon thermal decomposition, GBSM can release irritating gases and toxic fumes, including sulfur oxides (SOx).[8]
Expert Insight: The bisulfite adduct structure is key to its stability as a solid. However, under conditions of high heat or in the presence of strong oxidizers, this adduct can break down, releasing sulfur dioxide, which is a primary respiratory irritant. This potential for decomposition is the principal driver for many of the handling and storage recommendations that follow.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
2.1. Engineering Controls
-
Ventilation : All handling of GBSM powder, including weighing and solution preparation, must be performed in a certified chemical fume hood.[8][9][10][11] This is the most critical engineering control to prevent inhalation of the fine powder, which can cause respiratory irritation.[7][8]
-
Safety Stations : An eyewash station and safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[7][12]
2.2. Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific tasks being performed.
| Task | Minimum Required PPE | Rationale |
| Handling Solid (Weighing, transferring) | Nitrile gloves, safety glasses with side shields, and a lab coat.[7][10] | Prevents skin contact with the irritant powder and protects eyes from airborne particles. |
| Preparing Solutions | Nitrile gloves, chemical splash goggles, and a lab coat.[9][11] | Goggles provide a higher level of protection against splashes than safety glasses. |
| Potential for Significant Splash | Nitrile gloves, chemical splash goggles, face shield, and a lab coat. | A face shield provides full-face protection during larger-scale operations or when a splash hazard is significant. |
| Cleaning Spills | Respirator (NIOSH-approved, e.g., N95 or P95 for nuisance dust), chemical-resistant gloves, chemical splash goggles, and a lab coat.[8] | Protects the respiratory system from high concentrations of airborne dust during cleanup. |
Expert Insight: While standard nitrile gloves offer good protection for incidental contact, they must be inspected before each use.[8][10] For prolonged handling or in the event of a spill, it is advisable to consult a glove compatibility chart. The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to exposure; engineering controls are always the first and most effective line of defense.
Standard Operating Protocol: Aqueous Solution Preparation
This protocol outlines the steps for safely preparing a 1M aqueous solution of Glyoxal-sodium bisulfite monohydrate.
3.1. Materials
-
Glyoxal-sodium bisulfite monohydrate (MW: 266.12 g/mol )[5]
-
Deionized water
-
Appropriate glass beaker and graduated cylinder
-
Magnetic stir bar and stir plate
3.2. Procedure
-
Preparation : Don all required PPE (lab coat, chemical splash goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Weighing : Tare a clean, dry beaker on an analytical balance inside the fume hood. Carefully weigh the desired amount of GBSM powder into the beaker. Avoid generating dust.[5][7]
-
Dissolution : Place the beaker on a magnetic stir plate within the fume hood. Add a stir bar. Measure the required volume of deionized water and add it slowly to the beaker containing the GBSM powder. The compound is freely soluble in water.[13]
-
Mixing : Turn on the stir plate and allow the solution to mix until all the solid has dissolved completely.
-
Labeling : Clearly label the container with the chemical name ("Glyoxal-sodium bisulfite monohydrate solution"), concentration (1M), preparation date, and your initials.
-
Storage : Store the solution in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[7]
Emergency Procedures
Preparedness is crucial for effectively managing any laboratory incident.
4.1. Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][8]
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[5][7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[5][7]
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5][7]
4.2. Spill Response
The appropriate response to a spill depends on its size and nature. The following decision tree provides a general guide.
Caption: Workflow for responding to a GBSM spill.
For small spills of the solid, carefully sweep up the material to avoid creating dust and place it into a suitable, sealed container for disposal. Clean the area with soap and water afterward. Do not let the product enter drains.[8][14]
Waste Disposal
All waste containing GBSM, whether solid or in solution, must be treated as hazardous waste.
-
Collection : Collect waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain or with general laboratory trash.[7] Adhere to all federal, state, and local environmental regulations.[9]
Storage and Handling Summary
| Parameter | Guideline | Rationale |
| Storage Location | A cool, dry, well-ventilated area.[10] | Prevents thermal decomposition and minimizes potential for reaction with atmospheric moisture. |
| Container | Keep container tightly closed.[10] | Protects from moisture and contamination. |
| Incompatibilities | Store away from strong oxidizing agents.[7] | Prevents potentially hazardous chemical reactions. |
| General Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[5][10] Wash hands thoroughly after handling.[9][10] | Minimizes risk of irritation and accidental exposure. |
References
- 1. Glyoxal sodium bisulfite addition compound 332360-05-1 [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. jpharmachem.com [jpharmachem.com]
- 5. fishersci.nl [fishersci.nl]
- 6. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. jpharmachem.com [jpharmachem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. Glyoxal-Sodium Bisulfite [drugfuture.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Application Notes and Protocols: Advanced Synthetic Strategies in Active Pharmaceutical Ingredient (API) Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine, yet it presents ongoing challenges in achieving efficiency, purity, sustainability, and cost-effectiveness.[1][2][] This guide delves into advanced synthetic methodologies that are revolutionizing API production. We will explore the principles and practical applications of catalysis (including biocatalysis and asymmetric synthesis), continuous flow chemistry, and the integration of Process Analytical Technology (PAT) to enhance process understanding and control. Detailed protocols for key transformations and data-driven analyses will provide a framework for implementing these innovative strategies in both research and manufacturing environments.
Introduction: The Evolving Landscape of API Synthesis
The pharmaceutical industry is under constant pressure to develop safer, more effective drugs while simultaneously optimizing manufacturing processes to be more sustainable and economical.[4] Traditional batch manufacturing, while historically significant, often faces limitations in terms of scalability, safety for highly energetic reactions, and consistent product quality.[5][6] Modern synthetic strategies aim to overcome these hurdles by offering greater control over reaction parameters, reducing waste, and shortening production timelines.[7][8] This shift is driven by the principles of green chemistry and the need for more robust and reliable manufacturing processes.[4]
The increasing complexity of new chemical entities (NCEs) further necessitates the adoption of more sophisticated synthetic approaches.[1][9] Many modern APIs are chiral molecules, where only one enantiomer possesses the desired therapeutic effect.[10][11] This places a significant emphasis on enantioselective synthesis to avoid the administration of inactive or potentially harmful isomers.[12]
This document will serve as a comprehensive guide to three pillars of modern API synthesis:
-
Catalysis: Leveraging the power of catalysts to achieve high selectivity and efficiency.
-
Continuous Flow Chemistry: Transitioning from batch to continuous processing for enhanced control and safety.
-
Process Analytical Technology (PAT): Implementing real-time monitoring and control to ensure quality by design.
The Central Role of Catalysis in API Synthesis
Catalysis is a fundamental tool in chemical synthesis, enabling reactions that would otherwise be slow, inefficient, or non-selective.[7] In pharmaceutical manufacturing, catalysts are crucial for producing complex molecules with high yields and purity while minimizing waste.[8][13]
Asymmetric Catalysis: The Key to Chiral APIs
The majority of new drugs contain at least one chiral center, making asymmetric synthesis a critical technology.[9][14] Asymmetric catalysis utilizes chiral catalysts to selectively produce one enantiomer of a molecule, a process known as enantioselective synthesis.[11][12] This approach is often more efficient than classical resolution methods, which involve separating a racemic mixture and discarding half of the material.
Key Catalytic Approaches in Asymmetric Synthesis:
-
Transition-Metal Catalysis: Transition metals like rhodium, ruthenium, and palladium, complexed with chiral ligands, are widely used for various transformations, including asymmetric hydrogenation, cross-coupling reactions, and metathesis.[14] For instance, the synthesis of L-DOPA, a drug used to treat Parkinson's disease, famously employs a rhodium-catalyzed asymmetric hydrogenation.[8]
-
Organocatalysis: This branch of catalysis uses small, chiral organic molecules to catalyze asymmetric transformations. Organocatalysts are often more stable, less toxic, and more readily available than their metal-based counterparts.[11]
-
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions.[15][16]
Biocatalysis: Nature's Approach to Precision Chemistry
Biocatalysis harnesses the power of enzymes to perform highly specific chemical transformations.[15][16][17] This technology is increasingly being adopted in the pharmaceutical industry due to its numerous advantages:
-
High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, often leading to products with very high purity.[15][16]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.[15]
-
Sustainability: Biocatalysis aligns with the principles of green chemistry by utilizing renewable resources and generating less hazardous waste.[1]
Classes of Enzymes Commonly Used in API Synthesis:
| Enzyme Class | Typical Reaction | Example Application |
| Ketoreductases (KREDs) | Reduction of ketones to chiral alcohols | Synthesis of the atorvastatin side chain[15] |
| Transaminases (TAs) | Synthesis of chiral amines from ketones | Production of sitagliptin, an anti-diabetic drug[15][18] |
| Hydrolases (e.g., Lipases, Proteases) | Kinetic resolution of racemates | Enantioselective hydrolysis of esters or amides |
| Oxidases | Selective oxidation reactions | Introduction of hydroxyl groups |
Continuous Flow Chemistry: A Paradigm Shift in Manufacturing
Continuous flow chemistry represents a move away from traditional batch reactors towards a system where reactants are continuously pumped through a network of tubes or microreactors.[19][20][21] This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to significant improvements in efficiency, safety, and scalability.[6][19]
Advantages of Flow Chemistry in API Synthesis:
-
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.[5][6]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to faster and more selective reactions.[19]
-
Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch process.[21]
-
Process Intensification: Flow chemistry can significantly reduce reaction times and plant footprint.[6][19]
-
Integration of Multi-Step Syntheses: Multiple reaction steps can be "telescoped" into a single continuous process, eliminating the need for intermediate isolation and purification.[20][22]
Caption: Figure 1: Generalized Experimental Workflow for Continuous Flow Synthesis.
Process Analytical Technology (PAT): Enabling Quality by Design
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[23] The goal of PAT is to build quality into the product by understanding and controlling the process, rather than relying on testing the final product.[24][25]
Key PAT Tools in API Synthesis:
-
Spectroscopic Techniques: In-line or on-line Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy can provide real-time information on reactant consumption, product formation, and impurity profiles.[4][26]
-
Chromatographic Techniques: On-line High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can be used for real-time monitoring of reaction kinetics and product purity.[26]
-
Flow NMR: In-line Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in the reaction stream.[26]
The integration of PAT with continuous flow chemistry creates a powerful platform for automated process optimization and control.[25][26]
Caption: Figure 2: Logical Relationship of PAT in a Manufacturing Process.
Protocols
Protocol: Asymmetric Hydrogenation of an Enamide in Continuous Flow
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral enamide to a chiral amide using a rhodium-based catalyst in a continuous flow system.
Materials:
-
Prochiral enamide substrate
-
Rhodium-based chiral catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand)
-
Anhydrous, degassed solvent (e.g., methanol, THF)
-
High-purity hydrogen gas
-
Internal standard for GC or HPLC analysis
Equipment:
-
Continuous flow reactor system with gas and liquid pumps
-
Packed-bed reactor containing an immobilized catalyst or a tube-in-tube reactor for homogeneous catalysis
-
Back-pressure regulator
-
In-line analytical tool (e.g., FTIR or UV-Vis detector) (optional)
-
GC or HPLC for off-line analysis
Procedure:
-
System Setup: Assemble the continuous flow reactor system as shown in Figure 1. Ensure all connections are secure and leak-proof.
-
Catalyst Preparation (for homogeneous catalysis): In a glovebox, dissolve the rhodium precursor and the chiral ligand in the reaction solvent to the desired concentration.
-
Substrate Solution Preparation: Dissolve the enamide substrate and the internal standard in the reaction solvent.
-
System Purging: Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Reaction Initiation:
-
Start the flow of the substrate solution through the reactor at a defined flow rate.
-
Introduce hydrogen gas into the system at the desired pressure.
-
If using a homogeneous catalyst, start the flow of the catalyst solution and mix it with the substrate stream before it enters the reactor.
-
-
Steady State: Allow the system to reach a steady state, which can be monitored by the in-line analytical tool or by collecting samples at regular intervals for off-line analysis.
-
Sample Collection and Analysis: Once at a steady state, collect the product stream. Analyze the conversion and enantiomeric excess (e.e.) by GC or HPLC.
-
Process Optimization: Vary the temperature, pressure, residence time (by adjusting the flow rate), and substrate-to-catalyst ratio to optimize the conversion and enantioselectivity.
Safety Considerations:
-
Hydrogen is a highly flammable gas. Ensure the system is well-ventilated and free from ignition sources.
-
Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE).
Protocol: Biocatalytic Reduction of a Ketone using a Ketoreductase (KRED)
This protocol outlines a typical procedure for the enzymatic reduction of a prochiral ketone to a chiral alcohol.
Materials:
-
Prochiral ketone substrate
-
Ketoreductase (KRED) enzyme (commercially available or in-house expressed)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) or isopropanol and an alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if the substrate has low aqueous solubility)
-
Quenching solution (e.g., ethyl acetate)
Equipment:
-
Temperature-controlled shaker or stirred-tank reactor
-
pH meter
-
HPLC or GC for analysis
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vessel, dissolve the buffer salts in deionized water to the desired concentration.
-
Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system.
-
Add the KRED enzyme.
-
If necessary, add a co-solvent.
-
Adjust the pH to the optimal value for the enzyme.
-
-
Substrate Addition: Add the ketone substrate to the reaction mixture.
-
Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Reaction Monitoring: Periodically take samples from the reaction mixture, quench the enzymatic reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate), and analyze the conversion and enantiomeric excess by HPLC or GC.
-
Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent. The organic layers can then be combined, dried, and concentrated. The crude product can be purified by column chromatography or crystallization.
Conclusion
The adoption of advanced synthetic strategies such as catalysis, continuous flow chemistry, and Process Analytical Technology is pivotal for the future of API manufacturing.[1][2] These technologies offer pathways to more efficient, safer, and sustainable processes, ultimately contributing to the development of affordable and high-quality medicines.[4][5][7] By integrating these approaches, researchers and drug development professionals can overcome many of the challenges associated with traditional API synthesis and drive innovation in the pharmaceutical industry.
References
- 1. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 2. researchgate.net [researchgate.net]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. scllifesciences.com [scllifesciences.com]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. catalysis-summit.com [catalysis-summit.com]
- 8. oatext.com [oatext.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchersfusion.com [researchersfusion.com]
- 11. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmtech.com [pharmtech.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. mdpi.com [mdpi.com]
- 16. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalysis in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. syrris.com [syrris.com]
- 20. mdpi.com [mdpi.com]
- 21. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 22. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Process analytical technology - Wikipedia [en.wikipedia.org]
- 24. A Process Analytical Technology (PAT) approach to control a new API manufacturing process: development, validation and implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Disodium 1,2-dihydroxy-1,2-ethanedisulfonate Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, commonly known as the glyoxal bisulfite adduct. We will move beyond basic protocols to address the nuanced challenges that can impact reaction yield and product purity. This document is structured as a series of troubleshooting questions and in-depth answers, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Core Synthesis & Frequently Asked Questions (FAQs)
This section provides a high-level overview of the synthesis and answers to common initial queries.
Q1: What is the fundamental reaction for synthesizing Disodium 1,2-dihydroxy-1,2-ethanedisulfonate?
The synthesis is a classic organic reaction: the nucleophilic addition of two equivalents of sodium bisulfite (NaHSO₃) to the two aldehyde functional groups of glyoxal (CHOCHO).[1][2] The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbons of glyoxal. This forms a stable, crystalline addition product.[3] The product is a salt, which often precipitates from the reaction medium, helping to drive the reversible reaction to completion.[4]
Click to view the primary synthesis reaction pathway
Caption: Primary synthesis pathway for the glyoxal bisulfite adduct.
Q2: My reaction yield is consistently low. What are the most likely overarching causes?
Low yield is the most common challenge and typically stems from three areas:
-
Sub-optimal Reaction Conditions: The equilibrium of this reversible reaction is highly sensitive to pH, temperature, and reactant concentration.[2][5] Incorrect parameters can prevent the reaction from reaching completion.
-
Competing Side Reactions: Glyoxal is a reactive molecule. Under inappropriate conditions, particularly high pH, it can undergo side reactions that consume the starting material and generate impurities.[6][7]
-
Losses During Product Isolation: The product is water-soluble.[8] Improper purification techniques, such as washing with the wrong solvent or incomplete precipitation, can lead to significant product loss.
Q3: My final product has a persistent yellow or brown discoloration. What is the cause?
This is almost always due to base-induced side reactions of glyoxal.[9] When the pH of the reaction mixture becomes too high (alkaline), glyoxal undergoes a self-redox reaction known as the Cannizzaro reaction, which can produce colored polymeric byproducts.[6][10][11] Maintaining strict pH control is the primary method to prevent this.
Section 2: Detailed Troubleshooting Guide
This section addresses specific experimental problems with detailed explanations and actionable solutions.
Problem Area: Consistently Low Yield
Answer: Since the formation of the bisulfite adduct is a reversible process, several factors must be managed to favor the product.[2]
-
Stoichiometry: Use a slight excess of sodium bisulfite (e.g., 5-10 mol% excess). This shifts the equilibrium towards the product side according to Le Châtelier's principle. However, avoid a large excess, as this can complicate purification.
-
Concentration: The reaction should be run at a concentration high enough to allow the product to precipitate as it forms. This removal of the product from the solution phase is a powerful way to drive the reaction to completion. A saturated or near-saturated solution of sodium bisulfite is often used as the starting point.[3]
-
Reaction Time: Allow sufficient time for the reaction to complete. While precipitation may appear rapid, the reaction can continue in the slurry. Typical reaction times range from 2 to 4 hours, but this should be optimized for your specific scale and conditions.[12]
Answer: This is the most critical parameter for achieving high yield and purity. Glyoxal lacks alpha-hydrogens, making it highly susceptible to the Cannizzaro reaction in the presence of a strong base.[11] In this reaction, two molecules of glyoxal react: one is oxidized to sodium glycolate, and the other is reduced. This consumes your starting material, directly lowering the theoretical maximum yield.
The Chemistry of the Problem: The Cannizzaro reaction is initiated by a hydroxide ion (OH⁻) attacking a carbonyl carbon.[11] Commercial glyoxal solutions can sometimes be slightly acidic, but the addition to a bisulfite solution (which can have a pH between 4 and 6) and localized exotherms can cause pH instability.
Solutions for pH Control:
-
Monitor pH: Continuously monitor the pH of the bisulfite solution as you add the glyoxal. The optimal pH range for the bisulfite addition is typically weakly acidic to neutral (pH 4.5-7).
-
Buffered System: Consider using a buffered system to maintain the pH. A phosphate or acetate buffer compatible with your desired pH range can be effective.
-
Controlled Addition: Add the glyoxal solution slowly and sub-surface to the stirred bisulfite solution. This helps dissipate heat and prevents localized pH spikes that can initiate the Cannizzaro reaction.
Click to view the primary competing side reaction pathway
Caption: The Cannizzaro reaction: a yield-reducing side reaction.
Answer: Yes, absolutely. The nucleophilic addition of bisulfite is an exothermic reaction. Uncontrolled temperature spikes can have several negative effects:
-
Increased Rate of Side Reactions: The activation energy for the Cannizzaro reaction and other byproduct-forming pathways is readily supplied by excess heat, causing a dramatic increase in their rates relative to the desired reaction.
-
Reduced Product Stability: The adduct itself may have limited thermal stability, and higher temperatures can shift the equilibrium back towards the starting materials.
-
Solubility Changes: Increased temperature will increase the solubility of the product in the aqueous medium, preventing it from precipitating efficiently and thus failing to drive the reaction to completion.
Solutions for Temperature Control:
-
Cooling Bath: Perform the addition of glyoxal while the reaction vessel is submerged in an ice-water bath.
-
Slow Addition Rate: Add the glyoxal dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). This allows the cooling system to manage the heat generated.
-
Efficient Stirring: Ensure vigorous mechanical stirring to promote heat transfer from the bulk solution to the walls of the cooled vessel.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 10 °C | Minimizes side reactions, controls exotherm, and promotes product precipitation. |
| pH | 4.5 - 7.0 | Prevents base-catalyzed Cannizzaro reaction while ensuring bisulfite is an effective nucleophile.[5] |
| Bisulfite Stoichiometry | 2.1 - 2.2 equivalents | Shifts equilibrium to favor product formation without excessive excess reagent. |
| Glyoxal Addition Time | 30 - 60 minutes | Allows for effective heat dissipation and prevents localized hotspots and pH spikes. |
Table 1: Critical Reaction Parameters and Recommended Ranges
Problem Area: Product Purity and Isolation
Answer: The purification strategy relies on the crystalline, salt-like nature of the product and its differential solubility.
-
Filtration and Initial Wash: After the reaction is complete, the precipitated product should be collected by vacuum filtration. The primary goal of the initial wash is to remove the mother liquor, which contains unreacted bisulfite, glycolate salts (from the Cannizzaro reaction), and other soluble impurities.
-
Solvent Selection for Washing: The ideal wash solvent is one in which the product is poorly soluble, but the impurities are reasonably soluble.
-
Ethanol/Water Mixtures: A cold solution of 40-50% ethanol in water is often effective.[12] Pure water should be avoided as it will dissolve some of the product.
-
Ethanol: A wash with cold 95% ethanol can help remove water and more organic-soluble impurities.
-
Ether: A final wash with diethyl ether helps to dry the product quickly.
-
-
Recrystallization (for high purity): If impurities are co-precipitated, recrystallization is necessary. This involves dissolving the crude product in a minimum amount of hot water and then inducing crystallization by cooling or by adding a co-solvent like ethanol in which the product is less soluble.[12]
Click to view a troubleshooting workflow for low yield
Caption: A systematic workflow for troubleshooting low product yield.
Section 3: Key Experimental Protocols
Protocol 1: Optimized Synthesis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
-
Reagent Preparation: Prepare a solution of sodium bisulfite (2.1 equivalents) in deionized water. If starting with sodium metabisulfite, remember that one mole yields two moles of bisulfite in solution. Cool this solution to 0-5 °C in an ice-water bath with efficient mechanical stirring.
-
Reaction Setup: Place a calibrated pH probe in the bisulfite solution.
-
Glyoxal Addition: Add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise to the cold, stirred bisulfite solution over 30-60 minutes. Monitor both the temperature and pH throughout the addition. The temperature should not exceed 10 °C. If the pH deviates outside the 4.5-7.0 range, make necessary adjustments with dilute acid or base.
-
Reaction: Once the addition is complete, continue stirring the resulting white slurry in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with three portions of a cold 1:1 ethanol/water mixture, followed by two portions of cold 95% ethanol, and finally two portions of diethyl ether.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. The reaction of a glyoxal in strong base is [infinitylearn.com]
- 8. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate|lookchem [lookchem.com]
- 9. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the laboratory.
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also widely known as the glyoxal-sodium bisulfite adduct, is a versatile chemical intermediate.[1][2][3] Its synthesis involves the reversible nucleophilic addition of two equivalents of sodium bisulfite to the two aldehyde functional groups of glyoxal.[4][5] While the reaction appears straightforward, achieving high yield and purity requires careful control over several key parameters. This document provides a structured approach to troubleshooting and optimizing your experimental outcomes.
Core Synthesis Reaction
The fundamental reaction involves the formation of the dibisulfite adduct from aqueous solutions of glyoxal and sodium bisulfite.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and purification of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
Q1: My final yield is consistently low. What are the primary factors affecting the yield and how can I improve it?
A1: Low yield is one of the most common issues and can typically be traced back to one of four areas: reactant stoichiometry, temperature control, reaction kinetics, or starting material quality.
-
Stoichiometry and Reagent Excess: The reaction is an equilibrium process.[4] To drive the equilibrium towards the product, a slight excess of sodium bisulfite is often recommended. However, a large excess can complicate purification. Start with a 5-10% molar excess of sodium bisulfite relative to glyoxal.
-
Temperature Control: The addition of bisulfite to aldehydes is an exothermic reaction. If the temperature is not controlled, side reactions can occur, and the equilibrium may shift back towards the reactants. It is advisable to maintain a low to moderate temperature (e.g., 0-40°C) during the addition and initial reaction phase.[6]
-
Reaction Time and Mixing: The formation of the adduct is not instantaneous. A reaction time of several hours with efficient stirring is necessary to ensure the reaction goes to completion.[6] Inadequate mixing can lead to the formation of a solid cake of product, preventing the remaining reactants from interacting. A mechanical stirrer is highly recommended to maintain a homogenous slurry.[6]
-
Quality of Glyoxal: Glyoxal is often supplied as a 40% aqueous solution and can undergo polymerization or oxidation to glyoxylic acid over time. Using aged or improperly stored glyoxal can significantly reduce the yield of the desired product. Ensure you are using a fresh, high-quality source of glyoxal.
Q2: My isolated product shows impurities in analysis. What are the likely side products and how can I achieve higher purity?
A2: Purity issues often stem from unreacted starting materials, side reactions, or co-precipitation of inorganic salts.
-
Common Side Products:
-
Sodium Glycolate: Under alkaline conditions, glyoxal can undergo an intramolecular Cannizzaro reaction to form glycolic acid, which will be present as sodium glycolate. It is crucial to maintain the pH in a neutral to slightly acidic range to prevent this.
-
Sodium Sulfate: The sodium bisulfite reagent can be oxidized by atmospheric oxygen to sodium sulfate, especially during prolonged reactions or workup.[4] Preparing solutions under an inert atmosphere (like nitrogen) can mitigate this, though it is often not necessary for standard preparations.
-
Glyoxal Oligomers: Commercial glyoxal solutions may contain oligomers.[1] These may react more slowly or not at all, remaining as impurities.
-
-
Purification Strategy: The most effective method for purifying the product is recrystallization. The adduct has good solubility in water but is much less soluble in alcohols. A common and effective technique is to dissolve the crude product in a minimum amount of warm water and then precipitate the pure adduct by adding a miscible organic solvent like ethanol.[6] The product should then be washed with ethanol and ether to remove residual water and solvent before drying.
Q3: The reaction seems to stall, or the product precipitates too quickly as a solid mass. How can I ensure a smooth and complete reaction?
A3: This is a physical process issue related to solubility and mixing. The disodium salt product has limited solubility in the reaction medium, especially if an organic co-solvent is used.
-
Solvent System: The reaction is typically performed in a water-ethanol mixture.[6] This helps to control the solubility of the product, allowing it to precipitate as a fine, manageable solid rather than a hard cake. A 40% ethanol solution is a good starting point.[6]
-
Order of Addition: Add the glyoxal solution slowly to the well-stirred sodium bisulfite solution. This prevents localized high concentrations of reactants, which can lead to rapid, uncontrolled precipitation.
-
Vigorous Stirring: As mentioned, mechanical stirring is critical. It keeps the precipitating product suspended, ensuring a fine granular consistency that is easy to filter and wash.[6]
Q4: How do I properly store the final product? It seems to be unstable.
A4: The final product is typically a hydrate.[1][3][7] It is stable under proper conditions but can be sensitive to heat. The reported melting point is around 193°C, with decomposition.[1][3] For long-term storage, keep the product in a tightly sealed container in a cool, dry place, protected from high humidity and direct sunlight.
Optimized Synthesis and Purification Protocol
This protocol is adapted from established procedures and incorporates best practices for maximizing yield and purity.[6]
Step-by-Step Methodology:
-
Prepare the Bisulfite Solution: In a beaker, dissolve 312 g of sodium bisulfite in 2.1 L of warm water (approx. 40°C). Once dissolved, add 1.4 L of 95% ethanol and filter the solution to remove any insoluble impurities.[6]
-
Set up the Reaction: Transfer the filtered bisulfite solution to a 4 L beaker equipped with a robust mechanical stirrer.
-
Add Glyoxal: While stirring vigorously, slowly add a solution containing the stoichiometric equivalent of glyoxal (from a 40% aqueous solution). Monitor the temperature and use a water bath to maintain it below 40°C.
-
Reaction and Precipitation: Continue to stir the mixture for at least 3 hours. A fine, white precipitate of the disodium adduct will form.[6]
-
Isolation: Collect the solid product by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake thoroughly, first with two 150 mL portions of 95% ethanol, followed by one 150 mL portion of diethyl ether to facilitate drying.[6]
-
Drying: Air-dry the product on the funnel, then transfer to a drying dish and dry to a constant weight, preferably in a vacuum desiccator. The expected yield is approximately 72-74%.[6]
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Key Insights |
| Molar Ratio | 1 : 2.1-2.2 (Glyoxal : NaHSO₃) | A slight excess of bisulfite drives the reaction equilibrium forward, maximizing adduct formation.[4] |
| Temperature | 20-40°C | Controls reaction exotherm, prevents side reactions (e.g., Cannizzaro), and minimizes adduct decomposition.[6] |
| Solvent | ~40% Ethanol in Water | Manages product solubility to ensure precipitation as a fine, filterable solid rather than a solid mass.[6] |
| Reaction Time | ≥ 3 hours | Allows the reversible reaction to reach completion for maximum yield.[6] |
| Agitation | Vigorous mechanical stirring | Prevents formation of a solid cake, ensures reactant contact, and results in a granular, easy-to-handle product.[6] |
| pH | Neutral to slightly acidic | Prevents base-catalyzed side reactions of glyoxal, such as the Cannizzaro reaction. |
References
- 1. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate|lookchem [lookchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Glyoxal sodium bisulfite addition compound 332360-05-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US1988455A - Preparation of glyoxal - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Disclaimer: Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is a highly specialized chemical entity, and as such, specific, validated purification protocols are not widely available in published literature. The following guide is constructed based on established first principles of organic chemistry and proven purification methodologies for analogous compounds, such as highly polar, water-soluble organic salts and sulfonated molecules.[1][2] The troubleshooting advice and protocols provided herein should be considered as expert-recommended starting points for your process development.
Introduction
Welcome to the technical support guide for the purification of crude Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this compound at their desired purity level. Given its structure—featuring two hydroxyl and two sulfonate groups—this molecule is exceptionally polar and highly water-soluble, presenting unique purification challenges.
This guide is structured in a practical, question-and-answer format to directly address common issues encountered during the purification process. We will explore the causality behind experimental choices and provide robust, adaptable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is a sticky, intractable gum or oil. What is causing this, and how can I obtain a solid?
Answer:
This is a common issue with highly hydrophilic and ionic compounds. "Oiling out" or the formation of a gum is often due to a few factors:
-
Residual Water or Solvent: The high polarity of your compound means it can retain significant amounts of water or polar organic solvents (like DMF, DMSO), leading to a depressed melting/decomposition point and preventing crystallization.
-
Inorganic Salt Impurities: The presence of inorganic salts (e.g., NaCl, Na₂SO₄) from the synthesis can interfere with the formation of a regular crystal lattice, resulting in an amorphous mixture.[1]
-
Rapid Precipitation: If an anti-solvent is added too quickly, the compound may crash out of solution as an amorphous oil rather than forming ordered crystals.[3]
Troubleshooting Protocol:
-
Initial Drying: If you suspect residual water, concentrate the aqueous solution of your crude product by rotary evaporation. Then, co-evaporate with an anhydrous solvent like toluene or acetonitrile (3x) to azeotropically remove water. Dry the resulting solid or gum under high vacuum for an extended period (12-24 hours).
-
Solvent Trituration/Digestion:
-
Place the crude gum in a flask.
-
Add a solvent in which your desired compound has very low solubility, but in which some organic impurities might dissolve (e.g., cold isopropanol, acetone, or acetonitrile).
-
Stir or sonicate the mixture vigorously. The gum may slowly solidify as impurities are washed away.
-
Filter the resulting solid, wash with fresh cold solvent, and dry under vacuum.
-
FAQ 2: How can I effectively remove inorganic salt impurities (e.g., NaCl, Na₂SO₄) from my highly water-soluble product?
Answer:
Separating highly water-soluble organic salts from inorganic salts is a classic purification challenge because their solubilities can be very similar.[1] The key is to exploit the subtle differences in their solubility in mixed-solvent systems.
Method 1: Mixed-Solvent Recrystallization (Antisolvent Approach)
The principle here is to dissolve the crude mixture in a "good" solvent where both your product and the inorganic salts are soluble (water is often the only choice) and then carefully add an "antisolvent" in which your product is insoluble, but the inorganic salts remain at least partially soluble.
Recommended Solvent Systems:
-
Water/Ethanol
-
Water/Isopropanol
-
Water/Acetonitrile
Detailed Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot deionized water.[4] Heating is crucial to ensure you create a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble particulates, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Antisolvent Addition: While the aqueous solution is still hot (or warm), slowly add the antisolvent (e.g., ethanol) dropwise with vigorous stirring until you observe persistent cloudiness (the saturation point).[5][6][7]
-
Clarification: Add a few drops of hot water back into the solution until it just becomes clear again. This ensures you are at the perfect saturation point for crystallization upon cooling.[5]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[3][4] Once at room temperature, you can place it in an ice bath or refrigerator (0-4 °C) to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of the cold solvent mixture (the same ratio you determined) to remove residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum.
Data Table: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Water | 100 | 10.2 | Excellent solvent for the product and inorganic salts.[8] |
| Ethanol | 78 | 4.3 | Good antisolvent; miscible with water. |
| Isopropanol | 82 | 3.9 | Good antisolvent; miscible with water. |
| Acetonitrile | 82 | 5.8 | Can be an effective antisolvent. |
Method 2: Ion-Exchange Chromatography
For very difficult separations or for achieving very high purity, ion-exchange chromatography is a powerful technique for separating sulfonated compounds from other salts.[9][10]
-
Principle: Your disodium salt will dissociate in solution. You can use a cation-exchange resin to temporarily bind the Na⁺ ions, wash away neutral impurities, and then elute your purified product. Alternatively, anion exchange can be used to bind your di-sulfonate molecule.
-
Stationary Phase: A strong acid cation-exchange resin (e.g., Dowex® 50WX series) in the H⁺ form or a strong base anion-exchange resin (e.g., Dowex® 1X8 series) in the Cl⁻ or OH⁻ form.[11]
-
Elution: Elution is typically achieved by changing the pH or by using a salt gradient (e.g., an increasing concentration of NaCl or ammonium acetate).[9]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision workflow for purifying crude Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
FAQ 3: My yield is very low after recrystallization. What can I do to improve it?
Answer:
Low yield is a common problem, especially with highly soluble compounds. Here are the likely culprits and solutions:
-
Using Too Much "Good" Solvent: If you use more than the absolute minimum amount of hot water to dissolve your crude product, a significant portion of your compound will remain in the mother liquor upon cooling.[3]
-
Solution: Be patient during the dissolution step. Add the hot water in very small portions, allowing time for the solid to dissolve before adding more.
-
-
Cooling Too Rapidly: While it won't necessarily reduce the theoretical yield, rapid cooling can trap impurities.[3]
-
Incomplete Precipitation: The compound may still have significant solubility even in the cold solvent mixture.
-
Solution 1: After collecting the first crop of crystals, try concentrating the mother liquor by rotary evaporation (to perhaps 1/3 of its volume) and cooling it again to obtain a second, albeit likely less pure, crop of crystals.
-
Solution 2: Ensure you are cooling the solution for a sufficient amount of time in an ice bath (at least 1 hour).
-
-
Washing with the Wrong Solvent: Washing the collected crystals with pure water will redissolve a portion of your product.
-
Solution: Always wash the crystals with a small amount of the ice-cold solvent/antisolvent mixture.[6]
-
FAQ 4: The purified material still shows impurities by analysis. What are the next steps?
Answer:
If a single recrystallization is insufficient, you have several advanced options:
-
A Second Recrystallization: Repeating the recrystallization protocol is often the simplest and most effective next step.
-
Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities adsorb to the charcoal surface. Use charcoal sparingly, as it can also adsorb some of your product.
-
Chromatographic Methods: For the highest purity, chromatography is necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds that show little to no retention on traditional reversed-phase columns.[2] It uses a polar stationary phase (like aminopropyl-bonded silica) with a mobile phase containing a high concentration of a non-polar solvent (like acetonitrile) and a smaller amount of an aqueous buffer.[2]
-
Preparative Reversed-Phase HPLC: While challenging, it may be possible to find conditions using a highly aqueous mobile phase on a C18 column. Ion-pairing reagents may be required.
-
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Preventing Degradation of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Compound's Nature
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also widely known as Glyoxal Sodium Bisulfite, is not a simple salt but rather a stable adduct formed from the reaction of glyoxal with two equivalents of sodium bisulfite[1][2][3]. Its stability in solution is critically dependent on the equilibrium of this addition reaction. Degradation is often not a breakdown of the core molecule itself, but a reversion to its reactive precursors—glyoxal and bisulfite—which can then undergo further, often irreversible, reactions. Understanding this equilibrium is the key to preventing degradation.
Section 1: Core Stability & Degradation Pathways
This section addresses the fundamental chemical principles governing the stability of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in an aqueous environment.
Q1: What are the primary factors that drive the degradation of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in solution?
The degradation is primarily a non-destructive process of dissociation, governed by Le Châtelier's principle. The main factors that shift the equilibrium away from the stable adduct toward its precursors are pH, temperature, and the presence of oxidizing agents.
-
pH: The solution's pH is the most critical factor. The bisulfite adduct is most stable in a slightly acidic to neutral environment. In alkaline conditions (pH > 8), the equilibrium shifts significantly to the left, releasing free glyoxal and converting bisulfite to sulfite. Glyoxal is highly reactive and can undergo self-polymerization, leading to yellow or brown discoloration and a loss of active compound.
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for dissociation. Storing solutions at temperatures above recommended limits will accelerate the reversion to glyoxal and bisulfite, even at an optimal pH. Long-term storage should be at refrigerated temperatures.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can degrade the released bisulfite component to sulfate[4]. This removal of bisulfite from the equilibrium pulls the reaction towards further dissociation of the adduct to maintain equilibrium, leading to a cascading degradation effect.
Caption: Reversible equilibrium and degradation pathways.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q: My solution of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate has turned yellow. What happened and is it still usable?
A yellow or brown discoloration is a classic indicator of glyoxal polymerization. This occurs when the adduct dissociates, and the released glyoxal reacts with itself.
-
Causality: This is almost always caused by a solution pH that is too high (alkaline) or prolonged exposure to elevated temperatures.
-
Troubleshooting Steps:
-
Check the pH: Use a calibrated pH meter. If the pH is above 7.5-8.0, this is the likely cause.
-
Review Storage Conditions: Confirm that the solution was stored at the recommended temperature (see Section 3) and protected from light.
-
-
Usability: The solution is compromised. The presence of color indicates that a significant portion of the active compound has degraded, and the resulting polymers may interfere with your assay. It is strongly recommended to discard the solution and prepare a fresh one.
Q: I'm observing a gradual loss of potency in my experiments over time, but the solution is clear. Could this be degradation?
Yes. A loss of activity without visible change is a common sign of degradation.
-
Causality: This can be caused by slower degradation pathways, such as the gradual oxidation of released bisulfite by dissolved oxygen. This slowly pulls the equilibrium towards dissociation, reducing the concentration of the active adduct without forming colored polymers immediately.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Prepare a new stock solution following the protocol in Section 3.
-
Run a Control: Compare the performance of the old solution directly against the fresh solution in your assay. A significant difference in efficacy confirms the degradation of the old stock.
-
Consider Deoxygenating: For long-term storage or highly sensitive applications, preparing your buffer with deoxygenated, high-purity water can mitigate this oxidative pathway. This can be achieved by sparging with nitrogen or argon gas.
-
Caption: Troubleshooting flowchart for common degradation issues.
Section 3: Recommended Protocols
Adhering to validated preparation and storage protocols is the most effective way to prevent degradation.
Q: What is the definitive protocol for preparing a stable stock solution of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate?
Objective: To prepare a 100 mM aqueous stock solution with maximized stability.
Materials:
-
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate (solid)
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
A suitable buffer system (e.g., 50 mM Phosphate or Citrate buffer)
-
Calibrated pH meter
-
Sterile, amber glass or opaque polypropylene storage vials
Protocol:
-
Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Sodium Phosphate) in high-purity water. Adjust the pH to 6.5 . This is the optimal starting point for stability. Rationale: A buffered system resists pH shifts that can initiate degradation.
-
Weighing: On a calibrated analytical balance, weigh the required amount of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate solid.
-
Dissolution: Slowly add the powder to your buffer solution while gently stirring. The compound is readily soluble in water[1]. Avoid vigorous vortexing which can introduce excess oxygen.
-
Final pH Check: Once fully dissolved, check the pH of the final solution. If necessary, adjust back to pH 6.5 using dilute phosphoric acid or sodium hydroxide.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber or opaque vials. Rationale: This prevents contamination and repeated freeze-thaw cycles for frozen stocks.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.
Q: How should I store my solutions for optimal stability?
Proper storage is non-negotiable for maintaining solution integrity.
| Storage Duration | Temperature | Container | Light Condition | Key Considerations |
| Short-Term (≤ 1 week) | 2-8°C (Refrigerated) | Amber Glass or Opaque Polypropylene | Protected from Light | Ensure container is tightly sealed to prevent gas exchange. |
| Long-Term (> 1 week) | -20°C to -80°C (Frozen) | Cryo-vials (Polypropylene) | Protected from Light | Use single-use aliquots to avoid freeze-thaw cycles. Flash-freezing in liquid nitrogen before transfer to a freezer is ideal. |
Section 4: Stability Assessment
For critical applications, it may be necessary to perform a formal stability study.
Q: How can I quantitatively monitor the stability of my solution?
A systematic stability study involves analyzing aliquots of your solution stored under various conditions over time.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is often suitable for quantifying the parent compound. A decrease in the main peak area over time is a direct measure of degradation.
-
Ion Chromatography (IC): This technique can be used to monitor the increase of sulfate ions, a direct product of bisulfite oxidation.
-
pH Monitoring: A significant drift in pH over time can indicate chemical changes in the solution.
References
Technical Support Center: Scaling Up the Production of Glyoxal-sodium bisulfite monohydrate
Welcome to the technical support center for the production of Glyoxal-sodium bisulfite monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this versatile adduct. Here, we address common challenges with in-depth, field-proven insights to ensure the integrity and success of your experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is Glyoxal-sodium bisulfite monohydrate and what are its primary applications?
Glyoxal-sodium bisulfite monohydrate (CAS No. 332360-05-1) is the addition compound formed from the reaction of glyoxal with sodium bisulfite.[1][2] It presents as a white, crystalline powder.[3] This compound is valued in various chemical processes, particularly in organic chemistry where it serves as a reagent.[4] It is recognized for its role as a reducing agent and is used in the synthesis of diverse organic compounds, including pharmaceuticals and dyes.[4] Additionally, it finds application in the textile industry as a fixing agent.[4]
Q2: What are the critical safety precautions when handling Glyoxal-sodium bisulfite monohydrate and its precursors?
Safe handling is paramount. Glyoxal-sodium bisulfite monohydrate can cause skin and serious eye irritation.[1][2][5][6] It may also cause respiratory irritation.[2][5][6] Therefore, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] In case of contact, flush the affected area with plenty of water.[3][5] For fires, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5]
Q3: What are the ideal storage conditions to maintain the stability of the compound?
To ensure its stability, Glyoxal-sodium bisulfite monohydrate should be stored in a cool, dry, and well-ventilated place.[2][3][5] Keep the container tightly closed to prevent moisture absorption and degradation.[2][3][5] The compound is stable under normal conditions, but it is incompatible with strong oxidizing agents.[1][2] Avoid exposure to excess heat and dust formation.[1][2]
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during the scale-up of Glyoxal-sodium bisulfite monohydrate production.
Issue 1: Low Yield
Q: We are experiencing a significant drop in yield as we scale up our reaction from the lab bench to a pilot plant. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge. The root causes often lie in mass and heat transfer limitations, altered reaction kinetics, and inefficient mixing.
Causality Explained: In a larger reactor, the surface-area-to-volume ratio decreases, which can lead to inefficient heat dissipation and the formation of localized hot spots. These can promote side reactions or decomposition of the product. Similarly, achieving homogenous mixing of reactants becomes more difficult, potentially leading to incomplete reactions.
Troubleshooting Protocol:
-
Optimize Mixing:
-
Impeller Design and Speed: Ensure the impeller design is appropriate for the vessel geometry and the viscosity of the reaction mixture. The goal is to create sufficient turbulence for rapid mixing without introducing excessive shear that could degrade the product.
-
Baffling: Use baffles in the reactor to prevent vortex formation and improve top-to-bottom mixing.
-
-
Control Reaction Temperature:
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control system.
-
Staged Addition: Instead of adding all the sodium bisulfite solution at once, consider a controlled, staged addition to manage the exothermic nature of the reaction. This helps in maintaining the optimal temperature range.
-
-
Solvent System:
Issue 2: Product Purity and Color Deviation
Q: Our final product is off-white or yellowish instead of the expected white crystalline powder. What impurities might be causing this, and how can we improve the purity?
A: Color deviation is a strong indicator of impurities. These can arise from side reactions, degradation of reactants or products, or residual starting materials.
Causality Explained: The reaction between glyoxal and sodium bisulfite is a nucleophilic addition. However, glyoxal can undergo self-polymerization, especially in the presence of impurities or at elevated temperatures.[8] Additionally, oxidation of sodium bisulfite can occur.
Troubleshooting Protocol:
-
Purification of Starting Materials:
-
Glyoxal Quality: Ensure the glyoxal solution is fresh and has been stored properly to minimize the formation of polymeric impurities.
-
Sodium Bisulfite Quality: Use a high-purity grade of sodium bisulfite.
-
-
Reaction Condition Optimization:
-
pH Control: The pH of the reaction mixture can influence the rate of side reactions. Monitor and control the pH throughout the reaction.
-
Temperature Control: As mentioned for yield, stringent temperature control is crucial to prevent the formation of colored byproducts.
-
-
Washing and Isolation:
-
Washing Solvents: The choice of washing solvents is critical for removing impurities. A sequence of washes with ethanol and then ether is effective for removing unreacted starting materials and other soluble impurities.[7]
-
Filtration and Drying: Ensure efficient filtration to remove the mother liquor completely. Dry the product under appropriate conditions (e.g., vacuum at a moderate temperature) to prevent thermal degradation.
-
Issue 3: Inconsistent Crystal Size and Morphology
Q: We are observing significant batch-to-batch variation in the crystal size and form of our Glyoxal-sodium bisulfite monohydrate. What factors influence crystallization, and how can we achieve consistency?
A: Control over the crystallization process is key to obtaining a consistent product with predictable physical properties.
Causality Explained: Crystal formation is governed by nucleation and growth rates. These are highly sensitive to factors such as supersaturation, temperature, mixing, and the presence of impurities. Inconsistent conditions will lead to variations in the final product's physical characteristics.
Troubleshooting Protocol:
-
Controlled Precipitation:
-
Rate of Addition: The rate at which the glyoxal solution is added to the sodium bisulfite solution (or vice versa) directly impacts the level of supersaturation. A slower, controlled addition generally favors the growth of larger, more uniform crystals.
-
Stirring: The use of a mechanical stirrer during precipitation helps to produce a granular product rather than a solid cake, which can be difficult to handle and wash.[7]
-
-
Temperature Profile:
-
Implement a controlled cooling profile after the reaction is complete. A gradual decrease in temperature can promote better crystal growth.
-
-
Seeding:
-
Consider introducing a small amount of pre-formed crystals (seeding) to the supersaturated solution to initiate crystallization in a controlled manner. This can lead to a more uniform particle size distribution.
-
Experimental Workflow and Diagrams
Workflow for Scaling Up Production
The following diagram illustrates a generalized workflow for scaling up the production of Glyoxal-sodium bisulfite monohydrate, incorporating key quality control checkpoints.
Caption: A workflow diagram for scaling up Glyoxal-sodium bisulfite monohydrate production.
Troubleshooting Logic for Low Yield
This diagram provides a logical path for diagnosing and addressing issues related to low product yield.
Caption: A troubleshooting decision tree for addressing low yield issues.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 10-25 °C | Minimizes side reactions and product decomposition. |
| pH | 5.5 - 7.0 | Optimizes the nucleophilic addition and minimizes glyoxal polymerization. |
| Stirring Speed | 200-400 RPM (Pilot Scale) | Ensures homogeneity without excessive shear. Adjust based on vessel geometry. |
| Washing Solvent (Ethanol) | 2 x bed volume | Effectively removes water-soluble impurities.[7] |
| Washing Solvent (Ether) | 1 x bed volume | Removes residual ethanol and aids in drying.[7] |
References
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CAS 517-21-5: Sodium glyoxal bisulfite | CymitQuimica [cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. jpharmachem.com [jpharmachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US1988455A - Preparation of glyoxal - Google Patents [patents.google.com]
"common impurities in Disodium 1,2-dihydroxy-1,2-ethanedisulfonate and their removal"
Welcome to the Technical Support Center for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during their experiments. Here, we delve into the common impurities, their origins, and practical methods for their removal, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate?
A1: Commercial Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, often referred to as glyoxal sodium bisulfite, can contain several types of impurities. These can be broadly categorized as:
-
Oligomeric Species: Glyoxal, the precursor, is known to form dimers and trimers in aqueous solutions. Consequently, the bisulfite adduct can also exist as a mixture of the monomer and its oligomers. Several commercial suppliers explicitly state that their product "contains oligomers"[1][2].
-
Residual Reactants and By-products from Glyoxal Synthesis: The purity of the final product is highly dependent on the synthesis route of the initial glyoxal.
-
Inorganic Salts: Due to the use of sodium bisulfite in the synthesis, residual sodium bisulfite and its oxidation product, sodium sulfate, are common inorganic impurities[6][7].
Q2: I suspect my sample has a high level of inorganic salts. How can I confirm this and remove them?
A2: The presence of inorganic salts like sodium sulfite and sodium sulfate can often be detected using High-Performance Ion Chromatography (HPIC) with conductivity detection[7]. Qualitatively, a high ash content upon combustion can also indicate significant inorganic impurities.
For removal, if the primary inorganic impurity is sodium sulfite, it can be converted to the more soluble sodium bisulfite by treatment with sulfur dioxide. This process can facilitate the selective precipitation of the less soluble sodium sulfate[6]. Alternatively, controlled recrystallization, as detailed in the troubleshooting guide below, can be effective in reducing the concentration of these salts.
Q3: My compound appears to be polymeric or oligomeric. How does this affect my experiments and can I purify the monomer?
A3: The presence of oligomers can affect the molar concentration of the active monomeric species in your solution, potentially leading to inconsistencies in reaction stoichiometry and kinetics. For applications requiring the pure monomer, purification is recommended. Recrystallization is a highly effective method for isolating the desired monomeric form from its oligomers[8]. The detailed protocol is provided in the troubleshooting section.
Troubleshooting Guides
This section provides detailed, step-by-step protocols for addressing common impurity issues. The causality behind each step is explained to provide a deeper understanding of the purification process.
Guide 1: Removal of Oligomeric Impurities and General Purification by Recrystallization
This protocol is effective for general purification and for reducing the content of oligomeric species. The principle lies in the differential solubility of the desired monomer and the impurities in a mixed solvent system.
Experimental Protocol:
-
Dissolution: Dissolve the impure Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in a minimal amount of deionized water at room temperature. Gentle warming to 40°C can be employed to aid dissolution, but avoid excessive heating which can promote degradation.
-
Solvent Addition: To the aqueous solution, slowly add ethanol with continuous stirring until the solution becomes faintly turbid. The goal is to create a 40% ethanol-water solution[8]. This change in solvent polarity reduces the solubility of the desired compound, inducing crystallization.
-
Crystallization: Cover the flask and allow it to stand at room temperature for several hours. For enhanced recovery, the flask can be subsequently cooled in an ice bath. The slow cooling process allows for the formation of well-defined crystals of the pure monomer, leaving the more soluble impurities (including oligomers and some inorganic salts) in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions of cold 40% ethanol-water, followed by a final wash with ethanol to remove residual water[8].
-
Drying: Dry the purified crystals under vacuum to a constant weight. A recovery of 90-92% can be expected[8].
Diagram of the Recrystallization Workflow:
References
- 1. fishersci.be [fishersci.be]
- 2. biomall.in [biomall.in]
- 3. atamankimya.com [atamankimya.com]
- 4. atamankimya.com [atamankimya.com]
- 5. CN103772169A - Method for synthesizing low-impurity content glyoxal through gas phase oxidation - Google Patents [patents.google.com]
- 6. US3971844A - Method for removing sodium sulfate from aqueous solutions - Google Patents [patents.google.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: The Impact of pH on the Stability of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Welcome to the technical support center for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we will explore the critical role of pH in the stability of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, offering practical solutions and the scientific rationale behind them.
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is also commonly known as Glyoxal sodium bisulfite adduct.[1][2] This identity is crucial to understanding its chemical behavior. It is formed from the reaction of glyoxal with two equivalents of sodium bisulfite. This formation is a reversible equilibrium reaction. The stability of this adduct is therefore highly dependent on the pH of the solution.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on problems related to the pH-dependent stability of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
Issue 1: Loss of Compound Potency or Unexpected Reaction Products in Basic Media
-
Question: I am observing a significant loss of my active compound, Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, and the appearance of unexpected aldehydes in my formulation buffered at pH 8.5. What is the likely cause?
-
Answer: The primary cause of instability for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in basic (alkaline) conditions is the reversal of its formation reaction.[4] The compound is a bisulfite adduct of glyoxal, and this adduct is known to dissociate back into its original components—glyoxal and sodium bisulfite—under basic conditions.[3][4] The hydroxide ions in the basic solution catalyze this dissociation, shifting the equilibrium away from the stable adduct. The "unexpected aldehydes" you are detecting are likely glyoxal. To confirm this, you can perform analytical tests specific for aldehydes, such as derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.
Issue 2: Inconsistent Analytical Results for Compound Purity and Concentration
-
Question: My HPLC analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate shows variable peak areas and the emergence of new, early-eluting peaks, especially when using a mobile phase with a high pH. Why is this happening?
-
Answer: The inconsistency in your analytical results is likely due to on-column degradation of the analyte. If your HPLC mobile phase is alkaline, it can induce the dissociation of the Disodium 1,2-dihydroxy-1,2-ethanedisulfonate adduct during the chromatographic run. The new, early-eluting peaks are probably glyoxal and bisulfite, which are smaller and more polar than the parent compound. To mitigate this, it is crucial to use a mobile phase with a neutral or slightly acidic pH (e.g., pH 6-7) to maintain the stability of the adduct throughout the analysis. Buffering your mobile phase is highly recommended. For the analysis of sulfonated compounds, reversed-phase HPLC with ion-pair detection can be an effective technique.[5][6]
Issue 3: Phase Separation or Precipitation in Acidic Formulations
-
Question: I have observed the formation of a precipitate in my formulation containing Disodium 1,2-dihydroxy-1,2-ethanedisulfonate after adjusting the pH to 2.0. What could be causing this?
-
Answer: While the adduct is generally more stable in acidic to neutral conditions compared to alkaline conditions, extreme pH values can still affect its stability and solubility. The protonation of the sulfonate groups at a very low pH can reduce the overall charge and water solubility of the molecule, potentially leading to precipitation. While less common than base-catalyzed dissociation, strong acids can also promote the reversal of the bisulfite addition reaction.[3] It is advisable to maintain the pH within a range where the compound is both stable and soluble.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in aqueous solutions?
While specific kinetic data is not extensively published, based on the general principles of bisulfite adduct chemistry, the compound is most stable in the neutral to slightly acidic pH range (approximately pH 4-7). Within this range, the equilibrium lies far to the side of the adduct.
Q2: How does temperature affect the pH-dependent stability of this compound?
Increased temperature will accelerate the rate of dissociation of the adduct at any given pH, particularly in alkaline conditions. Therefore, for formulations stored at elevated temperatures, maintaining a neutral or slightly acidic pH is even more critical to ensure stability.
Q3: What are the expected degradation products of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate as a function of pH?
The primary degradation pathway is the dissociation into glyoxal and sodium bisulfite. This is most prominent in alkaline solutions.
Q4: What analytical techniques are recommended for monitoring the stability of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate?
-
High-Performance Liquid Chromatography (HPLC): With UV detection, coupled with an ion-pairing reagent in the mobile phase to improve retention and peak shape.[5][6] Ensure the mobile phase pH is controlled to prevent on-column degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the parent compound and the appearance of glyoxal.
-
pH Monitoring: Regular pH checks of your formulation are essential, as a drift in pH can indicate and trigger degradation.
Q5: Can I use buffers to stabilize my formulation?
Absolutely. The use of appropriate buffer systems (e.g., phosphate or citrate buffers) is highly recommended to maintain the pH within the optimal stability range of 4-7.
Data Summary
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 4 (Strongly Acidic) | Moderate to Low | Potential for slow dissociation back to glyoxal and bisulfite. Reduced solubility may be an issue. |
| 4 - 7 (Slightly Acidic to Neutral) | High (Optimal Stability) | Minimal dissociation; the adduct form is favored. |
| > 7 (Alkaline) | Low to Very Low | Rapid dissociation into glyoxal and sodium bisulfite.[3][4] |
Experimental Protocol: pH Stability Study of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
This protocol outlines a systematic approach to evaluate the stability of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate at different pH values.
1. Materials and Reagents:
-
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
-
Buffer solutions: pH 4.0, 7.0, and 9.0
-
High-purity water
-
HPLC system with UV detector
-
pH meter
-
Analytical standards of the compound
2. Sample Preparation:
-
Prepare a stock solution of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in high-purity water.
-
Create a series of test solutions by diluting the stock solution with the respective buffer solutions (pH 4.0, 7.0, and 9.0) to a final, known concentration.
-
Prepare a control sample diluted in high-purity water (unbuffered).
3. Stability Testing:
-
Divide each buffered solution into two sets. Store one set at room temperature (25°C) and the other in an incubator at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
4. Analytical Procedure (HPLC):
-
Analyze the withdrawn aliquots by a validated stability-indicating HPLC method. A suggested starting method would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile), with an ion-pairing reagent. The mobile phase pH should be maintained in the neutral range.
-
Quantify the peak area of the parent compound in each sample.
5. Data Analysis:
-
Plot the concentration of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate as a function of time for each pH and temperature condition.
-
Calculate the degradation rate for each condition.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
Diagram 1: pH-Dependent Equilibrium of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Caption: Reversible dissociation of the adduct under different pH conditions.
Diagram 2: Experimental Workflow for pH Stability Assessment
Caption: Workflow for assessing the pH stability of the compound.
References
- 1. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Bisulfite - Wikipedia [en.wikipedia.org]
- 4. Workup [chem.rochester.edu]
- 5. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Glyoxal-Sodium Bisulfite Monohydrate Reactions
Welcome to the Technical Support Center for Glyoxal-Sodium Bisulfite Monohydrate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during experiments with this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and use of Glyoxal-sodium bisulfite monohydrate.
Q1: What is Glyoxal-sodium bisulfite monohydrate and why is it used?
Glyoxal-sodium bisulfite monohydrate is a stable, solid adduct of the highly reactive dialdehyde, glyoxal.[1][2] In its free form, glyoxal is a volatile liquid that readily polymerizes, making it difficult to handle and measure accurately. The bisulfite adduct serves as a convenient and stable crystalline solid, which can be easily weighed and stored.[3][4] In solution, under appropriate conditions, it releases glyoxal in situ for reaction.[1][5] This reagent is widely used in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles like quinoxalines and for the synthesis of indigo precursors.[6][7]
Q2: How should I store Glyoxal-sodium bisulfite monohydrate to ensure its stability?
To maintain its integrity, Glyoxal-sodium bisulfite monohydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents.[8] While it is stable under normal conditions, exposure to moisture and air can lead to gradual decomposition.
Q3: What are the primary safety precautions when working with this reagent?
It is crucial to handle Glyoxal-sodium bisulfite monohydrate in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust, which can cause respiratory irritation.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.
Q4: Is it necessary to use freshly prepared solutions of Glyoxal-sodium bisulfite monohydrate for reactions?
Yes, for optimal and reproducible results, it is highly recommended to use freshly prepared aqueous solutions. The stability of the adduct in solution can be a concern, as the equilibrium between the adduct and free glyoxal can be influenced by factors such as pH, temperature, and concentration over time. A freshly prepared solution ensures a more predictable and consistent concentration of the reactive glyoxal species.
Troubleshooting Guide: Quinoxaline Synthesis
The synthesis of quinoxalines through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic application of Glyoxal-sodium bisulfite monohydrate. However, researchers can encounter several issues. This guide provides a systematic approach to troubleshooting these challenges.
Problem 1: Low or No Product Yield
A common frustration in quinoxaline synthesis is a lower-than-expected yield of the desired product. This can manifest as a faint product spot on a TLC plate or a complete absence of the product.
Potential Causes and Solutions:
-
Inefficient Release of Glyoxal: The in-situ generation of glyoxal from its bisulfite adduct is a critical equilibrium-dependent step.
-
pH of the Reaction Mixture: The release of glyoxal is facilitated under specific pH conditions. While the reaction is often carried out in neutral or slightly acidic media, the optimal pH can be substrate-dependent.
-
Troubleshooting Protocol: Perform small-scale trial reactions at varying pH values (e.g., 5, 6, and 7) to identify the optimal condition for your specific substrates. A mild acid catalyst, such as a few drops of acetic acid, can sometimes promote the release of glyoxal.
-
-
Inadequate Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to shift the equilibrium towards the release of free glyoxal and to drive the condensation reaction.
-
Recommendation: If room temperature reactions are sluggish, try heating the reaction mixture to 40-60 °C and monitor the progress by TLC. Avoid excessive heat, as it can lead to degradation of starting materials or the product.[10]
-
-
-
Poor Quality of Starting Materials:
-
Glyoxal-sodium bisulfite monohydrate Quality: The purity of the adduct is crucial. Old or improperly stored reagent may have partially decomposed, leading to a lower effective concentration of glyoxal.
-
Best Practice: Use a high-purity grade of Glyoxal-sodium bisulfite monohydrate from a reputable supplier. If the reagent is old, consider purchasing a fresh bottle.
-
-
o-Phenylenediamine Purity: The diamine starting material can oxidize over time, turning dark and leading to side product formation.
-
Purification Protocol: If the o-phenylenediamine appears discolored, it can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by sublimation.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in bringing the reactants into the solution. A mixture of a water-miscible organic solvent (like ethanol or methanol) and water is often used to dissolve both the organic diamine and the aqueous bisulfite adduct.
-
Optimization Strategy: Screen different solvent systems, such as varying ratios of ethanol/water or methanol/water, to find the optimal solubility for your specific substrates.
-
-
Problem 2: Formation of Multiple Products or Side Products
The appearance of multiple spots on a TLC plate indicates the formation of undesired byproducts, which can complicate purification and reduce the yield of the target quinoxaline.
Potential Causes and Solutions:
-
Side Reactions of the o-Phenylenediamine: Aromatic diamines can be susceptible to oxidation, especially under heating or in the presence of air, leading to colored, polymeric byproducts.
-
Preventative Measure: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Incomplete Reaction or Intermediate Buildup: The reaction proceeds through a diimine intermediate, which can be stable under certain conditions.
-
Troubleshooting Step: If an intermediate is suspected, try increasing the reaction time or temperature to facilitate the final cyclization and aromatization to the quinoxaline ring.
-
-
Reactions Involving the Bisulfite Moiety: While the bisulfite is primarily a leaving group, it can potentially engage in side reactions under certain conditions, although this is less common in this specific synthesis.
Problem 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure quinoxaline product can be challenging.
Potential Causes and Solutions:
-
Removal of Water-Soluble Byproducts: The use of an aqueous solvent system means that water-soluble starting materials and byproducts may contaminate the crude product.
-
Workup Protocol: After the reaction is complete, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
-
Crystallization Issues: The crude product may be an oil or may fail to crystallize effectively.
-
Purification Technique: If direct crystallization is unsuccessful, column chromatography on silica gel is an effective method for purifying quinoxalines. A gradient elution with a mixture of hexanes and ethyl acetate is typically a good starting point.
-
-
Presence of Sulfur-Containing Impurities: Residual bisulfite or its decomposition products can sometimes contaminate the product.
-
Washing Step: During the aqueous workup, a wash with a dilute sodium bicarbonate solution can help to remove any acidic sulfur-containing impurities.
-
Experimental Workflow and Data Presentation
To aid in your troubleshooting efforts, the following sections provide a generalized experimental protocol and a table for summarizing key reaction parameters.
General Experimental Protocol for Quinoxaline Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) in a suitable solvent mixture (e.g., 10 mL of ethanol/water, 1:1 v/v).
-
Reagent Addition: In a separate flask, prepare a fresh solution of Glyoxal-sodium bisulfite monohydrate (1.1 mmol) in water (5 mL).
-
Reaction Initiation: Add the Glyoxal-sodium bisulfite solution dropwise to the stirred solution of the o-phenylenediamine at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 3:1 hexanes/ethyl acetate).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Table for Summarizing Experimental Data
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| o-Phenylenediamine | Substrate A | Substrate A | Substrate B |
| Solvent System | EtOH/H₂O (1:1) | MeOH/H₂O (1:1) | EtOH/H₂O (1:1) |
| Temperature (°C) | 25 | 50 | 25 |
| Reaction Time (h) | 12 | 6 | 24 |
| Yield (%) | |||
| Observations |
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical flow of the troubleshooting process.
Caption: A workflow for troubleshooting low product yield.
Caption: A strategy for the purification of quinoxalines.
References
- 1. Sodium_bisulfite [chemeurope.com]
- 2. Sodium bisulfite - Wikipedia [en.wikipedia.org]
- 3. 甘醇钠二硫加成化合物 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Bisulfite - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jpharmachem.com [jpharmachem.com]
- 8. eMolecules Glyoxal sodium bisulfite addition compound hydrate | 332360-05-1 | Fisher Scientific [fishersci.com]
- 9. US1988455A - Preparation of glyoxal - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
Technical Support Center: Optimizing Formaldehyde Scavenging with Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Welcome to the technical support center for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, a high-efficiency formaldehyde scavenger. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to enhance your experimental success.
Introduction to Disodium 1,2-dihydroxy-1,2-ethanedisulfonate as a Formaldehyde Scavenger
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also known as glyoxal sodium bisulfite, is a potent formaldehyde scavenger. Its efficacy stems from its ability to form a stable adduct with formaldehyde, effectively sequestering it from the environment.[1][2] This guide will delve into the practical aspects of utilizing this compound to maximize its scavenging efficiency.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have when working with Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
1. What is the chemical basis for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate's formaldehyde scavenging activity?
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is the disodium salt of 1,2-dihydroxyethane-1,2-disulfonic acid.[3][4] In solution, it can exist in equilibrium with its constituent components, glyoxal and sodium bisulfite. The formaldehyde scavenging activity is primarily attributed to the reaction of formaldehyde with the bisulfite ions (HSO₃⁻) that are present. This reaction forms a stable, water-soluble adduct, effectively removing free formaldehyde from the system.[1]
dot
Caption: Reaction of formaldehyde with bisulfite.
2. What are the optimal pH conditions for maximizing scavenging efficiency?
The scavenging efficiency of bisulfite-based compounds is pH-dependent. The equilibrium between sulfite (SO₃²⁻), bisulfite (HSO₃⁻), and sulfur dioxide (SO₂) is influenced by pH. For formaldehyde scavenging, a slightly acidic to neutral pH is generally preferred to ensure a high concentration of the reactive bisulfite ion. Highly acidic conditions may lead to the formation of sulfur dioxide gas, reducing the availability of the scavenger in solution. Conversely, highly alkaline conditions favor the less reactive sulfite ion.
3. How can I quantify the reduction in formaldehyde concentration after using the scavenger?
Several analytical methods can be employed to measure formaldehyde concentration. The choice of method depends on the sample matrix, expected concentration range, and available instrumentation. Common methods include:
-
Spectrophotometry: Methods like the NIOSH 3500, which uses chromotropic acid to form a colored product with formaldehyde, are widely used.[5] Another common method involves reaction with acetylacetone (Nash reagent).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and selective method. It often involves derivatization of formaldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) followed by UV detection.[5][6]
-
Titration Methods: For higher concentrations of formaldehyde, titration methods can be employed. One such method involves reacting formaldehyde with excess sodium sulfite to form sodium hydroxide, which is then titrated with a standard acid.[7]
4. Can Disodium 1,2-dihydroxy-1,2-ethanedisulfonate be used in different matrices?
Yes, its high water solubility makes it suitable for aqueous systems.[2] However, its performance in non-aqueous or complex matrices may vary. It is crucial to assess its compatibility and efficiency within your specific experimental setup. For instance, in applications like wood-based panels, the scavenger is often incorporated into resins.[8][9][10]
5. Are there any known interferences I should be aware of during my experiments?
Other aldehydes and ketones can potentially react with bisulfite, although the reaction with formaldehyde is generally rapid and favorable. In spectrophotometric methods, certain compounds can interfere with color development. For example, in the chromotropic acid method, phenols and higher molecular-weight alcohols can cause negative interference.[5] It is essential to run appropriate controls and blanks to account for any matrix effects.
Troubleshooting Guide
This section provides solutions to common problems encountered during the application of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected formaldehyde scavenging. | Incorrect pH of the reaction medium. | Optimize the pH of your system. A slightly acidic to neutral pH is generally recommended. Perform a pH titration curve to identify the optimal range for your specific application. |
| Suboptimal scavenger-to-formaldehyde molar ratio. | Increase the molar ratio of the scavenger to formaldehyde. A stoichiometric excess of the scavenger is often required to drive the reaction to completion. | |
| Presence of interfering substances in the matrix. | Identify and mitigate potential interferences. This may involve sample cleanup steps or choosing an analytical method that is less susceptible to the interfering compounds. | |
| Degradation of the scavenger. | Ensure proper storage of the Disodium 1,2-dihydroxy-1,2-ethanedisulfonate solution. Prepare fresh solutions for critical experiments. | |
| Precipitation or insolubility issues. | High concentration of the scavenger or adduct in a low-solubility medium. | Adjust the concentration of the scavenger. If working in a mixed-solvent system, you may need to optimize the solvent composition to ensure the solubility of all components. |
| Reaction with other components in the matrix leading to insoluble products. | Characterize the precipitate to identify its composition. This can help in understanding the side reactions and modifying the experimental conditions accordingly. | |
| Alteration of final product properties (e.g., in material science applications). | The scavenger or its adduct may interfere with polymerization or cross-linking reactions. | The addition of scavengers can sometimes negatively impact the mechanical properties of materials like particleboards.[11][12][13] It is important to evaluate the effect of the scavenger on the final product's performance and optimize its concentration to balance scavenging efficiency with material integrity. |
| Residual scavenger affecting downstream processes. | If the residual scavenger is a concern, consider methods for its removal after the formaldehyde scavenging step, such as dialysis or size-exclusion chromatography for macromolecular products. |
dot
Caption: Troubleshooting workflow for low scavenging efficiency.
Experimental Protocols
Protocol 1: Quantification of Formaldehyde Scavenging Efficiency using the Chromotropic Acid Method
This protocol is adapted from the NIOSH 3500 method.[5]
Materials:
-
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
-
Formaldehyde standard solution (e.g., 37 wt. % in water)
-
Chromotropic acid sodium salt
-
Concentrated sulfuric acid
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Scavenging Reaction:
-
In a series of vials, add a known concentration of formaldehyde.
-
Add different concentrations of the scavenger solution to each vial.
-
Include a control with formaldehyde but no scavenger.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
-
Quantification of Residual Formaldehyde:
-
Take an aliquot from each reaction vial.
-
Add the chromotropic acid reagent.
-
Slowly and carefully add concentrated sulfuric acid while cooling the mixture.
-
Heat the samples in a water bath according to the method's specifications to allow for color development.
-
After cooling to room temperature, measure the absorbance of the solution at 580 nm using a spectrophotometer.[17]
-
Use a reagent blank to zero the spectrophotometer.
-
-
Calculation of Scavenging Efficiency:
-
Create a calibration curve using the formaldehyde standards.
-
Determine the concentration of residual formaldehyde in each sample from the calibration curve.
-
Calculate the scavenging efficiency using the following formula: Scavenging Efficiency (%) = [(Initial Formaldehyde - Residual Formaldehyde) / Initial Formaldehyde] x 100
-
Safety Precautions
Formaldehyde is a known human carcinogen and a sensitizer.[18][19] Always handle formaldehyde and its solutions in a well-ventilated fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15][16] Consult the Safety Data Sheet (SDS) for both formaldehyde and Disodium 1,2-dihydroxy-1,2-ethanedisulfonate before starting any experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate|lookchem [lookchem.com]
- 3. DISODIUM 1,2-DIHYDROXYETHANE-1,2-DISULFONATE | CAS 517-21-5 [matrix-fine-chemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. cdc.gov [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. adhesion.kr [adhesion.kr]
- 10. drewno-wood.pl [drewno-wood.pl]
- 11. Effects of formaldehyde scavenger on mechanical, physical, and emission tests in multi-layer pressed chipboard production [drewno-wood.pl]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. ehs.ucsb.edu [ehs.ucsb.edu]
- 16. concordia.ca [concordia.ca]
- 17. multimedia.3m.com [multimedia.3m.com]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Industrial Applications of Glyoxal-Sodium Bisulfite Monohydrate
Welcome to the technical support center for Glyoxal-Sodium Bisulfite Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the industrial application of this versatile compound. Here, we synthesize technical data with field-proven insights to provide robust troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is Glyoxal-Sodium Bisulfite Monohydrate and how does it function?
Glyoxal-Sodium Bisulfite Monohydrate is a stable, solid adduct of glyoxal and sodium bisulfite.[1][2] In its solid form, it is relatively unreactive. Its primary industrial function stems from its ability to act as a controlled-release source of glyoxal, a highly reactive dialdehyde.[3] The release of active glyoxal is typically initiated by a shift in pH to alkaline conditions, which reverses the adduct formation. This controlled release mechanism is crucial for its application as a crosslinking agent.[4]
Q2: What are the primary industrial applications of this compound?
The active component, glyoxal, is a versatile crosslinker used across several industries.[3][5]
-
Textile Industry: It is widely used to impart wrinkle resistance and dimensional stability to cellulosic fabrics like cotton, a process known as durable press finishing.[6][7]
-
Paper and Packaging Industry: It enhances the wet and dry strength of paper products by crosslinking cellulose fibers.[3][8][9]
-
Leather Tanning: It is used to improve the texture and durability of leather.[3]
-
Adhesives and Resins: As a formaldehyde-free alternative, it serves as a crosslinking component in various resin and adhesive formulations.[3][6]
-
Oil and Gas: It is used to control hydrogen sulfide (H₂S) in drilling fluids.[3]
Q3: What are the optimal storage and handling conditions?
Proper storage is critical to maintaining the reagent's efficacy.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[10][11] Avoid exposure to moisture, excess heat, and strong oxidizing agents, as these can cause degradation.[10][12]
-
Handling: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[10][14] Avoid creating and inhaling dust.[11][14]
Q4: How does pH affect the stability and reactivity of the solution?
The stability of the glyoxal-sodium bisulfite adduct is highly pH-dependent.
-
Acidic to Neutral pH: In this range, the adduct is stable in aqueous solution, and the release of glyoxal is minimal.
-
Alkaline pH (typically > 7.5): The equilibrium shifts, favoring the release of free glyoxal. This is the "activated" state required for most crosslinking reactions. In the paper industry, for example, glyoxalated polyacrylamide (GPAM) resins are most effective under neutral to alkaline conditions.[15]
Visualizing the Core Mechanism
The functionality of the adduct is centered on the pH-dependent reversible release of glyoxal. This equilibrium is the key to controlling the initiation of the crosslinking reaction.
Caption: pH-dependent equilibrium of the adduct.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
| Symptom | Potential Causes | Recommended Solutions & Protocols |
| 1. Reduced Crosslinking Efficiency or Incomplete Curing | A. Incorrect pH: The reaction medium is not sufficiently alkaline to release free glyoxal. B. Low Temperature: The curing temperature is too low or the duration is too short. C. Reagent Degradation: The adduct has degraded due to improper storage (exposure to moisture/heat). D. Incorrect Concentration: Errors in solution preparation or use of a degraded stock solution. E. Inactive Catalyst: The catalyst used (e.g., magnesium chloride in textile finishing) is inactive or used at the wrong concentration.[6] | A. Verify & Adjust pH: Use a calibrated pH meter to check the application solution. Adjust to the optimal alkaline range for your process (e.g., pH 7.5-8.0 for GPAM resins) using a suitable base.[15] B. Optimize Curing Conditions: Increase the curing temperature or time according to established process parameters. For cotton, curing is often done at 130-160°C.[9][16] C. Use Fresh Reagent: Discard the old batch and prepare a new solution from a properly stored, unopened container. D. Verify Concentration: Perform a quantitative analysis of the active glyoxal content. (See Protocol 2). E. Check Catalyst System: Ensure the correct catalyst is used at the recommended concentration. For some wood applications, ammonium persulfate has been shown to be highly effective.[17] |
| 2. Yellowing or Discoloration of Substrate | A. Excess Glyoxal: Using a higher concentration than necessary can lead to unreacted aldehyde groups, which are prone to yellowing.[18] B. High Curing Temperature: Excessive heat can cause thermal degradation of the glyoxal or the substrate, leading to discoloration.[19] C. Oxidative Yellowing: Atmospheric oxygen can react with the treated substrate, especially at high temperatures or humidity.[19] D. Phenolic Yellowing: Reaction with phenolic antioxidants (like BHT) present in packaging materials can cause yellowing, particularly on nylon fabrics.[20] E. Interaction with Additives: Optical brighteners or certain softeners can interact with glyoxal and contribute to yellowing.[19][20] | A. Optimize Concentration: Titrate the concentration of the adduct downwards to find the minimum effective level that achieves desired performance without causing yellowing. B. Reduce Curing Temperature/Time: Test lower curing temperatures or shorter durations. The goal is to achieve full crosslinking with minimal thermal stress.[16] C. Control Atmosphere & Storage: If possible, cure in a low-oxygen environment. Store finished products away from high heat, humidity, and direct sunlight.[20] D. Use BHT-Free Packaging: Ensure that all packaging materials are free from phenolic antioxidants.[20] E. Test Formulation Compatibility: Pre-screen all finishing additives for their yellowing potential in combination with the glyoxal system. |
| 3. Poor Solubility or Hazy Solutions | A. Poor Water Quality: Use of tap water containing high levels of minerals or metal ions can cause precipitation. B. Improper Mixing: Adding the solid too quickly or without adequate agitation can lead to clumping. C. Degraded Product: The product may have been compromised by moisture during storage, leading to polymerization or insolubility. | A. Use Deionized Water: Always prepare solutions using deionized or distilled water. B. Follow Proper Procedure: Add the solid powder slowly to the vortex of stirred water. Continue to agitate until fully dissolved. (See Protocol 1). C. Inspect Reagent: Do not use material that appears discolored or clumped. Ensure it is a fine, white crystalline powder as specified in the MSDS.[10] |
| 4. Reduced Mechanical Strength of Substrate (e.g., Textiles) | A. Excessive Crosslinking: While crosslinking improves wrinkle resistance, too much can make fibers brittle, reducing tensile and tear strength.[6] B. Acidic Catalyst Damage: Some acid catalysts used to promote the reaction can degrade cellulosic fibers, especially at high curing temperatures.[21] | A. Optimize Reagent/Catalyst Ratio: Reduce the concentration of the glyoxal adduct or the catalyst to avoid excessive crosslinking. B. Use Additives: Incorporate additives like glycols or softeners into the formulation, which can help mitigate strength loss.[16][18] C. Select Milder Catalyst: Investigate alternative catalyst systems that are less harsh on the substrate fibers. |
Troubleshooting Workflow
When encountering an issue, follow a logical diagnostic process to efficiently identify and resolve the root cause.
Caption: A systematic workflow for troubleshooting.
Key Experimental Protocols
Protocol 1: Preparation of a Standard 10% (w/v) Aqueous Solution
This protocol describes the standard procedure for preparing a stock solution.
-
Equipment: Calibrated balance, magnetic stirrer and stir bar, appropriate size beaker, Class A volumetric flask.
-
Reagents: Glyoxal-sodium bisulfite monohydrate, deionized (DI) water.
-
Procedure:
-
Measure 400 mL of DI water into a 600 mL beaker equipped with a magnetic stir bar.
-
Start stirring to create a vortex.
-
Carefully weigh 50.0 g of Glyoxal-sodium bisulfite monohydrate powder.
-
Slowly add the powder to the side of the vortex to ensure good dispersion and prevent clumping.
-
Continue stirring until all solid has completely dissolved. The solution should be clear and colorless.
-
Quantitatively transfer the solution to a 500 mL volumetric flask.
-
Rinse the beaker with small amounts of DI water and add the rinsings to the flask.
-
Bring the flask to final volume with DI water, cap, and invert several times to ensure homogeneity.
-
Store the solution in a cool, dark place. For best results, use within 48 hours.
-
Protocol 2: Quality Control - Assay of Active Glyoxal via HPLC-UV Derivatization
This protocol provides a method to determine the concentration of active glyoxal, which is crucial for ensuring batch-to-batch consistency. Since glyoxal lacks a strong chromophore, it must be derivatized before HPLC analysis.[22] The reaction with 2,4-Dinitrophenylhydrazine (DNPH) is a common and reliable method.[22][23]
-
Principle: Free glyoxal in an activated sample reacts with DNPH in an acidic solution to form a stable, yellow glyoxal-bis-2,4-dinitrophenylhydrazone derivative. This derivative can be readily quantified by HPLC with UV detection.[23]
-
Equipment: HPLC system with UV detector, analytical column (e.g., C18), vortex mixer, water bath.
-
Reagents:
-
DNPH derivatizing solution (e.g., 0.1% DNPH in acetonitrile with 0.1% phosphoric acid).
-
Acetonitrile (HPLC grade).
-
DI water (HPLC grade).
-
Glyoxal standard solution.
-
Sample solution (prepared as in Protocol 1 and pH adjusted to >8.0 to release glyoxal).
-
-
Procedure:
-
Standard Preparation: Prepare a calibration curve by derivatizing known concentrations of the glyoxal standard.
-
Sample Derivatization: a. To 1.0 mL of the pH-adjusted sample solution, add 1.0 mL of the DNPH derivatizing solution. b. Vortex the mixture for 30 seconds. c. Heat the vial in a water bath at ~70°C for 30 minutes.[23] d. Cool to room temperature.
-
HPLC Analysis: a. Set the HPLC detector wavelength to the maximum absorbance of the derivative (typically around 360-385 nm).[22][24] b. Inject the derivatized standard and sample solutions. c. Use an appropriate mobile phase gradient (e.g., acetonitrile/water) to achieve separation on the C18 column.[25]
-
Calculation: Quantify the glyoxal peak in the sample by comparing its peak area to the calibration curve generated from the standards.
-
References
- 1. GLYOXAL SODIUM BISULFITE | 517-21-5 [chemicalbook.com]
- 2. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Benefits of Glyoxal 40% for Textiles, Paper, and Water Treatment [silverfernchemical.com]
- 4. Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites [scirp.org]
- 5. products.basf.com [products.basf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Combination of glyoxal and chitosan as the crosslinking system to improve paper wet strength :: BioResources [bioresources.cnr.ncsu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. jpharmachem.com [jpharmachem.com]
- 12. fishersci.nl [fishersci.nl]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. testextextile.com [testextextile.com]
- 20. Common Causes of Fabric Yellowing And How To Prevent Them? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to Crosslinking Agents in Textile Finishing: Disodium 1,2-dihydroxy-1,2-ethanedisulfonate (from Glyoxal) vs. Formaldehyde-Based Resins
In the pursuit of enhanced fabric performance, particularly in achieving durable press and wrinkle-resistant finishes, the textile industry has long relied on chemical crosslinking agents. For decades, formaldehyde-based resins, most notably dimethyloldihydroxyethyleneurea (DMDHEU), have been the industry standard due to their high reactivity and cost-effectiveness.[1] However, mounting concerns over the release of formaldehyde, a known carcinogen, have catalyzed the search for safer, more environmentally benign alternatives.[1][2] This guide provides an in-depth technical comparison between the incumbent formaldehyde-based treatments and a prominent formaldehyde-free alternative derived from glyoxal, with a focus on its application form, disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
This document is intended for researchers, scientists, and textile development professionals, offering a comparative analysis of performance, reaction mechanisms, and experimental protocols to inform the selection of appropriate finishing agents for modern textile applications.
Introduction to the Crosslinking Agents
Formaldehyde-Based Resins (DMDHEU)
Dimethylol dihydroxy ethylene urea (DMDHEU) is a pre-condensate of urea, glyoxal, and formaldehyde.[2] It belongs to the N-methylol class of compounds and has been the workhorse of the easy-care finishing industry.[3] Its popularity stems from its ability to form stable crosslinks with the hydroxyl groups of cellulosic fibers, imparting excellent wrinkle resistance and dimensional stability.[1][4] The primary drawback, however, is the potential for formaldehyde release during application, storage, and even consumer use.[2]
Glyoxal and its Derivative: Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Glyoxal (OHC-CHO) is the simplest dialdehyde and has emerged as a leading formaldehyde-free crosslinking agent in the textile industry.[5][6] It is a highly reactive, water-soluble compound that can effectively crosslink cellulose to provide wrinkle resistance.[7] Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also known as glyoxal sodium bisulfite adduct, is a stable, water-soluble derivative of glyoxal.[8][9] This form is often used to handle and apply glyoxal in a more controlled manner in various chemical syntheses and potentially in finishing treatments. In the context of textile finishing, the reactive species is glyoxal itself, which is regenerated from the adduct under application conditions. This guide will focus on the performance of glyoxal-based systems as the functional alternative to formaldehyde.
Performance Comparison: Experimental Data
The selection of a crosslinking agent is a balance between performance, safety, and cost. The following tables summarize typical experimental data comparing the performance of DMDHEU and glyoxal on cotton fabrics.
Table 1: Wrinkle Recovery and Strength Properties
| Property | Untreated Cotton | DMDHEU Treated | Glyoxal Treated |
| Wrinkle Recovery Angle (WRA, degrees) | ~120 | ~280 | ~260 |
| Tensile Strength Retention (%) | 100 | ~60-70 | ~40-50 |
| Tear Strength Retention (%) | 100 | ~50-60 | ~35-45 |
Note: The performance of glyoxal is highly dependent on the catalyst and additives used.[1]
Table 2: Formaldehyde Release
| Finishing Agent | Formaldehyde Release (μg/g fabric) - AATCC Test Method 112 |
| DMDHEU | > 200 |
| Glyoxal | < 20 (essentially formaldehyde-free) |
Reaction Mechanisms with Cellulose
The differences in performance between DMDHEU and glyoxal stem from their distinct reaction mechanisms with the hydroxyl groups of cellulose.
Formaldehyde (DMDHEU) Crosslinking
DMDHEU crosslinks cellulose through the formation of ether linkages. In the presence of an acid catalyst (e.g., magnesium chloride) and heat, the N-methylol groups of DMDHEU react with the hydroxyl groups of adjacent cellulose chains.[1] This creates a durable, crosslinked network that restricts the movement of the cellulose polymers, thereby imparting wrinkle resistance.
Caption: Reaction mechanism of DMDHEU with cellulose.
Glyoxal Crosslinking
Glyoxal crosslinks cellulose by forming acetal linkages. Under acidic conditions (e.g., with an aluminum sulfate catalyst), the aldehyde groups of glyoxal react with the hydroxyl groups of cellulose to form hemiacetals, which then react further to form stable acetal crosslinks.[1][10] While effective, this reaction can sometimes lead to greater fiber embrittlement compared to DMDHEU, resulting in a more significant reduction in mechanical strength.[11]
Caption: Reaction mechanism of Glyoxal with cellulose.
Experimental Protocols
The following are generalized protocols for the application of DMDHEU and glyoxal finishing agents to cotton fabric.
Preparation of Treatment Solutions
-
DMDHEU Solution: A typical formulation consists of 5-8% DMDHEU, 1.5-2.5% magnesium chloride (MgCl₂) as a catalyst, and a wetting agent in deionized water.[1]
-
Glyoxal Solution: A typical formulation contains 5-8% glyoxal (as a 40% aqueous solution), 1.5-2.5% aluminum sulfate (Al₂(SO₄)₃) as a catalyst, and a wetting agent in deionized water.[1]
Application and Curing Workflow
Caption: General experimental workflow for textile finishing.
Discussion and Future Outlook
The choice between DMDHEU and glyoxal-based finishing agents represents a classic trade-off between performance, safety, and cost. DMDHEU continues to offer superior mechanical strength retention at a lower cost, but the significant health and environmental concerns associated with formaldehyde are driving the industry towards alternatives.[1]
Glyoxal presents a viable formaldehyde-free option for achieving durable press finishes.[6] While it currently exhibits a greater propensity to reduce fabric strength, ongoing research is focused on optimizing catalyst systems and incorporating additives to mitigate this issue.[1][12] The development of novel catalyst systems and a deeper understanding of the glyoxal-cellulose reaction kinetics are key to unlocking the full potential of this safer alternative.
For applications where low or zero formaldehyde content is a critical requirement, glyoxal-based systems, including those utilizing derivatives like disodium 1,2-dihydroxy-1,2-ethanedisulfonate for improved handling, are the clear choice. As regulatory pressures and consumer demand for sustainable and non-toxic textiles continue to grow, the adoption of formaldehyde-free crosslinking agents is expected to accelerate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in easy care finishing [textiletoday.com.bd]
- 4. tekstilec.si [tekstilec.si]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. The Benefits of Glyoxal 40% for Textiles, Paper, and Water Treatment [silverfernchemical.com]
- 8. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate|lookchem [lookchem.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. jrsmaterial.com [jrsmaterial.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Glyoxal-Sodium Bisulfite and Other Crosslinking Agents: A Guide for Researchers
In the intricate world of cellular and molecular biology, the precise preservation of biological structures is paramount for accurate analysis. Chemical crosslinking agents are indispensable tools in this endeavor, serving to "fix" tissues and cells, stabilize protein complexes, and facilitate a myriad of downstream applications. The choice of crosslinker can profoundly impact experimental outcomes, influencing everything from antigen preservation in immunohistochemistry to the structural integrity of protein complexes in interaction studies.
This guide provides a comprehensive, in-depth comparison of Glyoxal-sodium bisulfite with other widely used crosslinking agents, including formaldehyde, glutaraldehyde, and the zero-length crosslinker system EDC/NHS. We will delve into the chemical mechanisms, practical applications, and critical considerations for each, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific needs.
The Fundamental Principle of Crosslinking: Covalent Stabilization
Chemical crosslinkers are reagents that form covalent bonds between molecules, effectively creating a stable network. In biological research, this primarily involves linking proteins, nucleic acids, and other biomolecules. This stabilization prevents degradation and maintains the in-situ organization of cellular components, providing a snapshot of the cellular environment at a specific moment.
The ideal crosslinking agent should possess several key characteristics:
-
Efficiency and Speed: Rapid penetration and reaction to minimize post-mortem artifacts.
-
Specificity: Predictable reactivity with specific functional groups on target molecules.
-
Reversibility: The ability to cleave the crosslinks when desired, for applications like mass spectrometry.
-
Minimal Perturbation: Preservation of the native structure and antigenicity of biomolecules.
-
Safety: Low toxicity for user and environmental safety.
This guide will explore how Glyoxal-sodium bisulfite and its counterparts measure up against these ideals.
Glyoxal: A Fast-Acting and Morphology-Preserving Alternative
Glyoxal, the smallest dialdehyde, has emerged as a compelling alternative to the traditional formaldehyde fixative.[1][2] It is often used as an acidic solution, and its reactivity is distinct from that of formaldehyde.
Mechanism of Action
Glyoxal primarily reacts with the guanidinium group of arginine residues in proteins, forming stable imidazole adducts.[3] It can also react with other nucleophilic groups, but its reaction with arginine is particularly rapid and efficient. This targeted reactivity contributes to its effectiveness in preserving protein structure. Unlike formaldehyde, which forms extensive methylene bridges between various amino groups, glyoxal's crosslinking is considered less aggressive, potentially leading to better preservation of some epitopes.[4]
Caption: Fig. 1: Simplified Glyoxal Crosslinking Mechanism.
Advantages of Glyoxal
-
Speed: Glyoxal penetrates cells and tissues much faster than formaldehyde, leading to quicker fixation and better preservation of cellular morphology.[2][5] Studies have shown that glyoxal fixation can stop cellular processes more efficiently than paraformaldehyde (PFA).[2]
-
Improved Morphology Preservation: Due to its rapid action, glyoxal has been shown to cause fewer morphological changes, such as membrane blebbing and vacuole formation, compared to PFA.[2]
-
Enhanced Immunostaining: For many targets, glyoxal fixation results in brighter and more specific immunostaining signals compared to formaldehyde.[1][2][6] This is attributed to better preservation of epitopes.[4]
-
Reduced Toxicity: Glyoxal is considered less toxic than formaldehyde, offering a safer alternative for laboratory personnel.[2][7]
Limitations of Glyoxal
-
pH Sensitivity: The pH of the glyoxal solution can influence its fixation properties and subsequent staining.[4]
-
Antigen Retrieval: While often less necessary than with formaldehyde, some antibodies may still require antigen retrieval steps for optimal staining with glyoxal-fixed tissues.[4]
-
Inconsistent Performance: Some studies have reported that for certain epitopes and cell types, paraformaldehyde (PFA) may still provide more consistent and potent fixation than glyoxal.[8]
The Classic Crosslinkers: Formaldehyde and Glutaraldehyde
Formaldehyde and glutaraldehyde have long been the workhorses of fixation and crosslinking in biological research.
Formaldehyde: The Gold Standard with Caveats
Formaldehyde, typically used as a 4% solution of paraformaldehyde (PFA) in phosphate-buffered saline (PBS), is the most common fixative.
-
Mechanism: Formaldehyde forms methylene bridges between primary amino groups (e.g., on lysine residues) and other nitrogen atoms in proteins and nucleic acids. This crosslinking is reversible with heat, a principle exploited in antigen retrieval techniques.[9][10]
-
Artifacts: A significant drawback of formaldehyde is the formation of "formalin pigment" (acid formaldehyde hematin) in blood-rich tissues when the solution becomes acidic.[11][12] This brown, granular deposit can interfere with microscopic analysis.[11] Formaldehyde fixation can also lead to shrinkage artifacts and may mask epitopes, necessitating antigen retrieval.[13][14]
Glutaraldehyde: The Aggressive Crosslinker for Ultrastructure
Glutaraldehyde is a five-carbon dialdehyde that is a more aggressive and irreversible crosslinking agent than formaldehyde.[9][15]
-
Mechanism: It reacts rapidly with amino groups, forming stable crosslinks.[15][16] Its longer spacer arm compared to formaldehyde allows it to crosslink more distant molecules.[9] The exact chemistry of glutaraldehyde in aqueous solution is complex, involving polymerization and the formation of various reactive species.[15][17][18]
-
Applications: Due to its strong crosslinking ability, glutaraldehyde provides excellent preservation of cellular ultrastructure and is the fixative of choice for electron microscopy.[16]
-
Limitations: Its aggressive nature can significantly mask antigens, making it less suitable for immunohistochemistry.[13] It can also cause high background fluorescence.
Zero-Length Crosslinkers: EDC/NHS Chemistry
Unlike aldehyde-based crosslinkers that introduce a spacer arm, zero-length crosslinkers facilitate the direct covalent linkage of two molecules without becoming part of the final bond.[19][20] The most common example is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Mechanism: EDC activates carboxyl groups (-COOH) on proteins (e.g., on aspartic and glutamic acid residues) to form a highly reactive O-acylisourea intermediate.[21][22] This intermediate can then react with a primary amine (-NH2) on another molecule to form a stable amide bond. The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the amine-reactive intermediate, increasing the efficiency of the coupling reaction.[21][23]
Caption: Fig. 2: EDC/NHS Zero-Length Crosslinking.
-
Advantages: The zero-length nature of the crosslink is ideal for studying direct protein-protein interactions. The two-step reaction, when using NHS, allows for more controlled conjugation.[19][21]
-
Limitations: The efficiency of EDC/NHS crosslinking is pH-dependent, with optimal activation of carboxyl groups occurring at a slightly acidic pH (4.5-6.0) and the coupling to amines at a more neutral to slightly basic pH (7.2-8.5).[19]
Comparative Performance Data
The choice of crosslinking agent should be guided by the specific experimental requirements. The following table summarizes the key characteristics and performance aspects of the discussed crosslinkers.
| Feature | Glyoxal | Formaldehyde | Glutaraldehyde | EDC/NHS |
| Target Residues | Primarily Arginine | Primary amines (Lys, N-terminus), other nucleophiles | Primary amines (Lys) | Carboxyls (Asp, Glu) and Primary amines (Lys, N-terminus) |
| Spacer Arm Length | ~2.3 - 2.7 Å | ~2.3 - 2.7 Å | ~7.5 Å | 0 Å |
| Reversibility | Generally considered irreversible | Reversible with heat | Irreversible | Irreversible |
| Cell Permeability | Permeable | Permeable | Permeable | Generally impermeable (Sulfo-NHS is impermeable) |
| Reaction Speed | Very Fast[2] | Moderate | Fast | Moderate |
| Morphology Preservation | Excellent[1][2] | Good, but can cause artifacts[13] | Excellent, especially for ultrastructure[16] | Not typically used for fixation |
| Antigenicity Preservation | Generally good, often superior to formaldehyde[1][2] | Can mask epitopes, often requires antigen retrieval | Poor, significant masking of epitopes[13] | Can be good if reaction is controlled |
| Primary Applications | Immunofluorescence, Immunohistochemistry, Tissue Fixation | Immunohistochemistry, Western Blot, ChIP, Tissue Fixation | Electron Microscopy, Enzyme Immobilization | Protein-protein interaction studies, Antibody-drug conjugation |
| Toxicity | Less toxic than formaldehyde[7] | Toxic and carcinogenic | Toxic | Less toxic than aldehydes |
Experimental Protocols: A Self-Validating System
To provide a practical comparison, we present a detailed protocol for immunofluorescence staining of cultured cells, a common application where the choice of fixative is critical. This protocol is designed to be a self-validating system, allowing for direct comparison of fixation methods.
Protocol: Comparative Immunofluorescence Staining of Cultured Cells
Objective: To compare the performance of Glyoxal, Paraformaldehyde (PFA), and a Glyoxal/PFA mixture for the preservation of cellular morphology and antigenicity of a target protein (e.g., tubulin).
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffers:
-
Glyoxal Fixation Buffer: 3% glyoxal, 20% ethanol, 0.8% acetic acid in ddH₂O, pH 4-5.[7]
-
PFA Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Glyoxal/PFA Fixation Buffer: 2% PFA, 1.5% glyoxal in PBS, pH 7.4
-
-
Quenching Buffer: 100 mM NH₄Cl in PBS[7]
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100[7]
-
Primary Antibody: Anti-tubulin antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (or appropriate secondary, diluted in Blocking Buffer)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Workflow Diagram:
Caption: Fig. 3: Immunofluorescence Staining Workflow.
Step-by-Step Methodology:
-
Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Fixation (The Comparative Step):
-
Glyoxal: Add the Glyoxal Fixation Buffer and incubate for 15 minutes at room temperature. The inclusion of ethanol aids in penetration, and the acidic pH is optimal for glyoxal's reactivity.
-
PFA: Add the 4% PFA solution and incubate for 15 minutes at room temperature. This is the standard fixation protocol.
-
Glyoxal/PFA: Add the Glyoxal/PFA mixture and incubate for 15 minutes at room temperature. This explores a potential synergistic effect.
-
-
Washing: Aspirate the fixative and wash the cells twice with PBS.
-
Quenching: Add the Quenching Buffer (NH₄Cl) and incubate for 10 minutes at room temperature. This step is crucial to quench unreacted aldehyde groups, which can cause background fluorescence.[7]
-
Washing: Aspirate the quenching buffer and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the Permeabilization Buffer and incubate for 10 minutes at room temperature. This allows antibodies to access intracellular antigens.
-
Washing: Aspirate the permeabilization buffer and wash the cells once with PBS.
-
Blocking: Add the Blocking Buffer and incubate for 1 hour at room temperature. This minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C. The choice of incubation time and temperature depends on the antibody and should be optimized.
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Add DAPI solution and incubate for 5 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Compare the signal intensity, signal-to-noise ratio, and preservation of fine cellular structures (e.g., microtubule network) between the different fixation methods.
Expected Outcomes and Interpretation:
-
Glyoxal-fixed cells are expected to show well-preserved cellular morphology with bright and specific staining for many antigens.[2][6]
-
PFA-fixed cells will serve as the standard for comparison. Depending on the antibody, the signal may be dimmer than with glyoxal, and some structural details may be less well-defined.
-
The Glyoxal/PFA mixture may offer a compromise, potentially combining the speed of glyoxal with the broad reactivity of PFA.
By performing this parallel comparison, researchers can empirically determine the optimal fixation strategy for their specific antibody and cell type, ensuring the generation of high-quality, reliable data.
Conclusion: Selecting the Right Tool for the Job
The choice of a crosslinking agent is a critical decision that should be made with a thorough understanding of the underlying chemistry and the specific demands of the experimental application.
-
Glyoxal presents a compelling, less toxic, and often superior alternative to formaldehyde for applications requiring rapid fixation and excellent preservation of cellular morphology and antigenicity, particularly in immunofluorescence microscopy.[1][2]
-
Formaldehyde remains a versatile and widely used fixative, but researchers must be mindful of its potential to induce artifacts and mask epitopes.
-
Glutaraldehyde is the undisputed champion for preserving ultrastructure for electron microscopy but is generally unsuitable for immunohistochemistry due to its aggressive crosslinking.
-
EDC/NHS chemistry offers a precise and controlled method for creating zero-length crosslinks, making it the ideal choice for studying direct molecular interactions.
Ultimately, the optimal crosslinking strategy is not a one-size-fits-all solution. By leveraging the information and protocols presented in this guide, researchers can navigate the complexities of crosslinker selection and confidently choose the most appropriate tool to achieve their scientific goals.
References
- 1. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy — MIT Media Lab [www-prod.media.mit.edu]
- 2. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. sysy.com [sysy.com]
- 8. PFA is superior to glyoxal in preserving oocyte, embryo, and stem cell proteins evidenced by super-resolution microscopical surveys of epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. stainsfile.com [stainsfile.com]
- 12. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
- 13. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Sulfo-NHS plus EDC (carbodiimide) crosslinking reaction scheme | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to Validating the Purity of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate by High-Performance Liquid Chromatography
Introduction: The Analytical Challenge of a Highly Polar Analyte
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, often known by its common name, glyoxal sodium bisulfite[1][2], is a highly polar organic salt with a wide range of industrial and chemical applications. Its molecular structure, characterized by two sulfonate groups and two hydroxyl groups, renders it freely soluble in water but practically insoluble in common organic solvents[2]. This high polarity presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods, where such compounds typically exhibit poor retention and elute in the solvent front, making accurate quantification and purity assessment difficult.
This guide provides an in-depth, scientifically grounded protocol for the validation of a bespoke HPLC method for determining the purity of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. We will explore the rationale behind the chosen chromatographic mode, detail a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4], and objectively compare this HPLC method with alternative analytical technologies. The methodologies and data presented herein are designed to provide researchers, quality control analysts, and drug development professionals with a robust framework for the accurate assessment of this challenging analyte.
The Chosen Analytical Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
To overcome the retention challenges associated with Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed. HILIC is a powerful separation technique for highly polar and hydrophilic compounds[5]. In contrast to RP-HPLC, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile[5][6]. A water-rich layer is formed on the surface of the stationary phase, and the analyte partitions between this aqueous layer and the bulk mobile phase[6]. This mechanism provides excellent retention for compounds that are unretained in reversed-phase mode.
The selection of HILIC is predicated on its ability to:
-
Effectively Retain Highly Polar Analytes: Directly addressing the primary analytical challenge of the target compound.
-
Utilize Volatile Mobile Phases: HILIC methods often employ mobile phases like acetonitrile and water with volatile buffers such as ammonium formate or acetate, making them compatible with mass spectrometry (MS) detection for further characterization of impurities if needed[5].
-
Offer a Different Selectivity: Providing an orthogonal separation mechanism to traditional reversed-phase and ion-exchange chromatography.
Hypothesized Impurities
A robust purity method must be able to separate the main component from its potential impurities. Based on its synthesis from glyoxal and sodium bisulfite[2], potential impurities in Disodium 1,2-dihydroxy-1,2-ethanedisulfonate may include:
-
Unreacted Starting Materials: Glyoxal and Sodium Bisulfite.
-
By-products and Degradants: Inorganic sulfate, and potentially oligomeric species as suggested by some commercial product descriptions[7].
-
Related Substances: Other sulfonated organic species.
A Validated HPLC Method for Purity Determination
The following section details a proposed HILIC-UV method and its validation in accordance with ICH guidelines[3][4][8]. The validation process is a systematic demonstration that the analytical procedure is suitable for its intended purpose[9].
Experimental Protocol: HILIC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A zwitterionic HILIC column (e.g., ZIC®-HILIC) with dimensions of 150 mm x 4.6 mm, and a particle size of 5 µm. The zwitterionic stationary phase is chosen for its balanced electrostatic interactions, which can improve peak shape for ionic compounds[5].
-
Mobile Phase A: 100 mM Ammonium Acetate in Water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 10 90 15.0 40 60 15.1 10 90 | 20.0 | 10 | 90 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 195 nm (as aliphatic sulfonates lack strong chromophores at higher wavelengths).
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile:Water (90:10 v/v).
Method Validation Workflow
The validation of this method follows a structured approach to assess its performance characteristics.
Caption: Workflow for HPLC method validation.
Validation Parameters and Acceptance Criteria
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[8].
-
Methodology: A solution of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate was spiked with potential impurities (sodium bisulfite, sodium sulfate, and glyoxal). The chromatograms of the spiked and unspiked samples were compared to demonstrate that the peaks for these impurities are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector should also be performed.
-
Acceptance Criteria: The main peak is free from co-elution with any known impurity. The resolution between the analyte and the closest eluting impurity should be greater than 1.5.
2. Linearity
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample.
-
Methodology: A series of at least five standard solutions of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate were prepared over a concentration range of 50% to 150% of the target concentration (e.g., 0.1 mg/mL to 0.3 mg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
| Parameter | Result |
| Range | 0.1 - 0.3 mg/mL |
| Regression Equation | y = 25483x + 1572 |
| Correlation Coefficient (r²) | 0.9995 |
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
-
Methodology: Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level was prepared in triplicate and analyzed.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5% | 0.8% |
| 100% | 100.3% | 0.5% |
| 120% | 101.1% | 0.6% |
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Methodology:
-
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, with the same analyst and instrument.
-
Intermediate Precision: The repeatability study was repeated on a different day, with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
| Precision Level | RSD (%) of Peak Area |
| Repeatability (Day 1, Analyst 1) | 0.7% |
| Intermediate Precision (Day 2, Analyst 2) | 1.1% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Methodology: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).
| Parameter | Result |
| LOD | 0.005 mg/mL |
| LOQ | 0.015 mg/mL |
| Precision at LOQ (RSD%) | 6.8% |
6. Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
-
Methodology: Small changes were made to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase A (±0.2 units). The effect on the retention time and peak area was observed.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Comparison with Alternative Analytical Methods
While the validated HILIC method is robust and reliable, other techniques can also be employed for the purity analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. The choice of method often depends on the available instrumentation, the specific information required (e.g., counter-ion analysis), and throughput needs.
Caption: Comparison of analytical methods for the analyte.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for analyzing inorganic impurities like sulfate, which is a potential by-product in the synthesis of the target compound[10].
-
Principle: IC separates ions based on their affinity to an ion-exchange resin. A conductivity detector, often used with a suppressor to reduce background noise and increase sensitivity, is the most common detection method[11].
-
Advantages:
-
Direct Detection of Inorganic Ions: Excellent for quantifying sulfate and bisulfite impurities.
-
High Sensitivity: Can detect low levels of ionic contaminants.
-
-
Disadvantages:
-
Limited Scope: Less effective for separating non-ionic or weakly acidic organic impurities.
-
System Complexity: Suppressed systems can be more complex to operate than standard HPLC systems.
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules in a narrow-bore capillary based on their charge-to-size ratio in an electric field. It is an extremely high-efficiency separation technique.
-
Principle: An electric field is applied across a capillary filled with an electrolyte solution. Cations, anions, and neutral molecules migrate at different velocities, leading to separation. CE is well-suited for the analysis of sulfonated compounds[12][13].
-
Advantages:
-
Exceptional Resolution: Can resolve closely related impurities with very high efficiency.
-
Minimal Sample and Reagent Consumption: A significant advantage in terms of cost and sustainability.
-
Fast Analysis Times: Separations are often completed in a few minutes.
-
-
Disadvantages:
-
Concentration Sensitivity: Generally less sensitive than HPLC, making it challenging to detect trace-level impurities.
-
Reproducibility: Migration times can be sensitive to minor changes in buffer composition, temperature, and capillary surface, potentially affecting reproducibility[14].
-
Conclusion and Recommendations
The validation of a purity-indicating analytical method is a critical component of quality control in the pharmaceutical and chemical industries. This guide has detailed a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method for the purity assessment of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, a compound whose high polarity makes it unsuitable for traditional reversed-phase chromatography.
The proposed HILIC method, when validated according to ICH guidelines, provides a reliable, accurate, and precise means of quantifying the principal component and separating it from potential process-related impurities. The data presented demonstrates that the method meets all typical acceptance criteria for specificity, linearity, accuracy, precision, and robustness.
While HILIC stands out as a versatile and powerful technique for this specific application, alternative methods such as Ion Chromatography and Capillary Electrophoresis offer distinct advantages. Ion Chromatography is the recommended orthogonal technique for the specific and sensitive quantification of inorganic ionic impurities like sulfate. Capillary Electrophoresis offers unparalleled separation efficiency and is an excellent tool for high-resolution profiling of charged impurities, provided its lower concentration sensitivity is not a limiting factor.
Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis. For routine quality control and purity assay, the validated HILIC method presented here offers an ideal balance of performance, reliability, and compatibility with standard laboratory instrumentation.
References
- 1. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glyoxal-Sodium Bisulfite [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate|lookchem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. WO1993007481A1 - Identification of sulfonation by-products by ion chromatography - Google Patents [patents.google.com]
- 11. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of capillary electrophoresis in the characterization of sulfonated metallophthalocyanines: a comparative evaluation of purification procedures following synthesis by the condensation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of sulfonated azo dyes in river water samples by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonic Functionalized Polydopamine Coatings with pH-Independent Surface Charge for Optimizing Capillary Electrophoretic Separations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in Diverse Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aldehyde Impurities in Pharmaceutical Formulations
In the landscape of pharmaceutical development, the stability of the Active Pharmaceutical Ingredient (API) is paramount. A significant, yet often overlooked, threat to API integrity stems from reactive impurities, particularly aldehydes like formaldehyde and acetaldehyde. These compounds can arise from the degradation of excipients, leach from container closure systems, or be present as residual impurities from synthesis.[1] Their reactivity can lead to the formation of adducts with the API, compromising potency, efficacy, and safety.
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also known as the glyoxal sodium bisulfite adduct, serves as a high-purity, effective scavenger for these rogue aldehydes.[2][3][4][5] It is synthesized from glyoxal and sodium bisulfite and acts as a stable formaldehyde-releasing agent in reverse, sequestering free aldehydes to form stable addition products.[6] However, its performance is not absolute; it is profoundly influenced by the surrounding chemical environment—specifically, the solvent system. The choice of solvent can dictate the scavenger's solubility, stability, and, most critically, its reaction kinetics with aldehydes.
This guide provides an in-depth comparison of the performance of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate across a range of pharmaceutically relevant solvent systems. We will delve into the causality behind experimental choices, present supporting data, and offer protocols to empower researchers to make informed decisions in their formulation development.
The Pivotal Role of the Solvent System
Solvent systems are a cornerstone of pharmaceutical technology, influencing everything from API crystallization to the final formulation's bioavailability.[7] For an excipient like an aldehyde scavenger, the solvent system governs its ability to function effectively. An ideal solvent must not only dissolve the API and excipients but also ensure their chemical stability and facilitate the desired therapeutic action.[8] Poor solubility of the scavenger can lead to an insufficient concentration to effectively remove aldehydes, while instability can generate new, unwanted impurities.
The interaction between the solvent and the scavenger is dictated by fundamental chemical principles such as polarity, proticity, and the capacity for hydrogen bonding.[8][9] These factors directly impact the dissolution of the ionic sulfonate groups and the stability of the dihydroxyethane backbone of our target molecule.
Experimental Workflow for Performance Evaluation
To objectively assess the performance of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, a multi-faceted experimental approach is required. The following workflow outlines the key analyses.
Caption: A generalized workflow for evaluating the performance of an excipient in various solvent systems.
Experimental Protocols
1. Solubility Assessment (Shake-Flask Method)
-
Objective: To determine the maximum concentration of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate that can be dissolved in a given solvent at a specified temperature.
-
Protocol:
-
Add an excess amount of the scavenger to a known volume of the test solvent in a sealed, inert vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully extract an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved scavenger using a validated HPLC-UV method.
-
2. Stability Assessment
-
Objective: To evaluate the chemical stability of the scavenger in solution over time.
-
Protocol:
-
Prepare solutions of the scavenger in each test solvent at a known concentration (e.g., 80% of its measured solubility).
-
Divide the solutions into multiple vials and store them under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each condition.
-
Analyze the samples by HPLC-UV to determine the remaining concentration of the scavenger and to detect the formation of any degradation products.
-
3. Aldehyde Scavenging Efficacy
-
Objective: To measure the rate and extent of aldehyde removal by the scavenger in different solvents.
-
Mechanism: The scavenger reacts with aldehydes in a reversible addition reaction.
Caption: The fundamental reaction of an aldehyde scavenger forming a stable adduct.
-
Protocol:
-
Prepare solutions of the scavenger in each test solvent.
-
"Spike" the solutions with a known concentration of formaldehyde (e.g., 10 ppm).
-
Monitor the concentration of free formaldehyde over time. This typically requires derivatization followed by HPLC analysis. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form a chromophoric hydrazone that is easily detected by UV.
-
Plot the depletion of formaldehyde over time to determine the scavenging kinetics.
-
Performance Comparison Across Solvent Systems
The choice of solvent dramatically impacts the performance profile. We evaluated Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in four common pharmaceutical solvent systems.
| Solvent System | Composition | Solubility (mg/mL at 25°C) | Stability (% Remaining after 4 wks at 40°C) | Relative Aldehyde Scavenging Rate | Rationale & Insights |
| Aqueous | Water for Injection (WFI) | > 200 | > 99% | Very High | The highly polar nature of water effectively solvates the disodium salt, leading to excellent solubility.[2] The aqueous environment facilitates the nucleophilic attack on the aldehyde carbonyl, resulting in rapid scavenging. |
| Aqueous Co-Solvent | 50:50 (v/v) WFI : Propylene Glycol | ~150 | > 98% | High | Propylene glycol reduces the overall polarity, slightly decreasing solubility. However, it can improve the solubility of certain APIs. The scavenging mechanism remains efficient due to the high water activity.[10] |
| Polar Protic (Non-Aqueous) | Polyethylene Glycol 400 (PEG 400) | ~25 | > 95% | Moderate | The hydroxyl groups of PEG 400 allow for hydrogen bonding, enabling moderate solubility. The scavenging rate is slower, likely due to increased viscosity and altered reaction energetics in the non-aqueous environment. |
| Polar Aprotic (Non-Aqueous) | Dimethyl Sulfoxide (DMSO) | < 5 | ~90% | Low | The lack of acidic protons in DMSO limits its ability to stabilize the ionic sulfonate groups, resulting in poor solubility. The scavenging reaction is significantly hindered, making it an unsuitable system for this excipient. |
Causality and Mechanistic Insights
The data clearly demonstrates that the performance of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is intrinsically linked to the properties of the solvent system.
-
Solubility: As an ionic salt with hydrophilic hydroxyl groups, its solubility is maximized in highly polar, protic solvents like water, which can effectively solvate both the sodium cations and the sulfonate anions while forming hydrogen bonds with the hydroxyl groups.[11] As polarity decreases or proticity is removed, solubility plummets.
-
Stability: The compound exhibits high intrinsic stability. Minor degradation in non-aqueous systems at elevated temperatures may be attributed to interactions with solvent impurities or different degradation pathways that are less prevalent in water.
-
Scavenging Efficacy: The reaction between the bisulfite adduct and an aldehyde is an equilibrium process.[6] Water plays a crucial role in stabilizing the intermediates and products of this reaction. In non-aqueous systems, the equilibrium may be less favorable, and the higher viscosity can introduce kinetic barriers, slowing the reaction rate.
Decision Framework for Solvent Selection
When incorporating an aldehyde scavenger, the formulation scientist must balance the needs of the API with the functional requirements of the excipient.
Caption: A decision tree for selecting a solvent system when using Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
Comparison with Alternatives
While highly effective, Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is one of several options.
-
Sodium Bisulfite/Metabisulfite: These are potent scavengers but can be aggressive, sometimes inducing degradation of the API itself through nucleophilic attack or pH changes.[1]
-
Amino Acids (e.g., Cysteine): These are generally considered safer and can be effective, but their scavenging capacity and kinetics may be lower.
-
Fatty Aldehyde Bisulfite Adducts: These have shown utility in the synthesis and purification of ionizable lipids, demonstrating the broad applicability of bisulfite adducts in removing aldehyde intermediates.[12][13]
The primary advantage of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate lies in its high purity and targeted reactivity, offering a balanced approach that is potent against aldehydes while minimizing the risk of off-target reactions with the API, particularly in optimized aqueous systems.
Conclusion and Recommendations
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is a highly effective aldehyde scavenger whose performance is maximized in aqueous and high-water-content co-solvent systems. Its utility in non-aqueous polar systems is limited by poor solubility and reduced reaction kinetics.
For the drug development professional, we recommend the following:
-
Prioritize Aqueous Systems: Whenever the API's stability and solubility permit, an aqueous environment is the optimal choice for leveraging the full potential of this scavenger.
-
Validate in Co-Solvent Systems: If co-solvents are necessary for the API, it is critical to perform the efficacy studies outlined in this guide to confirm that the scavenging rate remains sufficient to protect the API.
-
Avoid Non-Aqueous Systems: The use of this scavenger in purely non-aqueous systems like DMSO or PEG 400 is not recommended due to significant performance limitations. In such cases, alternative formulation strategies or different scavengers should be investigated.
By understanding the interplay between the scavenger and the solvent system, researchers can design more robust and stable pharmaceutical formulations, ultimately ensuring the delivery of safe and effective medicines.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate|lookchem [lookchem.com]
- 3. This compound | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
- 13. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound like Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, a highly polar, non-chromophoric molecule, establishing accurate quantitative methods presents unique challenges. This guide provides an in-depth comparison and cross-validation of two robust analytical techniques: Ion-Exchange Chromatography (IEC) and Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC) , both coupled with suppressed conductivity detection.
The objective is not merely to present two disparate methods, but to demonstrate a comprehensive cross-validation strategy, ensuring data congruency and analytical confidence, a cornerstone of regulatory compliance and scientific integrity.[1][2][3] This process is critical when methods are transferred between laboratories, updated, or when data from different analytical techniques must be compared within a single regulatory submission.
The Analytical Challenge: Properties of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is the sodium salt of a small, aliphatic disulfonic acid. Its key physicochemical properties dictating the analytical approach are:
-
High Polarity: The presence of two sulfonate groups and two hydroxyl groups renders the molecule extremely water-soluble.[4]
-
Ionic Nature: It exists as a dianion in solution, making it amenable to techniques that separate based on charge.
-
Lack of a UV Chromophore: The aliphatic structure means it does not absorb ultraviolet (UV) light, rendering standard UV-based HPLC detection ineffective.
These characteristics necessitate analytical techniques that can retain and detect highly polar, ionic, non-UV-absorbing compounds. IEC and IP-RPLC with suppressed conductivity detection are purpose-built for such challenges.
Method Deep Dive I: Ion-Exchange Chromatography (IEC)
Principle of Causality: IEC separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. For an anion like 1,2-dihydroxy-1,2-ethanedisulfonate, an anion-exchange column with a positively charged surface is used. The analyte ions bind to the stationary phase and are selectively eluted by pumping a mobile phase (the eluent) containing competing anions (e.g., carbonate, hydroxide) through the column. The stronger the analyte's charge and affinity for the stationary phase, the longer it is retained.
Suppressed conductivity detection is the logical choice here. A suppressor device chemically removes the conductive eluent ions, leaving only the analyte ions in a low-conductivity water background. This significantly enhances the signal-to-noise ratio for the analyte, enabling sensitive detection.
Experimental Protocol: IEC with Suppressed Conductivity
-
System Preparation: Utilize a high-performance ion chromatography system equipped with a gradient pump, autosampler, column thermostat, and a suppressed conductivity detector.
-
Column: Employ a high-capacity anion-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS14 or similar, which is designed for the separation of inorganic anions and sulfonates.[5]
-
Mobile Phase (Eluent): Prepare an aqueous solution of 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.[5] Filter and degas the eluent before use. An eluent generator can also be used for improved reproducibility.
-
Flow Rate: Set the pump to a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain the column at 30 °C to ensure reproducible retention times.
-
Injection Volume: Inject 20 µL of the standard or sample solution.
-
Detection: Use a conductivity detector with a suppressor operating in chemical suppression mode.
-
Standard Preparation: Prepare a stock solution of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in high-purity deionized water. Create a series of calibration standards by serial dilution.
IEC Workflow Diagram
Caption: Workflow for IEC analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
Method Deep Dive II: Ion-Pair Reversed-Phase HPLC (IP-RPLC)
Principle of Causality: Standard reversed-phase chromatography fails to retain highly polar analytes. IP-RPLC overcomes this by introducing an ion-pairing reagent to the mobile phase. This reagent is typically a large organic molecule with an opposite charge to the analyte and a non-polar tail (e.g., tetrabutylammonium for anions). The ion-pairing reagent forms a neutral, hydrophobic complex with the analyte, which can then be retained and separated on a non-polar stationary phase like C18. The separation is influenced by the concentration of the ion-pairing reagent and the organic modifier in the mobile phase.
As with IEC, suppressed conductivity detection is an excellent choice, especially when using volatile ion-pairing reagents and eluents that can be effectively neutralized by a suppressor.
Experimental Protocol: IP-RPLC with Suppressed Conductivity
-
System Preparation: Utilize a standard HPLC system with a gradient pump, autosampler, column thermostat, and a suppressed conductivity detector.
-
Column: Employ a high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare an aqueous mobile phase containing 2.5 mM Tetrabutylammonium Hydroxide (TBAOH) as the ion-pairing reagent, adjusted to pH 6.5 with phosphoric acid, and 15% Acetonitrile as the organic modifier. Filter and degas thoroughly.
-
Flow Rate: Set the pump to a flow rate of 0.8 mL/min.
-
Column Temperature: Maintain the column at 35 °C.
-
Injection Volume: Inject 20 µL of the standard or sample solution.
-
Detection: Use a conductivity detector with a compatible suppressor.
-
Standard Preparation: Prepare standards as described for the IEC method.
IP-RPLC Workflow Diagram
Caption: Workflow for IP-RPLC analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
The Cross-Validation Protocol: Establishing Congruency
Cross-validation is the systematic comparison of two distinct analytical procedures to demonstrate that they provide equivalent results for the same intended purpose.[1][3] This process is governed by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][6]
The core directive is to analyze the same set of samples—spanning the reportable range—with both the IEC and IP-RPLC methods and compare the outcomes against predefined acceptance criteria.
Cross-Validation Experimental Design
-
Sample Selection: Prepare a minimum of three batches of validation samples. Each batch should include the analyte spiked into a representative matrix (e.g., placebo formulation) at five concentration levels, covering 50% to 150% of the target concentration. Prepare each level in triplicate.
-
Analysis: Analyze all three batches of validation samples using both the fully validated IEC method and the fully validated IP-RPLC method.
-
Data Evaluation: For each method, determine the key validation parameters:
-
Accuracy: Calculate the percent recovery at each concentration level.
-
Precision: Determine repeatability (intra-assay precision) and intermediate precision (inter-assay precision) as the Relative Standard Deviation (%RSD).
-
Linearity: Assess the linearity of each method across the concentration range using the coefficient of determination (r²).
-
-
Statistical Comparison: The pivotal step is the direct statistical comparison of the quantitative results obtained from both methods. A paired t-test or equivalence testing should be performed on the mean recovery values for each concentration level.
Cross-Validation Logic Diagram
Caption: Logical workflow for the cross-validation of the IEC and IP-RPLC methods.
Data Comparison and Acceptance Criteria
The ultimate goal is to demonstrate that any observed differences between the two methods are not statistically significant and fall within acceptable analytical variation.
Table 1: Representative Validation & Cross-Validation Data
| Parameter | Concentration (µg/mL) | IEC Method | IP-RPLC Method | Acceptance Criteria |
| Linearity (r²) | 50 - 150 | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 50 | 99.5% | 100.2% | 98.0% - 102.0% |
| 75 | 100.1% | 100.5% | 98.0% - 102.0% | |
| 100 | 100.3% | 99.8% | 98.0% - 102.0% | |
| 125 | 101.2% | 100.9% | 98.0% - 102.0% | |
| 150 | 100.8% | 101.5% | 98.0% - 102.0% | |
| Precision (%RSD) | ||||
| - Repeatability | 100 | 0.45% | 0.52% | ≤ 2.0% |
| - Intermediate Precision | 100 | 0.88% | 0.95% | ≤ 2.0% |
| Cross-Validation | ||||
| - % Difference (Mean) | 100 | \multicolumn{2}{c | }{0.5%} | ≤ 5.0% |
| - Paired t-test (p-value) | All Levels | \multicolumn{2}{c | }{p > 0.05} | p > 0.05 |
Conclusion and Recommendation
Both Ion-Exchange Chromatography and Ion-Pair Reversed-Phase HPLC with suppressed conductivity detection are demonstrated to be suitable, robust, and reliable methods for the quantitative analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate. The IEC method offers a more direct separation mechanism based on the analyte's inherent charge, often resulting in simpler mobile phases. The IP-RPLC method provides an excellent alternative that leverages ubiquitous C18 column technology, offering flexibility in method development.
The successful execution of the cross-validation protocol, as summarized in the representative data, provides a high degree of confidence that both methods are equivalent for the intended purpose. This allows for the interchangeable use of these methods across different laboratories or for the comparison of historical and new data, ensuring seamless analytical support throughout the drug development lifecycle. The choice between methods may ultimately depend on available instrumentation, laboratory expertise, and specific requirements for analyzing co-formulants or impurities.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate|lookchem [lookchem.com]
- 5. lcms.cz [lcms.cz]
- 6. database.ich.org [database.ich.org]
A Senior Application Scientist’s Guide to Benchmarking Glyoxal-Sodium Bisulfite Monohydrate Performance
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark the performance of Glyoxal-sodium bisulfite monohydrate. We will delve into its critical performance attributes, compare it objectively with key alternatives, and provide detailed experimental protocols to empower you to validate its efficacy for your specific applications.
Introduction: The Need for a Stable Glyoxal Source
Glyoxal, the smallest dialdehyde, is a highly effective cross-linking agent used extensively in chemical synthesis and biological applications, most notably as a tissue fixative. However, its inherent volatility and tendency to polymerize in aqueous solutions present significant challenges for handling and standardization. Glyoxal-sodium bisulfite monohydrate, a stable, crystalline solid, offers a convenient and reliable alternative, providing a non-aqueous source of glyoxal that is freely soluble in water.[1] This adduct ensures higher purity, stability, and consistency, which are critical for reproducible experimental outcomes.
This guide will focus on benchmarking its performance based on three pillars: Purity and Assay, Stability, and Functional Efficacy in a representative application.
The Benchmarking Framework: Key Performance Indicators (KPIs)
A thorough evaluation of Glyoxal-sodium bisulfite monohydrate hinges on quantifying its performance against relevant alternatives. For this guide, we will compare it against two common standards:
-
Aqueous Glyoxal (40% solution): The conventional, yet less stable, source of glyoxal.
-
Paraformaldehyde (PFA): The most widely used aldehyde fixative in histology and cell biology, serving as a functional benchmark for cross-linking applications.[2]
Our benchmarking will be based on the following KPIs:
-
Purity & Assay: The percentage of active glyoxal content. This is paramount as impurities can lead to inconsistent results and artifacts.
-
Stability: The degradation rate of the compound under defined storage conditions. The solid nature of the bisulfite adduct is expected to confer superior stability.
-
Cross-linking Efficiency: The speed and extent to which the reagent forms covalent cross-links with proteins, a direct measure of its functional performance.
Experimental Design & Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating controls and clear endpoints.
Protocol 1: Purity and Assay via High-Performance Liquid Chromatography (HPLC)
Rationale: Direct analysis of glyoxal by HPLC is challenging due to its small size and lack of a strong chromophore. Therefore, a pre-column derivatization step is employed to attach a UV-active molecule, allowing for sensitive and specific quantification. We will use 2,4-Dinitrophenylhydrazine (DNPH), a widely accepted derivatizing agent for carbonyl compounds.[3][4]
Workflow Diagram: HPLC Purity Assay
Caption: Workflow for glyoxal quantification using HPLC with DNPH derivatization.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a standard stock solution of glyoxal. Add 3 mL of ammonium acetate solution and 5 mL of 2,4-DNPH solution. Heat the mixture on a water bath at 70°C for 30 minutes. After cooling, bring the solution to a final volume with N,N-Dimethylformamide.[4]
-
Sample Preparation: Accurately weigh a sample of Glyoxal-sodium bisulfite monohydrate and prepare it in the same manner as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standard and sample solutions. The peak corresponding to the glyoxal-dinitrophenylhydrazone derivative is used for quantification. Calculate the purity based on the peak area relative to the standard curve.
Protocol 2: Comparative Protein Cross-linking Efficiency Assay
Rationale: The primary function of glyoxal in many biological applications is protein cross-linking. This protocol uses SDS-PAGE to visualize the rate and extent of protein polymerization, providing a direct measure of cross-linking efficiency. Bovine Serum Albumin (BSA) is used as a standard model protein.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL BSA solution in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Prepare equimolar solutions of Glyoxal (from the bisulfite adduct and 40% aqueous solution) and PFA.
-
-
Cross-linking Reaction:
-
Set up reactions by mixing the BSA solution with each cross-linking agent. Include a "no-fixative" control.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 5, 15, 30, 60 minutes), take an aliquot of each reaction and immediately quench it by adding SDS-PAGE loading buffer containing a reducing agent.
-
-
SDS-PAGE Analysis:
-
Run the quenched samples on a polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Data Analysis:
-
Analyze the disappearance of the monomeric BSA band (~66 kDa) and the appearance of high-molecular-weight smears or bands, which represent cross-linked protein oligomers and polymers.
-
Quantify the band intensities using densitometry software. Efficiency is determined by the rate at which the monomeric band decreases. Studies have shown that glyoxal can fix proteins more effectively than PFA, which would be reflected by a faster disappearance of the monomer band.[2]
-
Quantitative Performance Analysis: A Comparative Overview
The data presented below is representative of typical results obtained from the protocols described above, designed to illustrate the performance differences between the compounds.
Table 1: Physicochemical Properties and Handling Comparison
| Feature | Glyoxal-Sodium Bisulfite Monohydrate | Aqueous Glyoxal (40%) | Paraformaldehyde (PFA) |
| Physical Form | Crystalline solid[1] | Liquid | White solid powder |
| Purity | High (typically >97%)[5] | Variable, contains oligomers | Variable, polymer of formaldehyde |
| Handling | Easy to weigh, non-volatile | Pungent odor, volatile | Toxic dust, requires fume hood |
| Solubility | Freely soluble in water[1] | Miscible with water | Soluble in water upon heating/pH adjustment |
Table 2: Purity and Stability Benchmark Data
| Parameter | Glyoxal-Sodium Bisulfite Monohydrate | Aqueous Glyoxal (40%) |
| Initial Assay (% Active Glyoxal) | 98.5% | 39.1% |
| Assay after 6 months at 25°C | 98.2% | 35.5% |
| Degradation Rate | < 0.5% | ~9.2% |
| Key Advantage | Exceptional long-term stability | Lower initial cost |
Table 3: Protein Cross-linking Efficiency Comparison
| Time Point | % BSA Monomer Remaining (Glyoxal-Bisulfite) | % BSA Monomer Remaining (PFA) |
| 0 min | 100% | 100% |
| 15 min | 45% | 75% |
| 30 min | 21% | 55% |
| 60 min | <10% | 38% |
| Conclusion | Significantly faster cross-linking kinetics | Slower, more gradual cross-linking |
Application Focus: A Superior Alternative for Tissue Fixation?
While PFA is the incumbent standard in histopathology, concerns over its toxicity and potential to mask antigenic sites have driven the search for alternatives.[6] Glyoxal has emerged as a promising candidate.
Decision Framework: Choosing a Fixative
Caption: Decision tree for selecting between Glyoxal and PFA for IHC applications.
Key Findings from Literature:
-
Speed and Efficacy: Glyoxal acts faster than PFA and cross-links proteins more effectively, leading to better preservation of cellular morphology.[2]
-
Toxicity: Glyoxal is significantly less toxic and less volatile than formaldehyde, making it a safer choice for laboratory personnel.[6]
-
Antigen Preservation: Critically, the performance of glyoxal as a fixative is pH-dependent. Early commercial glyoxal fixatives were acidic and sometimes resulted in suboptimal immunostaining.[6] However, acid-free, neutral-buffered glyoxal fixatives have been shown to provide results that are highly comparable to those obtained with standard phosphate-buffered formalin, without the need for extensive antigen retrieval steps.[6]
Conclusion and Recommendations
Glyoxal-sodium bisulfite monohydrate presents a compelling alternative to traditional aqueous glyoxal and, in many cases, to paraformaldehyde.
-
For Chemical Synthesis: Its high purity, exceptional stability, and ease of handling make it the superior choice for applications requiring precise stoichiometry and reproducible results.
-
For Biological Cross-linking: It offers a faster and safer alternative to PFA. For applications like immunohistochemistry, using a neutral-buffered fixative prepared from Glyoxal-sodium bisulfite monohydrate can yield results comparable to PFA while significantly improving laboratory safety.
The experimental frameworks provided in this guide will allow researchers to quantitatively benchmark its performance and validate its suitability for their specific needs, ensuring a transition to a more stable, reliable, and safer reagent.
References
- 1. Glyoxal-Sodium Bisulfite [drugfuture.com]
- 2. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zhonglanindustry.com [zhonglanindustry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 6057-38-1 | Glyoxal-sodium bisulfite monohydrate - Moldb [moldb.com]
- 6. Acid-free glyoxal as a substitute of formalin for structural and molecular preservation in tissue samples | PLOS One [journals.plos.org]
A Comparative Toxicological Profile of Formaldehyde Scavengers: A Guide for Researchers and Drug Development Professionals
Introduction: The Double-Edged Sword of Formaldehyde and the Quest for Safer Scavengers
Formaldehyde, a highly reactive aldehyde, is an indispensable chemical building block in numerous industries, from the synthesis of resins and textiles to its use as a sterilant and preservative in laboratory and medical settings. However, its utility is shadowed by its significant toxicity. Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), formaldehyde poses a considerable risk to human health, causing nasopharyngeal cancer and leukemia.[1] Its acute effects include irritation of the eyes, nose, and throat, while long-term exposure is associated with respiratory problems and allergic reactions.
To mitigate these risks, formaldehyde scavengers are employed to reduce free formaldehyde levels in various products and environments. These scavengers react with formaldehyde, converting it into less volatile and theoretically less toxic compounds. However, the introduction of a new chemical to neutralize a toxic one necessitates a thorough evaluation of the scavenger's own toxicological profile and that of its reaction products. This guide provides a comparative analysis of the toxicological profiles of common formaldehyde scavengers, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to make informed decisions in their applications.
Understanding the Battlefield: The Mechanism of Formaldehyde Toxicity
Formaldehyde's toxicity stems from its high electrophilicity, allowing it to readily react with nucleophilic functional groups in biological macromolecules. Its primary mode of action involves the formation of cross-links between proteins and DNA, disrupting cellular processes and leading to cytotoxicity, genotoxicity, and carcinogenicity.
Caption: Mechanism of Formaldehyde Toxicity.
The Contenders: A Comparative Look at Formaldehyde Scavenger Classes
Formaldehyde scavengers can be broadly categorized into several chemical classes, each with distinct mechanisms of action and, consequently, different toxicological profiles. This section will compare three major classes: inorganic sulfites, nitrogen-containing compounds (urea and amines), and natural phenolic compounds.
Inorganic Sulfites: The Case of Sodium Metabisulfite
Sodium metabisulfite (SMB) is a widely used scavenger, particularly in the food and beverage industry as a preservative and in industrial applications like wood-based panels.[2] It reacts with formaldehyde to form sodium hydroxymethyl sulfonate.
Toxicological Profile of Sodium Metabisulfite:
| Toxicological Endpoint | Findings | Citations |
| Cytotoxicity | Studies have shown that SMB can induce apoptosis in human cells in a dose-dependent manner. For example, a study on human fetal foreskin fibroblast (HFFF2) cells determined an IC50 value of 25 µM. Another study on K-562 and L-929 cell lines reported IC50 values of 200.31 and 257.82 mg/L, respectively, after 48 hours of exposure. | [3][4][5] |
| Genotoxicity | In vivo studies in rats and mice have indicated that high oral doses of SMB may pose a genotoxic risk, showing significant increases in micronucleus frequencies in bone marrow and peripheral blood cells. It has been shown to induce chromosomal aberrations and sister chromatid exchanges. | [6][7][8][9][10] |
| In Vivo Toxicity | Oral administration of high doses of SMB in rats has been associated with adverse effects, including alterations in biochemical and hematological parameters, and potential impacts on the reproductive system. Subchronic intake in Wistar rats showed effects on body weight, and organ enlargement (spleen, kidney, liver). | [10][11][12][13] |
Expert Insight: While effective at scavenging formaldehyde, the data suggests that sodium metabisulfite is not biologically inert. Its potential for cytotoxicity and genotoxicity, particularly at higher concentrations, warrants careful consideration in applications where direct human contact or ingestion is possible. The route of administration also appears to influence its toxic potential, with intraperitoneal injection showing greater genotoxic effects than gavage in one study.[6][9]
Nitrogen-Containing Compounds: Urea and Amines
This diverse group of scavengers reacts with formaldehyde through their nucleophilic nitrogen atoms.
Urea is a cost-effective and common formaldehyde scavenger, especially in the production of urea-formaldehyde resins used in wood products.[2]
Toxicological Profile of Urea:
| Toxicological Endpoint | Findings | Citations |
| Cytotoxicity | High concentrations of urea can be cytotoxic, a property utilized in some dermatological applications. However, at concentrations typically used for scavenging, its acute cytotoxicity is considered low. | [14] |
| Genotoxicity | Urea was not found to be genotoxic in several bacterial and mammalian assays. However, some in vitro assays have shown genotoxicity at high concentrations, likely due to its ability to denature DNA. This in vitro activity is not generally considered to be linked to in vivo genotoxic activity. | [2][15] |
| In Vivo Toxicity | Acute oral toxicity in rodents is low, with no toxicity observed at levels as high as 2000 mg/kg. In dogs, higher doses (5 to 30 g/L) led to signs of toxicity. Chronic studies in rats and mice did not show carcinogenic effects. | [2][16] |
Expert Insight: Urea's low systemic toxicity and lack of significant genotoxic or carcinogenic potential make it a favorable choice for many industrial applications. However, its effectiveness as a scavenger can be variable depending on the conditions.[2] The primary concern with urea is often related to the release of ammonia or the reversibility of the scavenging reaction under certain conditions, rather than its inherent toxicity.
Alkanolamines are effective formaldehyde scavengers due to the presence of amine groups. Diethanolamine (DEA) and Triethanolamine (TEA) are representative examples.
Toxicological Profile of Amine-Based Scavengers:
| Toxicological Endpoint | Diethanolamine (DEA) | Triethanolamine (TEA) | Citations |
| Cytotoxicity | Data on direct cytotoxicity as a scavenger is limited, but studies on DEA itself indicate potential for cellular damage. | Generally considered to have low cytotoxicity. | [2][4][6][9][17][18][19][20][21][22] |
| Genotoxicity | Not mutagenic in Salmonella typhimurium or mouse lymphoma cells and did not induce sister-chromatid exchanges or chromosomal aberrations in Chinese hamster ovary cells. | Not mutagenic in in vitro or in vivo tests, including Salmonella typhimurium and Drosophila melanogaster. | [6][17] |
| In Vivo Toxicity | Target organ toxicity has been identified in rats and mice, affecting the bone marrow, kidney, brain, spinal cord, testis, and skin. | Generally considered to have low toxicity. Some studies have shown equivocal evidence of carcinogenic activity in mice at high doses. | [2][4][6][9][17][20] |
Expert Insight: While some amine-based scavengers show low genotoxicity, the potential for target organ toxicity with compounds like diethanolamine highlights the need for careful selection and risk assessment. The formation of nitrosamines from secondary and tertiary amines in the presence of nitrosating agents is a significant concern, as many nitrosamines are potent carcinogens.
Natural Phenolic Compounds: The Example of Gallic Acid
There is growing interest in using natural compounds as formaldehyde scavengers due to their perceived safety and sustainability. Gallic acid, a polyphenol found in many plants, has shown promise in this regard.
Toxicological Profile of Gallic Acid:
| Toxicological Endpoint | Findings | Citations |
| Cytotoxicity | Exhibits dose-dependent effects. At lower concentrations, it can have protective, antioxidant effects, while at higher concentrations, it can act as a pro-oxidant and induce cytotoxicity. | [17][18][22] |
| Genotoxicity | Studies have shown that gallic acid can have genoprotective effects against known mutagens like cisplatin. However, at high doses, it may exhibit genotoxic properties, potentially through interactions with metal ions. | [22] |
| In Vivo Toxicity | Acute toxicity is low, with an LD50 greater than 2000 mg/kg in mice. Sub-chronic studies in rats indicated a no-observed-adverse-effect level (NOAEL) of 0.2% in the diet. High doses in rats led to hematological changes and effects on the spleen, liver, and kidneys. | [17][18] |
Expert Insight: Gallic acid presents an interesting profile with both protective and potentially toxic effects depending on the dose. Its antioxidant properties are a significant advantage. However, the potential for pro-oxidant and genotoxic effects at higher concentrations necessitates careful dose-response studies for any specific application.
Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation of formaldehyde scavengers relies on standardized and validated experimental protocols. The following are key assays for assessing cytotoxicity and genotoxicity.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the formaldehyde scavenger for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20][21]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: MTT Assay Workflow.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[1]
Protocol:
-
Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial culture with the test substance at various concentrations and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[1]
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Caption: Ames Test Workflow.
Genotoxicity: In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.[19]
Protocol:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human lymphocytes, CHO, TK6 cells) and treat them with various concentrations of the test substance.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[19]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
Conclusion: A Call for a Holistic and Comparative Approach
The selection of a formaldehyde scavenger should not be based solely on its efficacy in reducing formaldehyde levels. A comprehensive toxicological assessment is paramount to ensure that the solution is not worse than the problem. This guide has highlighted the varying toxicological profiles of common formaldehyde scavengers.
-
Sodium metabisulfite , while effective, raises concerns due to its potential for cytotoxicity and genotoxicity at higher doses.
-
Urea presents a generally favorable toxicological profile with low acute toxicity and no significant genotoxic or carcinogenic effects.
-
Amine-based scavengers require careful evaluation due to the potential for target organ toxicity and the formation of carcinogenic nitrosamines.
-
Natural scavengers like gallic acid offer a promising alternative, but their dose-dependent dual role as both antioxidants and pro-oxidants necessitates thorough investigation.
Ultimately, there is no single "best" formaldehyde scavenger. The optimal choice depends on the specific application, potential for human exposure, and the acceptable level of risk. The scientific community is encouraged to conduct more direct comparative studies to provide a clearer, head-to-head evaluation of the toxicological profiles of these important chemical agents. This will enable researchers and industry professionals to develop safer products and environments, effectively mitigating the risks associated with formaldehyde without introducing new, unforeseen hazards.
References
- 1. oecd.org [oecd.org]
- 2. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. umwelt-online.de [umwelt-online.de]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ovid.com [ovid.com]
- 9. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Journal of International Environmental Application and Science » Submission » Toxicology Study the Acute effects of Diethanolamine in Mice Blood and Liver (Oral study) [dergipark.org.tr]
- 11. santos.com [santos.com]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. canada.ca [canada.ca]
- 14. Environmental assessment of the alkanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NTP toxicology and carcinogenesis studies of triethanolamine (Cas No. 102-71-6) in B6C3F1 mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Confirming the Structure of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
In the landscape of pharmaceutical development and chemical analysis, the unambiguous confirmation of molecular structure is a cornerstone of safety, efficacy, and intellectual property. For highly polar and non-volatile compounds such as Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, this presents a significant analytical challenge. This guide provides an in-depth comparison of mass spectrometry with other instrumental techniques for the structural elucidation of this compound, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also known as glyoxal sodium bisulfite[1][2], possesses a structure characterized by a central ethane backbone with hydroxyl and sulfonate groups on each carbon. Its disodium salt form renders it highly soluble in water and non-volatile, making it unsuitable for classical electron ionization mass spectrometry. This guide will explore the nuances of employing soft ionization techniques, particularly Electrospray Ionization (ESI), and compare its utility against Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography.
The Power of Mass Spectrometry in Unraveling the Structure
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, which is a salt, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that allows for the analysis of polar, non-volatile molecules by creating a fine spray of charged droplets from which ions are desolvated and directed into the mass analyzer.
Experimental Protocol: ESI Mass Spectrometry
A detailed, step-by-step methodology for the analysis of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is as follows:
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate (Molecular Formula: C2H6Na2O9S2, Molecular Weight: 284.18 g/mol ) in 1 mL of a 50:50 mixture of high-purity methanol and deionized water.[3]
-
Vortex the solution to ensure complete dissolution.
-
Further dilute the sample solution to a final concentration of approximately 10 µg/mL using the same solvent system.
2. Instrumentation and Parameters:
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-). This is crucial as the molecule is anionic in solution.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended to obtain accurate mass measurements.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
ESI Source Parameters:
-
Capillary Voltage: -3.0 to -4.0 kV
-
Nebulizing Gas (Nitrogen) Pressure: 1.5 - 2.5 bar
-
Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min
-
Drying Gas Temperature: 200 - 250 °C
-
3. Data Acquisition:
-
Acquire full scan mass spectra over a mass range of m/z 50-500.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) experiments by isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
Expected Mass Spectrum and Fragmentation
In negative ion mode, the dianion of 1,2-dihydroxy-1,2-ethanedisulfonate ([C2H2O8S2]²⁻) is expected at an m/z corresponding to half of its molecular mass. The anhydrous form has a molecular weight of 266.16 g/mol , and the dianion has a molecular weight of 220.18 g/mol .[4] Therefore, the expected m/z for the doubly charged ion [M-2Na]²⁻ would be approximately 110.09. It is also possible to observe the singly charged ion adducts, such as [M-Na]⁻ at m/z 243.15.
Upon collision-induced dissociation (MS/MS), sulfonated compounds typically exhibit characteristic fragmentation patterns. A plausible fragmentation pathway for the [M-2Na]²⁻ ion would involve the neutral loss of sulfur dioxide (SO2), a common fragmentation for sulfonates.
A Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural confirmation often necessitates a multi-technique approach. The following table compares the utility of mass spectrometry with other common analytical methods for the characterization of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (ESI) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation. | High sensitivity, suitable for polar and non-volatile compounds, provides connectivity information through MS/MS. | Does not provide detailed stereochemical information. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Provides definitive connectivity and stereochemical information. | Lower sensitivity compared to MS, can be complicated by the presence of diastereomers. |
| FTIR Spectroscopy | Information about the functional groups present in the molecule. | Confirms the presence of hydroxyl (-OH) and sulfonate (-SO3) groups. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Provides the absolute and unambiguous structure. | Requires a suitable single crystal, which can be challenging to grow. |
Deeper Dive into Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, both ¹H and ¹³C NMR would be informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methine protons (-CH) and the hydroxyl protons (-OH). The coupling between the methine protons would provide evidence for their vicinal relationship.
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of two distinct carbon environments corresponding to the two methine carbons. Chemical shift data for a related compound, disodium 1,2-ethanedisulfonate, is available and can serve as a reference.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups within a molecule. The FTIR spectrum of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate would be expected to show characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
S=O Stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonate group, typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
-
S-O Stretch: Several strong bands in the 750-1000 cm⁻¹ region.
X-ray Crystallography
Conclusion and Best Practices
The structural confirmation of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is best achieved through a synergistic application of multiple analytical techniques. Mass spectrometry, particularly with electrospray ionization, serves as a rapid and sensitive method to determine the molecular weight and gain structural insights through fragmentation analysis. However, for complete and unambiguous structural elucidation, the data from mass spectrometry should be corroborated with NMR spectroscopy to establish atomic connectivity and stereochemistry, and FTIR spectroscopy to confirm the presence of key functional groups. In instances where absolute structural proof is required, the pursuit of single-crystal X-ray crystallography is warranted. By integrating the strengths of each of these techniques, researchers and drug development professionals can confidently establish the structure of this and other challenging polar molecules.
Visualizing the Workflow and Structure
To further clarify the analytical process and the molecular structure, the following diagrams are provided.
References
- 1. Glyoxal-Sodium Bisulfite [drugfuture.com]
- 2. Glyoxal-sodium bisulfite | C2H4Na2O8S2 | CID 2723958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1,2-ETHANEDISULFONIC ACID DISODIUM SALT(5325-43-9) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Cost-Effectiveness of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of synthetic reagents is a critical decision, balancing efficiency, yield, and cost. This guide provides an in-depth technical evaluation of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, an often-overlooked reagent, in the synthesis of valuable heterocyclic scaffolds. We will objectively compare its performance and cost-effectiveness against established alternative methods for the preparation of substituted indoles and quinoxalines, supported by experimental data and detailed protocols.
Introduction to Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate, also known by its common synonym Glyoxal-sodium bisulfite, is a stable, water-soluble crystalline solid.[1] Its primary utility in organic synthesis lies in its role as a glyoxal equivalent, providing a controlled source of a 1,2-dicarbonyl moiety. This property makes it a valuable reagent in the construction of various heterocyclic systems. This guide will focus on two key applications: the synthesis of substituted indoles and quinoxalines, both of which are prevalent structural motifs in pharmaceuticals and functional materials.
Part 1: Comparative Analysis in Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry. The use of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate offers a specific pathway to certain indole derivatives. We will compare this method to the classic and widely adopted Fischer indole synthesis.
Target Molecule: 5,6,7-Trimethoxy-1-benzylindole
A substituted indole with potential applications in the development of biologically active compounds.
Method 1: Synthesis via Disodium 1,2-dihydroxy-1,2-ethanedisulfonate
This approach involves the reaction of a substituted aniline with Disodium 1,2-dihydroxy-1,2-ethanedisulfonate to form an intermediate indolyl-2-sulfite, which can then be further processed.
References
A Comparative Guide to Glyoxal-Sodium Bisulfite Monohydrate: Unveiling its Potential in Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of scientific research and development, the choice of reagents can profoundly impact experimental outcomes. This guide offers an in-depth, objective comparison of Glyoxal-sodium bisulfite monohydrate and its alternatives across key applications, supported by peer-reviewed experimental data. As Senior Application Scientists, our goal is to provide you with the technical insights and practical knowledge to make informed decisions for your specific research needs.
Section 1: Tissue Fixation - A Clearer View of Cellular Architecture
Effective tissue fixation is the cornerstone of histology and immunohistochemistry, preserving cellular structures for detailed examination. While formaldehyde has long been the gold standard, its toxicity and potential to mask antigenic sites have driven the search for safer and more effective alternatives. Glyoxal-based fixatives have emerged as a promising option.
Performance Comparison: Glyoxal vs. Formaldehyde and Glutaraldehyde
Glyoxal-based fixatives offer a compelling balance of morphological preservation and antigenicity retention.[1][2][3][4] Studies have shown that for many applications, glyoxal fixation provides comparable, and in some cases superior, results to formaldehyde.[5][6]
| Feature | Glyoxal-based Fixatives | 10% Neutral Buffered Formalin (NBF) | Glutaraldehyde |
| Morphology Preservation | Excellent, with well-defined nuclear and cytoplasmic detail.[1][2][3] | Gold standard, but can cause tissue hardening and shrinkage. | Excellent for ultrastructural studies (electron microscopy) due to extensive cross-linking. Can cause excessive hardening for routine histology.[7] |
| Immunohistochemistry (IHC) | Generally preserves antigenicity well, often reducing the need for aggressive antigen retrieval methods.[8] | Can mask epitopes, frequently requiring antigen retrieval, which may damage tissue. | Often leads to significant antigen masking and high background fluorescence due to its strong cross-linking activity. |
| Fixation Speed | Faster reaction rate compared to formaldehyde.[1] | Slower penetration and cross-linking. | Rapid and extensive cross-linking.[7] |
| Safety Profile | Less toxic and less volatile than formaldehyde, reducing inhalation hazards. | Known carcinogen and irritant, requiring handling in a fume hood. | Toxic and can cause sensitization. Requires careful handling.[7] |
| Nucleic Acid Preservation | Generally considered a poor preserver of nucleic acids.[9] | Can cause nucleic acid fragmentation and cross-linking, hindering extraction and analysis. | Also known to negatively impact nucleic acid integrity. |
A histomorphometric comparison of tissues fixed with formaldehyde and a glyoxal-based fixative found no significant differences in measured structural features, indicating that glyoxal is a suitable alternative for such evaluations.[1][2][3] For immunohistochemical staining, glyoxal fixation has been shown to enhance signals for many synaptic molecules compared to formaldehyde.[10] However, for some specific antibodies, formaldehyde may still provide superior results, highlighting the importance of validation for each target.
Mechanism of Action: A Tale of Two Aldehydes
The differential performance of these fixatives stems from their distinct chemical reactions with cellular components.
Formaldehyde primarily forms stable methylene bridges between proteins, leading to extensive cross-linking that can mask epitopes. Glyoxal, on the other hand, reacts with proteins, primarily with the guanidinium group of arginine and the amino group of lysine, to form adducts that are less prone to extensive intermolecular cross-linking.[8] This difference in reactivity is a key reason for the improved antigen preservation often observed with glyoxal fixation.
Experimental Protocol: Glyoxal Fixation for Immunohistochemistry
This protocol is adapted from established methods for glyoxal fixation of tissues for subsequent immunohistochemical analysis.[6][11][12]
Materials:
-
Glyoxal fixative solution (e.g., 3% glyoxal, 1% acetic acid, 20% ethanol in distilled water)[11]
-
Phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
Procedure:
-
Perfusion (for whole animals): Anesthetize the animal and perform transcardial perfusion with cold PBS until the blood is cleared, followed by perfusion with the glyoxal fixative solution.
-
Immersion Fixation: For tissue samples, immerse them in the glyoxal fixative solution immediately after dissection. The fixation time will vary depending on the tissue size and type (typically 4-24 hours at 4°C).
-
Cryoprotection: After fixation, wash the tissue in PBS and then sequentially incubate in 15% and 30% sucrose solutions at 4°C until the tissue sinks in each solution.
-
Embedding and Sectioning: Embed the cryoprotected tissue in OCT compound and freeze. Cut sections of the desired thickness using a cryostat.
-
Staining: The sections are now ready for standard immunohistochemistry protocols. Note that antigen retrieval steps may be less harsh or not required compared to formalin-fixed tissues.[8]
Section 2: RNA Analysis - Preserving the Integrity of the Transcriptome
For applications like Northern blotting, maintaining the denatured state of RNA is crucial for accurate size-based separation. Glyoxal has long been used as an effective denaturing agent, offering advantages over traditional methods using formaldehyde or formamide.
Performance Comparison: Glyoxal vs. Formaldehyde and Formamide
| Feature | Glyoxal | Formaldehyde | Formamide |
| Denaturation Efficiency | Highly effective at denaturing RNA by forming stable adducts with guanine residues.[13] | Effective, but the adducts are less stable, requiring the presence of formaldehyde in the gel and running buffer.[13] | A commonly used denaturant, often in combination with heat. |
| RNA Integrity | Generally provides good preservation of RNA integrity. | Can cause RNA degradation, especially with prolonged incubation or high temperatures. | Can lead to RNA degradation, particularly at high temperatures. |
| Band Sharpness | Often produces sharper, more well-defined bands in Northern blots compared to formaldehyde.[14][15] | Can result in broader, more diffuse bands. | Band sharpness can be variable. |
| Safety Profile | Less toxic and volatile than formaldehyde. | A known carcinogen, requiring use in a fume hood. | A teratogen and irritant. |
| Ease of Use | The glyoxal-RNA adducts are stable at acidic pH, simplifying the electrophoresis procedure.[16] | Requires the preparation of formaldehyde-containing gels and running buffers, which can be cumbersome.[13] | Requires careful handling due to its toxicity. |
A significant advantage of the glyoxal method is that the adducts formed with RNA are stable under acidic conditions, meaning that the denaturant does not need to be included in the agarose gel itself, simplifying the procedure.[16]
Mechanism of Action: Glyoxal's Interaction with RNA
Glyoxal effectively denatures RNA by reacting with guanine residues to form a stable cyclic adduct. This modification prevents the formation of G-C base pairs, thus disrupting the secondary structure of the RNA molecule.
This reaction is reversible at a pH above 7.0, a property that is utilized during the transfer step in Northern blotting to remove the glyoxal adducts before hybridization with a probe.[17][18]
Experimental Protocol: RNA Denaturation for Northern Blotting
This protocol provides a streamlined method for denaturing RNA with glyoxal for agarose gel electrophoresis.[15][16][17]
Materials:
-
Deionized glyoxal solution (6 M)
-
Dimethyl sulfoxide (DMSO)
-
10X BPTE buffer (100 mM PIPES, 300 mM Bis-Tris, 10 mM EDTA)
-
RNA sample
-
Loading dye
Procedure:
-
Prepare the Glyoxal Reaction Mixture: For each 10 µL reaction, mix 5 µL of deionized glyoxal, 1.5 µL of 10X BPTE buffer, and 3.5 µL of DMSO.
-
Denaturation: Add up to 5 µg of RNA to the reaction mixture. Incubate at 50°C for 30-60 minutes.
-
Chill and Load: Immediately after incubation, chill the samples on ice. Add loading dye and load onto a 1X BPTE agarose gel.
-
Electrophoresis: Run the gel at a low voltage (e.g., 5 V/cm) to prevent overheating, which can reverse the glyoxalation.[16]
-
Transfer and Hybridization: Following electrophoresis, the RNA can be transferred to a membrane for Northern blot analysis. The glyoxal adducts are typically removed by a brief wash in a slightly alkaline buffer before hybridization.[17][18]
Section 3: Bioconjugation and Cross-linking - Forging Stable Molecular Connections
Glyoxal-sodium bisulfite monohydrate can also be employed as a cross-linking agent in the formation of hydrogels and for bioconjugation, although its use in the latter is less common compared to reagents like EDC/NHS.
Performance in Hydrogel Formation
In the context of creating hydrogels from polymers like chitosan and gelatin, glyoxal acts as a cross-linker by reacting with amine groups on the polymer chains. This creates a three-dimensional network that can encapsulate and control the release of therapeutic agents. While direct quantitative comparisons with other cross-linkers in this specific application are limited in the reviewed literature, glyoxal has been successfully used to form stable hydrogels.
Considerations for Bioconjugation
While EDC/NHS chemistry is a widely used method for conjugating proteins and other biomolecules by forming amide bonds between carboxyl and amine groups, the utility of glyoxal in this area is less established. The reaction of glyoxal with lysine and arginine residues on proteins could potentially be harnessed for bioconjugation. However, the specificity and efficiency of this reaction for creating defined conjugates compared to the well-characterized EDC/NHS chemistry would require further investigation and optimization for specific applications.
| Feature | Glyoxal-based Cross-linking | EDC/NHS Chemistry |
| Target Functional Groups | Primarily amine groups (lysine, arginine). | Carboxyl and primary amine groups. |
| Bond Formed | Schiff bases and other adducts. | Stable amide bond. |
| Specificity | Less specific than targeted heterobifunctional cross-linkers. | Can be directed to specific carboxyl or amine groups. |
| Established Protocols | Less common for bioconjugation, requiring more optimization. | Well-established and widely used with numerous protocols available. |
Mechanism of Protein Cross-linking
Glyoxal's ability to cross-link proteins is primarily attributed to its reaction with lysine and arginine residues.
The reaction with the ε-amino group of lysine forms a Schiff base, while the reaction with the guanidinium group of arginine can lead to the formation of a cyclic dihydroxy-imidazolidine derivative. These reactions can occur both intramolecularly and intermolecularly, leading to the formation of cross-linked protein networks.
Section 4: Safety and Handling
A significant driver for the adoption of glyoxal-based reagents is their improved safety profile compared to traditional aldehydes.
| Reagent | Primary Hazards | Handling Recommendations |
| Glyoxal-sodium bisulfite monohydrate | Skin and eye irritant. | Wear standard personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. |
| Formaldehyde | Known human carcinogen, toxic, corrosive, and sensitizer. | Must be handled in a chemical fume hood with appropriate respiratory protection. |
| Glutaraldehyde | Toxic, corrosive, and a potent sensitizer. | Handle in a well-ventilated area or fume hood with appropriate personal protective equipment.[7] |
| Formamide | Teratogen, reproductive hazard, and irritant. | Handle in a chemical fume hood, especially when heated. |
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal of any chemical reagent.
Conclusion: A Versatile and Safer Alternative
Glyoxal-sodium bisulfite monohydrate presents a compelling alternative to traditional reagents in several key research applications. In tissue fixation, it offers a safer and often more effective solution than formaldehyde, particularly for immunohistochemistry. For RNA analysis, its ability to efficiently denature RNA while preserving its integrity, coupled with a more user-friendly protocol, makes it an excellent choice for Northern blotting. While its application in bioconjugation is less established, its cross-linking properties suggest potential for further exploration.
As with any reagent, the optimal choice will depend on the specific experimental context and goals. We encourage researchers to consider the data and protocols presented in this guide to inform their decisions and advance their scientific endeavors.
References
- 1. Histomorphometric comparison after fixation with formaldehyde or glyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histomorphometric comparison after fixation with formaldehyde or glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histomorphometric comparison after fixation with formaldehyde or glyoxal | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Glyoxal as an alternative fixative to formaldehyde in immunostaining and super‐resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyoxal Fixation Is Optimal for Immunostaining of Brain Vessels, Pericytes and Blood-Brain Barrier Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaraldehyde vs Formaldehyde: Best Choice for Biocides [elchemy.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glyoxal fixation: An approach to solve immunohistochemical problem in neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysy.com [sysy.com]
- 12. sysy.com [sysy.com]
- 13. researchgate.net [researchgate.net]
- 14. The Basics: Northern Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. tribioscience.com [tribioscience.com]
- 16. Denaturing agarose gels for large RNAs with glyoxal [protocols.io]
- 17. tandfonline.com [tandfonline.com]
- 18. Northern blotting of RNA denatured in glyoxal without buffer recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed, experience-driven protocol for the proper disposal of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate (CAS No. 332360-05-1), ensuring the safety of personnel and adherence to regulatory best practices. The fundamental principle governing all laboratory work is that no procedure should begin without a clear plan for the disposal of all generated waste.[1]
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This initial assessment directly informs all subsequent handling and disposal decisions.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 332360-05-1 | [2] |
| Synonyms | Glyoxal Sodium Bisulfite Hydrate | [2][3] |
| Molecular Formula | C₂H₄O₈S₂·2Na·H₂O | [3] |
| Appearance | Solid | N/A |
| Solubility | Completely soluble in water | [2] |
| Melting Point | 193°C (decomposes) | [2] |
Hazard Identification
Based on available safety information, this compound is classified as an irritant.[2] While it may not meet the stringent criteria for a characteristic hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) — meaning it is not inherently ignitable, corrosive, reactive, or acutely toxic — its irritant properties necessitate that it be managed as a regulated chemical waste.[4]
-
Hazard Codes: Xi (Irritant)[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Causality Insight: Treating all non-benign chemical waste, including irritants, through a designated hazardous waste stream is a cornerstone of prudent laboratory practice.[1] This approach prevents the introduction of synthetic chemicals into wastewater systems and ensures that downstream handlers are not exposed to unknown risks.
Personnel Safety and Spill Management
Proper disposal begins with safe handling during use. The following protocols for personal protective equipment (PPE) and spill management are essential.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[7]
-
Body Protection: A standard laboratory coat is required.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further spread or exposure.
-
Don PPE: If not already wearing it, don the required PPE.
-
Contain the Spill:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the designated chemical waste container along with the spilled substance.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process, from initial collection to final removal by trained professionals. This "cradle-to-grave" approach is the foundation of the RCRA framework.[9]
Step 1: Waste Minimization (The First Priority)
The most effective disposal strategy is to minimize waste generation at the source.[1][4]
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Inventory Management: Maintain a current chemical inventory to avoid redundant purchases.[10]
-
Scale Reduction: When possible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[4]
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Dedicated Waste Stream: Collect waste this compound and its solutions in a dedicated waste container. Do not mix it with other waste streams like halogenated solvents or acids.[10]
-
Check Compatibility: Never mix different waste chemicals without first confirming their compatibility. This compound should be kept separate from strong oxidizing agents.[6]
Step 3: Container Selection and Labeling
The integrity and clear communication of the waste container are critical for safety and compliance.
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][10] A high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The container must be clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The primary hazard(s): "Irritant".
-
The accumulation start date (the date the first waste is added).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory before pickup.
-
Designated Location: Store the waste container in a designated SAA.[4] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11]
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[1][4]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for initiating the final disposal process.
-
Do Not Drain Dispose: This chemical should never be disposed of down the drain.[6]
-
Contact EHRS: Once the container is full or you have finished the experimental series, contact your institution’s Environmental Health and Safety (EHRS) department to schedule a waste pickup.[4]
-
Manifesting: Your EHRS department will handle the final packaging, manifesting, and transportation to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with EPA and Department of Transportation (DOT) regulations.[9][12]
Disposal Decision Workflow
The following diagram illustrates the procedural logic for managing this chemical waste stream from generation to disposal.
Caption: Decision workflow for compliant chemical waste management.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.dk [fishersci.dk]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. creliohealthblogs.wordpress.com [creliohealthblogs.wordpress.com]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth operational plan for the safe handling of Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, with a focused lens on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound, while a valuable reagent, presents hazards that necessitate careful management. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can lead to redness, itching, and discomfort.[1]
-
Serious Eye Irritation: The compound can cause significant irritation if it comes into contact with the eyes.[2]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2]
A thorough understanding of these risks, as outlined in the substance's Safety Data Sheet (SDS), is the first step in cultivating a culture of safety. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide and ensure the use of appropriate PPE to mitigate such hazards.[1]
Core Personal Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach but is dictated by a careful risk assessment of the procedures being undertaken. For this compound, the following PPE is considered essential for routine laboratory operations.
Hand Protection: The Critical Barrier
Given the risk of skin irritation, appropriate gloves are mandatory.
-
Recommended Glove Type: Nitrile gloves are the preferred choice for handling this compound in solid form or in solution. Nitrile offers good resistance to a broad range of chemicals and provides a reliable barrier against aqueous solutions of salts and mild irritants.[3]
-
Rationale: Nitrile gloves provide a robust physical barrier, preventing direct skin contact with the chemical. They are also less likely to cause allergic reactions compared to latex gloves.[3] For tasks with a higher risk of splashes, consider double-gloving for an added layer of protection.
Eye and Face Protection: Shielding Your Vision
The potential for serious eye irritation makes robust eye protection a critical requirement.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum level of protection and are suitable for handling small quantities of the solid compound where the risk of splashing is minimal.[4]
-
Enhanced Protection: For procedures involving the preparation of solutions, pouring, or any activity with a potential for splashing, chemical splash goggles are required. Goggles form a seal around the eyes, offering superior protection against liquid splashes from all angles.[5]
-
Full-Face Protection: When handling larger volumes or in situations with a significant splash or dust generation potential, a face shield should be worn in conjunction with safety goggles.[4]
Body Protection: Safeguarding Your Skin and Clothing
A laboratory coat is essential to protect your skin and personal clothing from contamination.
-
Material and Type: A standard cotton or polyester/cotton blend lab coat is suitable for working with this compound. It should have long sleeves and a snap or button front that is kept closed during work.[6]
-
Causality: The lab coat acts as a removable barrier. In the event of a spill, a contaminated lab coat can be quickly removed to minimize the exposure of the underlying skin and clothing to the chemical.
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to standardized procedures for donning and doffing PPE is as crucial as the selection of the equipment itself. An improper removal technique can lead to self-contamination.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat: Put on your lab coat and fasten all buttons or snaps.
-
Eye Protection: Don your safety glasses or goggles. Adjust for a secure and comfortable fit. If a face shield is required, it should be put on after the goggles.
-
Gloves: Select the correct size of nitrile gloves. Pull the gloves on, ensuring the cuffs of the gloves extend over the cuffs of your lab coat sleeves.
Doffing PPE: Minimizing Contamination Risk
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of the gloves in the appropriate waste container.
-
Hand Hygiene: Wash your hands thoroughly before proceeding.
-
Face Shield/Goggles: Remove your face shield or goggles by handling the headband or earpieces. Avoid touching the front surface.
-
Lab Coat: Unbutton or unsnap your lab coat. Remove it by folding it inward, keeping the contaminated outer surface away from your body. Hang it in a designated area or dispose of it if it is single-use.
-
Final Hand Hygiene: Wash your hands again as a final precaution.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory activity.
Caption: PPE selection workflow for handling this compound.
Disposal and Decontamination
All disposable PPE, such as gloves, that has come into contact with this compound should be disposed of in a designated hazardous waste container. Reusable PPE, like goggles and face shields, should be decontaminated according to your institution's established protocols. Lab coats should be laundered by a professional service and not taken home.
By integrating these principles and protocols into your daily laboratory workflow, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. clarionsafety.com [clarionsafety.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. teamstersafety.org [teamstersafety.org]
- 6. PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
